Product packaging for (3-Aminopyridin-2-yl)methanol(Cat. No.:CAS No. 52378-63-9)

(3-Aminopyridin-2-yl)methanol

Cat. No.: B1284177
CAS No.: 52378-63-9
M. Wt: 124.14 g/mol
InChI Key: HNCSVMNWPGRJKP-UHFFFAOYSA-N
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Description

(3-Aminopyridin-2-yl)methanol is a useful research compound. Its molecular formula is C6H8N2O and its molecular weight is 124.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2O B1284177 (3-Aminopyridin-2-yl)methanol CAS No. 52378-63-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-aminopyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c7-5-2-1-3-8-6(5)4-9/h1-3,9H,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNCSVMNWPGRJKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90576244
Record name (3-Aminopyridin-2-yl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52378-63-9
Record name (3-Aminopyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90576244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of (3-Aminopyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Aminopyridin-2-yl)methanol, a substituted aminopyridine, represents a key building block in medicinal chemistry and drug discovery. Its structural motif, featuring a pyridine ring with both an amino and a hydroxymethyl substituent, offers versatile opportunities for chemical modification and the synthesis of diverse compound libraries. Aminopyridine derivatives have garnered significant interest for their biological activities, most notably as potassium channel blockers, which has led to their investigation in various therapeutic areas, including neurological disorders. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of this compound, intended to serve as a valuable resource for researchers engaged in its use.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundN/A
Synonyms 2-Amino-3-(hydroxymethyl)pyridine, 3-(Hydroxymethyl)-2-pyridinamine[1][2]
CAS Number 52378-63-9[3]
Molecular Formula C₆H₈N₂O[4]
Molecular Weight 124.14 g/mol [4]
Appearance Yellow solid[1]
Melting Point 66-68 °C[2]
Boiling Point (Predicted) 320.7 ± 27.0 °C[2]
Density (Predicted) 1.257 ± 0.06 g/cm³[2]
pKa (Predicted) 13.54 ± 0.10[2]
Solubility Soluble in methanol. Aminopyridines are generally soluble in water and other polar organic solvents.[2][5]

Synthesis and Purification

Synthetic Route: Reduction of 3-Aminopicolinic Acid

A common and efficient method for the synthesis of this compound involves the reduction of the corresponding carboxylic acid, 3-aminopicolinic acid (also known as 2-amino-3-pyridinecarboxylic acid).

Experimental Protocol:

Materials:

  • 3-Aminopicolinic acid

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate

  • Trichloromethane (for TLC)

  • Ethyl acetate (for extraction)

Procedure: [2]

  • In a three-necked flask, suspend 5 g of ethyl 2-aminonicotinate (0.0302 mol) in 80 mL of tetrahydrofuran.

  • Slowly add 13 g of sodium borohydride (0.2416 mol) powder to the suspension under constant stirring.

  • Stir the reaction mixture at 65 °C for 15 minutes.

  • Add 65 mL of methanol dropwise to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of trichloromethane:methanol (4:1).

  • Upon completion of the reaction, concentrate the mixture under vacuum while it is still hot.

  • To the concentrated residue, add 40 mL of a suitable solvent mixture and 1 g of sodium hydroxide.

  • Hydrolyze the mixture at 70-80 °C for 7-8 hours.

  • After the reaction is complete, separate the organic phase.

  • Dry the organic phase with anhydrous sodium sulfate.

  • Concentrate the dried organic phase to yield this compound.

G cluster_synthesis Synthesis of this compound start Start: Ethyl 2-aminonicotinate and THF add_nabh4 Add NaBH4 start->add_nabh4 heat_1 Stir at 65°C add_nabh4->heat_1 add_methanol Add Methanol dropwise heat_1->add_methanol reflux Heat to reflux add_methanol->reflux tlc Monitor by TLC reflux->tlc tlc->reflux Incomplete concentrate_1 Vacuum concentrate tlc->concentrate_1 Reaction complete hydrolyze Hydrolyze with NaOH concentrate_1->hydrolyze separate Separate organic phase hydrolyze->separate dry Dry with Na2SO4 separate->dry concentrate_2 Concentrate dry->concentrate_2 product Product: this compound concentrate_2->product G cluster_pathway Generalized Signaling Pathway of Aminopyridine Derivatives aminopyridine This compound (or derivative) blocked_channel Blocked K+ Channel aminopyridine->blocked_channel Binds to pore k_channel Voltage-Gated K+ Channel (Open State) repolarization Membrane Repolarization k_channel->repolarization K+ efflux blocked_channel->repolarization Inhibits prolonged_ap Prolonged Action Potential repolarization->prolonged_ap Delayed ca_influx Increased Ca2+ Influx prolonged_ap->ca_influx neurotransmitter_release Enhanced Neurotransmitter Release ca_influx->neurotransmitter_release

References

Technical Guide: (3-Aminopyridin-2-yl)methanol (CAS No. 52378-63-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Aminopyridin-2-yl)methanol, with the CAS registry number 52378-63-9 , is a heterocyclic organic compound featuring a pyridine ring substituted with both an aminomethyl and a hydroxyl group. This unique arrangement of functional groups makes it a valuable building block in medicinal chemistry and materials science. Its structural isomers, such as (2-aminopyridin-3-yl)methanol and (3-aminopyridin-4-yl)methanol, are also utilized in various research and development applications, highlighting the importance of isomeric purity in synthetic processes. This document provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.

Table 1: Physicochemical Properties of this compound [1][2]

PropertyValue
CAS Number 52378-63-9[3]
Molecular Formula C₆H₈N₂O[1][2]
Molecular Weight 124.14 g/mol [2]
Appearance Solid or Semi-solid or liquid or lump
Boiling Point 333.1ºC at 760mmHg[1]
Density 1.257 g/cm³[1]
Flash Point 155.3ºC[1]
Refractive Index 1.627[1]
LogP 0.73730[1]
PSA (Polar Surface Area) 59.14 Ų[1]
pKa 13.34±0.10 (Predicted)[2]
Storage Keep in dark place, inert atmosphere, 2-8°C[2]

Safety Information:

This compound is classified as a hazardous substance. Appropriate safety precautions must be taken during its handling and use.

Table 2: GHS Hazard Information for this compound

PictogramSignal WordHazard Statement
alt text
DangerH314: Causes severe skin burns and eye damage.

Synthesis

This compound can be synthesized from commercially available precursors. One common route involves the reduction of 3-aminopicolinic acid (also known as 3-aminopyridine-2-carboxylic acid) or its ester derivatives.[1]

Experimental Protocol: Reduction of 3-Aminopicolinic Acid

While a detailed, peer-reviewed experimental protocol for the synthesis of this compound was not found in the immediate search, a general procedure for the reduction of a related compound, ethyl 2-aminonicotinate, to (2-aminopyridin-3-yl)methanol provides a viable methodology that can be adapted.[4]

Reaction Scheme:

G 3-Aminopicolinic_acid 3-Aminopicolinic Acid 3-Aminopyridin-2-yl-methanol This compound 3-Aminopicolinic_acid->3-Aminopyridin-2-yl-methanol Reduction Reducing_agent Reducing Agent (e.g., LiAlH4 or NaBH4/MeOH) Reducing_agent->3-Aminopyridin-2-yl-methanol

Figure 1: General synthesis route for this compound.

Materials:

  • 3-Aminopicolinic acid or its ethyl ester

  • Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) in methanol)

  • Anhydrous tetrahydrofuran (THF)

  • Apparatus for inert atmosphere reaction (e.g., Schlenk line)

  • Standard workup and purification reagents and equipment (e.g., water, ethyl acetate, rotary evaporator, chromatography supplies)

Procedure (Adapted):

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve the starting material (3-aminopicolinic acid or its ester) in anhydrous THF.

  • Slowly add the reducing agent (e.g., a solution of LiAlH₄ in THF or a portion-wise addition of NaBH₄ followed by the dropwise addition of methanol) to the stirred reaction mixture, maintaining a controlled temperature (e.g., using an ice bath).

  • After the addition is complete, the reaction mixture is typically stirred at room temperature or gently refluxed for a specified period, while monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the slow, sequential addition of water and an aqueous base solution (e.g., 15% NaOH) to decompose the excess reducing agent and aluminum salts.

  • The resulting slurry is filtered, and the filter cake is washed with THF or ethyl acetate.

  • The combined organic filtrates are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is then purified by a suitable method, such as column chromatography on silica gel, to yield pure this compound.

Spectroscopic Data

Table 3: Predicted Spectroscopic Data for this compound [2]

Spectroscopy Predicted Data
¹H NMR Predicted spectrum available from chemical databases.[2]
¹³C NMR Predicted spectrum available from chemical databases.[2]
IR Characteristic peaks expected for N-H (amine), O-H (alcohol), C-N, and C-O stretching, as well as aromatic C-H and C=C/C=N vibrations.
MS Expected [M+H]⁺ at m/z 125.0715.

Applications in Drug Discovery and Development

This compound serves as a key building block in the synthesis of more complex molecules with potential therapeutic applications. The presence of three distinct functional groups—the pyridine nitrogen, the amino group, and the primary alcohol—allows for diverse chemical modifications and the construction of various molecular scaffolds.

While specific drug candidates synthesized directly from this compound are not prominently reported in the reviewed literature, its isomers are widely used. For instance, (2-Aminopyridin-3-yl)methanol is a known intermediate in the synthesis of the antidepressant mirtazapine.[4] This highlights the potential of aminopyridyl methanol scaffolds in the development of neurologically active compounds.

The general utility of aminopyridyl structures in medicinal chemistry is well-established. They are often incorporated into molecules designed to interact with a variety of biological targets, including enzymes and receptors.

G cluster_0 Starting Material cluster_1 Synthetic Transformations cluster_2 Intermediate cluster_3 Final Product Aminopyridyl_Methanol This compound Functional_Group_Modification Functional Group Modification Aminopyridyl_Methanol->Functional_Group_Modification Reaction Scaffold Molecular Scaffold Functional_Group_Modification->Scaffold Assembly Drug_Candidate Potential Drug Candidate Scaffold->Drug_Candidate Further Modification

Figure 2: Role of this compound as a building block in drug discovery.

Signaling Pathways

Currently, there is no direct evidence in the scientific literature linking this compound to specific signaling pathways. Its role is primarily established as a synthetic intermediate. However, derivatives of (pyridin-2-yl)methanol have been investigated as antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3), a channel implicated in pain sensation and inflammation.[5] This suggests that molecules derived from aminopyridyl methanol scaffolds could potentially modulate various signaling cascades, depending on the final molecular structure. Further research is required to explore the biological activities of compounds synthesized using this compound.

Conclusion

This compound is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. Its well-defined physicochemical properties and versatile functional groups make it an attractive starting material for the synthesis of novel compounds. While detailed experimental protocols and biological activity data for this specific isomer are not as prevalent as for its counterparts, the established utility of the aminopyridyl methanol scaffold in drug discovery warrants further investigation into its applications. Researchers and drug development professionals can leverage this compound as a key building block in the design and synthesis of new therapeutic agents.

References

An In-depth Technical Guide to (3-Aminopyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of (3-Aminopyridin-2-yl)methanol, a pyridine derivative of interest to researchers and professionals in drug development and chemical synthesis. This document details its chemical identity, physicochemical properties, synthesis, and a notable application as a fluorescent probe for enzymatic activity.

Chemical Identity and Synonyms

The compound with the CAS number 52378-63-9 is systematically named This compound according to IUPAC nomenclature. It is also known by several synonyms, which are often encountered in literature and commercial listings.

Synonyms:

  • (3-Amino-2-pyridinyl)methanol

  • 3-Amino-2-(hydroxymethyl)pyridine

  • 2-Hydroxymethyl-3-aminopyridine

  • 3-Amino-2-pyridinemethanol

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
CAS Number 52378-63-9[1][2]
Molecular Formula C₆H₈N₂O[1]
Molecular Weight 124.14 g/mol [1]
Boiling Point 333.1 ± 27.0 °C (Predicted)[1]
Density 1.257 ± 0.06 g/cm³ (Predicted)[1]
Flash Point 155.3 °C[1]
pKa 13.34 ± 0.10 (Predicted)[1]
Refractive Index 1.627[1]
Physical Form Solid or Semi-solid[1]
Purity ≥97%[1]
Storage Temperature 2-8 °C, under inert atmosphere, kept in dark place[1]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the deprotection of a Boc-protected precursor, tert-butyl N-[2-(hydroxymethyl)pyridin-3-yl]carbamate. A general protocol for this transformation is provided below.

Materials:

  • tert-butyl N-[2-(hydroxymethyl)pyridin-3-yl]carbamate

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane or methanol)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Sodium bicarbonate (NaHCO₃) or other suitable base for neutralization

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve tert-butyl N-[2-(hydroxymethyl)pyridin-3-yl]carbamate in a suitable organic solvent such as dichloromethane (DCM).

  • Deprotection: To the stirred solution, add an excess of a strong acid. For example, trifluoroacetic acid (TFA) can be added dropwise at room temperature, or a solution of hydrochloric acid in an organic solvent like dioxane or methanol can be used.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is fully consumed.

  • Work-up:

    • Once the reaction is complete, carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of a weak base, such as sodium bicarbonate.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over an anhydrous drying agent like sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • If necessary, the crude product can be further purified by column chromatography or recrystallization to obtain pure this compound.

Application as a Fluorescent Probe for Aminopeptidase Activity

This compound has been identified as a fluorescent probe for the detection of aminopeptidase activity.[1] The general principle involves the enzymatic cleavage of a substrate that releases the fluorescent aminopyridine derivative.

Principle: A non-fluorescent or weakly fluorescent substrate, typically an amino acid or peptide conjugated to the amino group of this compound, is incubated with a sample containing aminopeptidase. The enzyme cleaves the amide bond, releasing the highly fluorescent this compound. The increase in fluorescence intensity is directly proportional to the aminopeptidase activity.

Experimental Workflow:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorogenic substrate in a suitable buffer (e.g., Tris-HCl or phosphate buffer at the optimal pH for the target aminopeptidase).

    • Prepare a solution of the sample to be tested (e.g., cell lysate, purified enzyme) in the same buffer.

  • Assay Execution:

    • In a microplate well or cuvette, mix the sample solution with the fluorogenic substrate solution.

    • Include appropriate controls, such as a blank (buffer and substrate only) and a positive control (purified aminopeptidase).

  • Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a defined period.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at regular intervals or at the end of the incubation period.

    • The excitation wavelength for this compound is in the range of 350-380 nm, with an emission peak around 500 nm.[1]

  • Data Analysis:

    • Subtract the background fluorescence (from the blank) from the sample readings.

    • Calculate the rate of increase in fluorescence, which corresponds to the aminopeptidase activity.

Visualizations

Below are diagrams illustrating the synthesis and experimental workflow described in this guide.

G cluster_synthesis Synthesis of this compound start tert-butyl N-[2-(hydroxymethyl) pyridin-3-yl]carbamate step1 Dissolve in DCM start->step1 Starting Material step2 Add strong acid (e.g., TFA) step1->step2 Deprotection step3 Neutralize with NaHCO₃ step2->step3 Work-up step4 Extract with organic solvent step3->step4 step5 Dry and concentrate step4->step5 end This compound step5->end Final Product

Caption: A workflow diagram illustrating the synthesis of this compound via deprotection.

G cluster_workflow Workflow for Aminopeptidase Activity Assay cluster_principle Assay Principle reagents Prepare fluorogenic substrate and sample solutions mix Mix sample and substrate in microplate/cuvette reagents->mix incubate Incubate at constant temperature (e.g., 37°C) mix->incubate measure Measure fluorescence (Ex: 350-380 nm, Em: ~500 nm) incubate->measure analyze Calculate rate of fluorescence increase (enzyme activity) measure->analyze substrate Non-fluorescent Substrate (Amide Conjugate) product Fluorescent Product (this compound) substrate->product Enzymatic Cleavage enzyme Aminopeptidase

Caption: Experimental workflow for the use of this compound as a fluorescent probe.

References

(3-Aminopyridin-2-yl)methanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (3-Aminopyridin-2-yl)methanol, a key building block in medicinal chemistry and materials science.

Core Molecular Data

This compound, identified by the CAS number 52378-63-9, is a pyridine derivative with significant potential in the synthesis of complex organic molecules.[1][2] Its structural isomers, such as (2-Aminopyridin-3-yl)methanol and (3-Aminopyridin-4-yl)methanol, are also recognized for their roles as versatile intermediates in pharmaceutical and agrochemical research.[3][4]

Below is a summary of the key quantitative data for this compound and its common isomers.

PropertyThis compound(2-Aminopyridin-3-yl)methanol(3-Aminopyridin-4-yl)methanol(6-Amino-3-pyridinyl)methanol
CAS Number 52378-63-9[1][2]23612-57-9[3][5][6][7][8][9]152398-05-5[4][10]113293-71-3[11]
Molecular Formula C₆H₈N₂OC₆H₈N₂O[3][5][6][8]C₆H₈N₂O[4][10]C₆H₈N₂O[11]
Molecular Weight 124.14 g/mol 124.14 g/mol [3][5][6][8]124.14 g/mol [4][10]124.14 g/mol [11]
Appearance -Yellow solid[3]White to off-white crystalline powder[4]White to Light yellow to Light orange powder to crystal[11]
Melting Point --115-120 °C[4]120 °C[11]

Synthesis and Experimental Protocols

Representative Experimental Protocol: Synthesis of (2-Amino-pyridin-4-yl)-methanol

This protocol details the synthesis of (2-Amino-pyridin-4-yl)-methanol via the reduction of methyl 2-aminoisonicotinate using lithium aluminum hydride.[12]

Materials:

  • Methyl 2-aminoisonicotinate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Benzene

  • Cooling water

Procedure:

  • Dissolve 26 g of lithium aluminum hydride in 800 mL of anhydrous tetrahydrofuran (THF).

  • Under stirring, slowly add a solution of 103 g of methyl 2-aminoisonicotinate in 600 mL of anhydrous THF.

  • Heat the resulting slurry to reflux for 3 hours.

  • After the reaction is complete, carefully quench the reaction by the addition of cooling water.

  • Collect the precipitate by filtration and wash it with 300 mL of THF.

  • Combine the filtrates and concentrate them under reduced pressure.

  • Recrystallize the residue from benzene to yield the final product.

Results: The procedure yields 61 g (73%) of (2-Amino-pyridin-4-yl)-methanol with a melting point of 80-81.5°C.[12] The product can be further analyzed by ¹H and ¹³C NMR spectroscopy and elemental analysis to confirm its structure and purity.[12]

Synthetic Pathway and Workflow

The general synthetic approach for producing aminopyridinylmethanols from their corresponding amino-substituted pyridine carboxylic acid esters is illustrated in the diagram below. This workflow highlights the key transformation of an ester functional group to a primary alcohol.

G General Synthetic Workflow for Aminopyridinylmethanols cluster_0 Starting Material cluster_1 Reaction Step cluster_2 Reagents & Conditions cluster_3 Workup & Purification cluster_4 Final Product A Amino-substituted Pyridine Carboxylic Acid Ester B Reduction A->B Reaction D 1. Quenching 2. Filtration 3. Concentration 4. Recrystallization B->D Post-reaction C 1. Lithium Aluminum Hydride (LiAlH₄) 2. Anhydrous THF 3. Reflux C->B Conditions E (Aminopyridinyl)methanol D->E Isolation

Caption: Synthetic workflow from ester to alcohol.

Applications in Research and Development

This compound and its isomers are valuable intermediates in several areas of chemical research and development:

  • Pharmaceutical Development: These compounds serve as crucial building blocks in the synthesis of a variety of pharmaceuticals.[3][4] Their unique structures allow for the introduction of diverse functional groups, making them essential for creating complex, biologically active molecules, including agents targeting neurological disorders.[3][4]

  • Biochemical Research: They are utilized in studies investigating enzyme inhibition and receptor binding, offering insights into biological pathways and potential therapeutic targets.[3][4]

  • Materials Science: The chemical properties of these compounds make them suitable for exploration in the development of novel materials, such as polymers and coatings.[3][4]

  • Agrochemicals: These intermediates are also used in the formulation of agrochemicals, contributing to the development of more effective and environmentally friendly pesticides and herbicides.[3]

References

A Technical Guide to the Spectroscopic Analysis of (3-Aminopyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(3-Aminopyridin-2-yl)methanol is a substituted pyridine derivative of interest in medicinal chemistry and materials science due to the versatile reactivity of its amino and alcohol functionalities. Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. This guide outlines the expected spectroscopic data and provides standardized methodologies for its characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~7.8 - 8.0d1HH6 (Pyridine ring)
~7.0 - 7.2dd1HH4 (Pyridine ring)
~6.5 - 6.7dd1HH5 (Pyridine ring)
~5.0 - 5.5br s2H-NH₂
~4.5 - 4.7s2H-CH₂OH
~4.8 - 5.2t1H-OH

Predicted ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~155 - 158C2 (Pyridine ring)
~145 - 148C6 (Pyridine ring)
~135 - 138C4 (Pyridine ring)
~120 - 123C3 (Pyridine ring)
~115 - 118C5 (Pyridine ring)
~60 - 65-CH₂OH
Infrared (IR) Spectroscopy

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3500–3200Strong, BroadO-H stretch, H-bondedAlcohol
3400–3250MediumN-H stretchPrimary Amine
3100–3000MediumC-H stretchAromatic (Pyridine)
2950–2850MediumC-H stretchAliphatic (-CH₂-)
1650–1580MediumN-H bendPrimary Amine
1600–1475Medium-StrongC=C and C=N stretchAromatic (Pyridine)
1320–1000StrongC-O stretchPrimary Alcohol
Mass Spectrometry (MS)

Expected Mass Spectrometry Fragmentation

m/z ValueInterpretation
124Molecular ion [M]⁺
107Loss of -OH radical
106Loss of H₂O
95Loss of -CH₂OH radical
93Loss of -NH₂ and -CH₂OH fragments
78Pyridine radical cation

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tubes

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.[1] For ¹³C NMR, a higher concentration (around 20 mg) may be necessary.[1]

  • Transfer: Transfer the solution to an NMR tube. The solvent height should be approximately 4-5 cm.[1]

  • Instrumentation:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence.

    • For ¹³C NMR, use a standard proton-decoupled pulse sequence.[2] Set an appropriate relaxation delay (e.g., 1-2 seconds) and a sufficient number of scans to achieve a good signal-to-noise ratio.[2]

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Reference the spectrum using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound sample

  • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Kimwipes

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean. Collect a background spectrum of the empty ATR accessory.[3] This will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient.[3][4]

  • Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent and a soft cloth.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • This compound sample

  • Mass spectrometer (e.g., with Electrospray Ionization - ESI)

  • Solvent for sample preparation (e.g., methanol, acetonitrile, water)[5]

  • Vials and syringes

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent system.[5] The solvent should be compatible with the ionization technique.

  • Instrumentation:

    • Set the mass spectrometer to the appropriate ionization mode (e.g., positive ion ESI).

    • Calibrate the instrument using a known standard.

  • Sample Introduction: Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

Solubility Profile of (3-Aminopyridin-2-yl)methanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of (3-Aminopyridin-2-yl)methanol, a key building block in contemporary drug discovery and development. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines a standardized experimental protocol for its determination. Furthermore, to aid researchers in its practical application, this guide presents solubility data for the structurally analogous compound, 2-aminopyridine, and a representative synthetic workflow.

Predicted Solubility of this compound

The solubility of a compound is a critical physicochemical property influencing its behavior in various stages of pharmaceutical development, from synthesis and purification to formulation and bioavailability. Based on the general principles of solubility, the presence of both a polar amino group and a hydroxyl group, in addition to the pyridine ring, suggests that this compound will exhibit a range of solubilities in different organic solvents. It is anticipated to be more soluble in polar protic solvents like methanol and ethanol, and polar aprotic solvents, while showing lower solubility in non-polar solvents.

Quantitative Solubility Data of a Structurally Related Compound

To provide a practical reference for researchers, the following table summarizes the experimentally determined mole fraction solubility (x₁) of 2-aminopyridine, a structurally similar compound, in a variety of organic solvents at different temperatures. This data can serve as a valuable proxy for estimating the solubility behavior of this compound.

SolventTemperature (K)Mole Fraction Solubility (x₁) of 2-Aminopyridine
Methanol273.150.2831
283.150.3533
293.150.4355
303.150.5303
313.150.6366
Ethanol273.150.2315
283.150.2923
293.150.3644
303.150.4497
313.150.5471
Acetonitrile273.150.0528
283.150.0691
293.150.0898
303.150.1162
313.150.1499
N,N-Dimethylformamide (DMF)273.150.3342
283.150.4078
293.150.4901
303.150.5802
313.150.6763
n-Hexane273.150.0039
283.150.0055
293.150.0076
303.150.0104
313.150.0141

Data sourced from a study on the solubility of 2-aminopyridine.[1]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in various organic solvents using the isothermal shake-flask method. This method is a reliable technique for obtaining equilibrium solubility data.[1][2]

Materials and Apparatus
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker bath

  • Analytical balance (±0.0001 g)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector or a UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure
  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a series of sealed vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

  • Equilibration: Place the vials in the thermostatically controlled shaker bath set to the desired temperature. Agitate the samples for a sufficient duration (e.g., 24-72 hours) to ensure that equilibrium is achieved. Preliminary studies may be needed to determine the optimal equilibration time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. Subsequently, centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.

  • Sample Analysis: Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the equilibration temperature and immediately filter it through a syringe filter into a pre-weighed volumetric flask. Dilute the sample with a suitable solvent.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method against a pre-prepared calibration curve.

  • Data Calculation: Calculate the solubility in terms of mole fraction, molarity, or grams per 100 g of solvent.

Visualizing the Synthetic Workflow

To provide context for the practical use of this compound, the following diagram illustrates a representative synthetic pathway for a related aminopyridinylmethanol. This workflow highlights the key steps involved in its preparation.

G cluster_start Starting Material cluster_reaction Reduction Reaction cluster_workup Work-up & Purification cluster_product Final Product start Methyl 2-aminoisonicotinate reagents Lithium Aluminum Hydride (LiAlH4) in Anhydrous THF start->reagents 1. Add to conditions Reflux for 3h reagents->conditions quench Quench with Water conditions->quench 2. After reaction filter Filter Precipitate quench->filter evaporate Evaporate Filtrate filter->evaporate crystallize Crystallize from Benzene evaporate->crystallize product (2-Amino-pyridin-4-yl)methanol crystallize->product

Caption: A representative synthetic workflow for an aminopyridinylmethanol.

Logical Workflow for Solubility Determination

The following diagram outlines the logical steps involved in the experimental determination of solubility as described in the protocol above.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep_solution Prepare Supersaturated Solution (Excess Solute in Solvent) equilibrate Agitate at Constant Temperature (24-72h) prep_solution->equilibrate settle Settle Excess Solid equilibrate->settle centrifuge Centrifuge settle->centrifuge sample Withdraw & Filter Supernatant centrifuge->sample dilute Dilute Sample sample->dilute quantify Quantify Concentration (HPLC or UV-Vis) dilute->quantify calculate Calculate Solubility quantify->calculate

Caption: Logical workflow for experimental solubility determination.

This technical guide serves as a foundational resource for researchers and professionals in the field of drug development. The provided data and protocols are intended to facilitate a deeper understanding of the solubility characteristics of this compound and to support its effective utilization in research and development endeavors.

References

Stability of (3-Aminopyridin-2-yl)methanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the stability of the compound (3-Aminopyridin-2-yl)methanol under various stress conditions. While specific experimental stability data for this compound is not extensively available in public literature, this document outlines the principles of stability testing, potential degradation pathways, and recommended experimental protocols based on established regulatory guidelines and the chemical nature of related aminopyridine compounds.

Introduction

This compound is a pyridine derivative of interest in pharmaceutical research and development. Understanding its stability profile is a critical aspect of early-stage drug development, influencing formulation, packaging, storage conditions, and shelf-life.[1][2] Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[1][3][4] These studies involve exposing the drug substance to conditions more severe than accelerated stability testing to predict its long-term stability.[3]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided in Table 1.

PropertyValueSource
Molecular FormulaC6H8N2OPubChem
Molecular Weight124.14 g/mol PubChem
AppearanceSolidSigma-Aldrich[5]
CAS Number52378-63-9Sigma-Aldrich[5]

Potential Degradation Pathways

Based on the functional groups present in this compound (an amino group, a hydroxyl group, and a pyridine ring), several degradation pathways can be anticipated under stress conditions. The primary routes of degradation are likely to be oxidation and reactions related to the amino and hydroxyl functionalities. The pyridine ring itself is generally stable but can be susceptible to oxidation under harsh conditions.

A logical workflow for investigating these degradation pathways is outlined in the diagram below.

cluster_0 Forced Degradation Studies cluster_1 Analysis and Characterization cluster_2 Outcome Drug_Substance This compound Hydrolytic_Stress Hydrolytic Stress (Acidic, Basic, Neutral) Drug_Substance->Hydrolytic_Stress Oxidative_Stress Oxidative Stress (e.g., H2O2) Drug_Substance->Oxidative_Stress Photolytic_Stress Photolytic Stress (UV/Vis Light) Drug_Substance->Photolytic_Stress Thermal_Stress Thermal Stress (Dry Heat, Humidity) Drug_Substance->Thermal_Stress Analytical_Method Stability-Indicating Analytical Method (e.g., HPLC) Hydrolytic_Stress->Analytical_Method Oxidative_Stress->Analytical_Method Photolytic_Stress->Analytical_Method Thermal_Stress->Analytical_Method Degradation_Products Separation and Quantification of Degradation Products Analytical_Method->Degradation_Products Structure_Elucidation Structure Elucidation (e.g., LC-MS, NMR) Degradation_Products->Structure_Elucidation Stability_Profile Establish Intrinsic Stability and Degradation Profile Structure_Elucidation->Stability_Profile Start Start: Prepare Stock Solution of This compound Stress_Conditions Expose Aliquots to Stress Conditions: - Acidic (e.g., 0.1M HCl, 60°C) - Basic (e.g., 0.1M NaOH, 60°C) - Oxidative (e.g., 3% H2O2, RT) - Photolytic (ICH Q1B) - Thermal (e.g., 80°C) Start->Stress_Conditions Sampling Withdraw Samples at Pre-defined Time Points Stress_Conditions->Sampling Neutralize Neutralize/Quench Reaction (if necessary) Sampling->Neutralize Dilute Dilute to Final Concentration Neutralize->Dilute Analysis Analyze by Stability-Indicating HPLC Method Dilute->Analysis Data_Processing Quantify Parent Compound and Degradation Products Analysis->Data_Processing End End: Report Stability Profile Data_Processing->End

References

Commercial Availability and Synthetic Insights into (3-Aminopyridin-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of (3-Aminopyridin-2-yl)methanol, a valuable building block for pharmaceutical research and development. The document details available quantitative data, outlines synthetic approaches to related aminopyridine methanol isomers, and presents this information in a structured format for easy reference and comparison.

Commercial Availability

This compound is available from a number of chemical suppliers catering to the research and development market. The compound is typically offered in various purities and quantities to suit diverse experimental needs. Below is a summary of key information from various suppliers.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAdditional Information
Various Suppliers 52378-63-9C₆H₈N₂O124.14Varies by supplierAlso known as 3-Amino-2-pyridinemethanol

Note: Data is aggregated from multiple supplier websites and is subject to change. Please refer to the specific supplier's documentation for the most current information.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its handling, storage, and application in experimental settings. While a comprehensive dataset for this specific isomer is not uniformly available across all suppliers, the following table summarizes typical properties based on available safety data sheets for aminopyridine derivatives.

PropertyValue
Appearance Off-white to yellow or brown crystalline powder or solid
Melting Point Data not consistently available for this specific isomer
Boiling Point Data not consistently available for this specific isomer
Solubility Soluble in methanol
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Recommended storage temperature is often between 2-8°C.

Synthetic Approaches to Aminopyridine Methanols

General Synthesis Workflow

The synthesis of aminopyridine methanols often starts from a commercially available aminopicolinic acid or a related precursor. The general workflow involves the reduction of a carbonyl group to a hydroxyl group.

G cluster_start Starting Material cluster_product Final Product Aminopicolinic Acid Aminopicolinic Acid Esterification Esterification Aminopicolinic Acid->Esterification R-OH, H+ Aminopicolinate Ester Aminopicolinate Ester Esterification->Aminopicolinate Ester Reduction Reduction Aminopicolinate Ester->Reduction Reducing Agent (e.g., LiAlH4) (Aminopyridin-yl)methanol (Aminopyridin-yl)methanol Reduction->(Aminopyridin-yl)methanol

General synthetic workflow for aminopyridine methanols.
Example Experimental Protocol: Synthesis of (2-Amino-pyridin-4-yl)-methanol from Methyl 2-aminoisonicotinate

This protocol describes the synthesis of an isomer, (2-Amino-pyridin-4-yl)-methanol, and can serve as a procedural reference.

Materials:

  • Methyl 2-aminoisonicotinate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • Benzene

Procedure:

  • In a suitable reaction vessel, dissolve 26 g of lithium aluminum hydride in 800 mL of anhydrous THF under an inert atmosphere.

  • Slowly add a solution of 103 g of methyl 2-aminoisonicotinate in 600 mL of anhydrous THF to the stirred LiAlH₄ suspension.

  • Heat the resulting slurry to reflux and maintain for 3 hours.

  • After the reaction is complete, cool the mixture and carefully quench the reaction by the slow addition of water.

  • Filter the precipitate and wash it with 300 mL of THF.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Recrystallize the residue from benzene to yield (2-Amino-pyridin-4-yl)-methanol.

Applications in Drug Discovery and Development

Aminopyridine scaffolds are prevalent in medicinal chemistry due to their ability to interact with a wide range of biological targets. While specific biological activities for this compound are not extensively documented, its utility as a synthetic intermediate is well-established. It serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications.

The general workflow for utilizing such a building block in a drug discovery program is outlined below.

G cluster_0 Compound Acquisition cluster_1 Library Synthesis cluster_2 Screening & Profiling cluster_3 Preclinical Development A This compound B Chemical Modification A->B C Derivative Library B->C D Biological Screening C->D E Hit Identification D->E F Lead Optimization E->F G Candidate Drug F->G

Role of this compound in a drug discovery workflow.

Derivatives of aminopyridine methanols have been investigated for a variety of biological activities. The amino and hydroxyl functionalities provide convenient handles for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. Users should consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage.

General Safety Recommendations:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated area, preferably in a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area immediately with plenty of water.

  • Store the compound in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a commercially available and valuable building block for the synthesis of novel compounds in the field of drug discovery. While detailed experimental protocols for its synthesis and specific biological activities are not widely published, the synthetic methodologies for related isomers provide a strong foundation for its preparation and derivatization. Its versatile chemical structure, featuring both an amino and a hydroxyl group on a pyridine scaffold, makes it an attractive starting point for the development of new therapeutic agents. Researchers and scientists are encouraged to consult supplier documentation for the most accurate and up-to-date information on this compound.

An In-depth Technical Guide to the Safety and Handling of (3-Aminopyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and toxicological properties of (3-Aminopyridin-2-yl)methanol and its closely related isomers. Due to the limited availability of data for this compound specifically, this document incorporates information from structurally similar compounds, including other aminopyridinylmethanol isomers and 3-aminopyridine, to provide a thorough safety assessment. All data derived from related compounds are clearly indicated.

Chemical and Physical Properties

A summary of the known and predicted physical and chemical properties of aminopyridinylmethanol isomers is presented in Table 1. This data is essential for the safe handling and storage of these compounds.

Table 1: Physical and Chemical Properties of Aminopyridinylmethanol Isomers

Property(2-Aminopyridin-3-yl)methanol[1](3-Aminopyridin-4-yl)methanol[2](6-Aminopyridin-3-yl)methanol3-Aminopyridine[3]
Molecular Formula C₆H₈N₂O[1]C₆H₈N₂O[2]C₆H₈N₂OC₅H₆N₂
Molecular Weight 124.14 g/mol [1]124.14 g/mol [2]124.14 g/mol 94.12 g/mol
Appearance Solid------Crystalline solid
Melting Point ---------60-63 °C
Boiling Point ---------248 °C
Solubility ---------Soluble in water
CAS Number 23612-57-9[1]152398-05-5[2]87034-94-6462-08-8

Data for this compound is not readily available and is expected to be similar to its isomers. --- indicates data not found.

Hazard Identification and GHS Classification

This compound and its isomers are classified as hazardous substances. The Globally Harmonized System (GHS) classifications for related compounds are summarized in Table 2. It is recommended to handle this compound with the same precautions.

Table 2: GHS Hazard Classifications for Aminopyridinylmethanol Isomers and 3-Aminopyridine

Hazard Class(2-Aminopyridin-3-yl)methanol[1](3-Aminopyridin-4-yl)methanol[2](6-Aminopyridin-3-yl)methanol[4]3-Aminopyridine
Acute Toxicity, Oral Category 3 (Toxic if swallowed)[1]Category 4 (Harmful if swallowed)[2]Category 4 (Harmful if swallowed)[4]Category 3 (Toxic if swallowed)
Acute Toxicity, Dermal ---------Category 3 (Toxic in contact with skin)
Acute Toxicity, Inhalation ------Category 4 (Harmful if inhaled)[4]Category 3 (Toxic if inhaled)
Skin Corrosion/Irritation Category 2 (Causes skin irritation)[1]---Category 2 (Causes skin irritation)[4]Category 2 (Causes skin irritation)
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation)[1]---Category 2A (Causes serious eye irritation)[4]Category 2A (Causes serious eye irritation)
STOT - Single Exposure Category 3 (May cause respiratory irritation)[1]---Category 3 (May cause respiratory irritation)[4]Category 3 (May cause respiratory irritation)
STOT - Repeated Exposure ---------Category 2

STOT: Specific Target Organ Toxicity --- indicates data not found.

First-Aid Measures

In the event of exposure to this compound or its isomers, immediate medical attention is crucial. The following first-aid measures are recommended based on the safety data for related compounds.

Table 3: First-Aid Measures

Exposure RouteRecommended Action
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][5]
Skin Contact Immediately wash the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][5]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3][5]

Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure and ensure the stability of the compound.

Table 4: Handling and Storage Recommendations

AspectRecommendation
Handling Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] Use only in a well-ventilated area, preferably in a chemical fume hood.[3] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3] Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke when using this product.[3]
Storage Store in a tightly closed container in a dry and well-ventilated place.[3] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[3] Store locked up.[3]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound and its isomers.

Table 5: Recommended Personal Protective Equipment

Protection TypeSpecification
Eye/Face Protection Wear chemical safety goggles or a face shield.[6][7]
Skin Protection Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[6]
Respiratory Protection If engineering controls do not maintain airborne concentrations below recommended exposure limits, a NIOSH-approved respirator is recommended.[6]

Experimental Protocols

General Synthesis Protocol: Reduction of a Pyridine-2-carboxylate

Objective: To synthesize a this compound derivative via the reduction of the corresponding ester.

Materials:

  • Appropriate methyl 3-aminopyridine-2-carboxylate derivative

  • Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)

  • Anhydrous tetrahydrofuran (THF) or Methanol

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), a solution of the starting ester in an appropriate anhydrous solvent (e.g., THF for LiAlH₄ or methanol for NaBH₄) is prepared in a round-bottom flask equipped with a magnetic stir bar.

  • Reduction: The reducing agent (e.g., LiAlH₄ or NaBH₄) is added portion-wise to the stirred solution at a controlled temperature (typically 0 °C to room temperature).

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of water or an appropriate aqueous solution (e.g., Rochelle's salt solution for LiAlH₄ reductions).

  • Workup: The resulting mixture is filtered, and the organic layer is separated. The aqueous layer is typically extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified using a suitable technique, such as column chromatography on silica gel or recrystallization, to yield the pure this compound derivative.

Note: This is a generalized protocol and the specific reaction conditions (e.g., solvent, temperature, reaction time, and purification method) must be optimized for the specific substrate.

Biological Activity and Signaling Pathways

Aminopyridines are known to act as potassium channel blockers.[8][9][10] This is their primary mechanism of action, which leads to their effects on the nervous system. Specifically, 4-aminopyridine (dalfampridine) and 3,4-diaminopyridine are used in the treatment of neurological disorders.[9][10] By blocking voltage-gated potassium channels, these compounds prolong the action potential duration, which can enhance neurotransmitter release at the neuromuscular junction and improve nerve conduction in demyelinated axons.[11] While the specific signaling pathway for this compound has not been elucidated, it is plausible that it shares this general mechanism of action with other aminopyridines.

Aminopyridine_Mechanism_of_Action General Mechanism of Action of Aminopyridines Aminopyridine Aminopyridine Blockade Blockade Aminopyridine->Blockade VoltageGated_K_Channel Voltage-Gated Potassium Channel VoltageGated_K_Channel->Blockade Prolonged_AP Prolonged Action Potential Duration Blockade->Prolonged_AP Enhanced_Neurotransmission Enhanced Neurotransmitter Release / Improved Nerve Conduction Prolonged_AP->Enhanced_Neurotransmission Therapeutic_Effects Therapeutic Effects in Neurological Disorders Enhanced_Neurotransmission->Therapeutic_Effects

Caption: General mechanism of action of aminopyridines.

Experimental and Logical Workflows

General Experimental Workflow

The following diagram illustrates a typical workflow for a researcher using this compound in a laboratory setting.

Experimental_Workflow General Experimental Workflow for this compound Risk_Assessment 1. Risk Assessment (Review SDS) PPE_Selection 2. Select Appropriate PPE Risk_Assessment->PPE_Selection Weighing_and_Prep 3. Weighing and Solution Preparation (in Fume Hood) PPE_Selection->Weighing_and_Prep Reaction_Setup 4. Reaction/Experiment Setup Weighing_and_Prep->Reaction_Setup Workup_and_Purification 5. Reaction Workup and Product Purification Reaction_Setup->Workup_and_Purification Waste_Disposal 6. Proper Waste Disposal Workup_and_Purification->Waste_Disposal Decontamination 7. Decontamination of Work Area and Glassware Waste_Disposal->Decontamination

Caption: General experimental workflow.

Chemical Spill Response Workflow

In the case of an accidental spill, a clear and logical response is necessary to ensure safety.

Spill_Response_Workflow Chemical Spill Response Workflow Spill_Identified Spill Identified Evacuate_Area 1. Evacuate Immediate Area and Alert Others Spill_Identified->Evacuate_Area Assess_Spill 2. Assess the Spill (Size and Hazard) Evacuate_Area->Assess_Spill Small_Spill Small Spill? Assess_Spill->Small_Spill Cleanup 3a. Trained Personnel with Appropriate PPE Clean Up with Absorbent Material Small_Spill->Cleanup Yes Large_Spill 3b. Contact Emergency Response Team Small_Spill->Large_Spill No Dispose_Waste 4. Dispose of Contaminated Material as Hazardous Waste Cleanup->Dispose_Waste Large_Spill->Dispose_Waste Decontaminate 5. Decontaminate the Area Dispose_Waste->Decontaminate

Caption: Chemical spill response workflow.

Conclusion

This compound is a valuable research chemical that requires careful handling due to its potential toxicity. While specific data for this isomer is limited, information from related compounds provides a strong basis for a comprehensive safety protocol. Researchers, scientists, and drug development professionals should adhere to the guidelines outlined in this document, including the use of appropriate personal protective equipment, proper handling and storage procedures, and preparedness for emergency situations. Further research is needed to fully characterize the toxicological and biological properties of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (3-Aminopyridin-2-yl)methanol from 3-Aminopicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of (3-Aminopyridin-2-yl)methanol, a valuable building block in medicinal chemistry, from 3-aminopicolinonitrile. Two primary reductive methods are presented: a robust reduction using Lithium Aluminum Hydride (LiAlH4) and a milder alternative employing Sodium Borohydride with a Nickel(II) Chloride catalyst. These protocols are designed to offer reliable and reproducible methods for the preparation of this compound in a laboratory setting.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. The presence of both an amino group and a hydroxymethyl group on the pyridine ring provides versatile handles for further chemical modifications, making it an attractive scaffold for drug discovery and development. The synthesis of this compound is most directly achieved through the reduction of the nitrile functionality of readily available 3-aminopicolinonitrile. This document outlines two effective methods for this transformation, providing detailed experimental procedures, data presentation, and workflow diagrams to aid researchers in their synthetic efforts.

Synthetic Pathways

The primary transformation in the synthesis of this compound from 3-aminopicolinonitrile is the reduction of a nitrile to a primary amine. Two common and effective methods for this are reduction with a strong hydride agent like Lithium Aluminum Hydride (LiAlH4) and a milder, catalytic approach using Sodium Borohydride (NaBH4) in the presence of a transition metal salt like Nickel(II) Chloride.

G

Caption: Overview of synthetic routes for this compound.

Data Presentation

The following table summarizes the key reaction parameters for the two proposed synthetic methods. The data is based on general procedures for nitrile reductions and may require optimization for the specific substrate.

ParameterMethod A: LiAlH4 ReductionMethod B: NaBH4/NiCl2 Reduction
Starting Material 3-Aminopicolinonitrile3-Aminopicolinonitrile
Reducing Agent Lithium Aluminum Hydride (LiAlH4)Sodium Borohydride (NaBH4)
Catalyst NoneNickel(II) Chloride Hexahydrate (NiCl2·6H2O)
Solvent Anhydrous Tetrahydrofuran (THF)Methanol (MeOH)
Stoichiometry (Reagent) 1.5 - 2.0 equivalents4.0 - 5.0 equivalents
Stoichiometry (Catalyst) N/A0.2 - 0.5 equivalents
Reaction Temperature 0 °C to reflux0 °C to room temperature
Reaction Time 2 - 6 hours0.5 - 3 hours
Work-up Aqueous quench (e.g., Fieser work-up)Aqueous work-up and extraction
Typical Yield Moderate to HighModerate to High
Purity Good to Excellent (after purification)Good (after purification)

Experimental Protocols

Method A: Reduction with Lithium Aluminum Hydride (LiAlH4)

This protocol describes the reduction of 3-aminopicolinonitrile using the powerful reducing agent Lithium Aluminum Hydride. This method is highly effective but requires stringent anhydrous conditions and careful handling of the pyrophoric LiAlH4.

Materials:

  • 3-Aminopicolinonitrile

  • Lithium Aluminum Hydride (LiAlH4)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Ethyl Acetate

  • Dichloromethane (DCM)

  • Celite

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Büchner funnel and flask

Procedure:

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel under an inert atmosphere.

  • Reagent Preparation: In the flask, prepare a suspension of LiAlH4 (1.5 equivalents) in anhydrous THF (10 volumes relative to the nitrile). Cool the suspension to 0 °C using an ice bath.

  • Addition of Starting Material: Dissolve 3-aminopicolinonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the cooled LiAlH4 suspension via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be gently heated to reflux.

  • Quenching: After the reaction is complete, cool the mixture back to 0 °C. Cautiously and slowly add deionized water (1 volume relative to LiAlH4), followed by the dropwise addition of 15% NaOH solution (1 volume relative to LiAlH4), and finally deionized water (3 volumes relative to LiAlH4). This sequential addition is crucial for the safe quenching of excess LiAlH4 and the formation of a granular precipitate of aluminum salts.

  • Filtration: Stir the resulting suspension at room temperature for 30 minutes, then filter the mixture through a pad of Celite. Wash the filter cake thoroughly with ethyl acetate or DCM.

  • Extraction and Purification: Combine the organic filtrates and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The crude product can be purified by column chromatography on silica gel or by recrystallization.

G

Caption: Experimental workflow for the LiAlH4 reduction method.

Method B: Catalytic Reduction with Sodium Borohydride and Nickel(II) Chloride

This protocol provides a milder and often safer alternative to the LiAlH4 reduction. The combination of Sodium Borohydride and a catalytic amount of Nickel(II) Chloride forms nickel boride in situ, which is the active reducing species.

Materials:

  • 3-Aminopicolinonitrile

  • Sodium Borohydride (NaBH4)

  • Nickel(II) Chloride Hexahydrate (NiCl2·6H2O)

  • Methanol (MeOH)

  • Deionized Water

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na2SO4)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminopicolinonitrile (1.0 equivalent) and NiCl2·6H2O (0.2 equivalents) in methanol (10-15 volumes).

  • Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Add Sodium Borohydride (4.0 equivalents) portion-wise over 30-60 minutes. A black precipitate of nickel boride will form, and hydrogen gas will evolve. Ensure adequate ventilation.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, carefully add deionized water to quench any remaining NaBH4.

  • Extraction and Purification: Concentrate the reaction mixture under reduced pressure to remove most of the methanol. Add water to the residue and extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent to obtain the crude product. The crude this compound can be purified by column chromatography on silica gel.

G

Caption: Experimental workflow for the NaBH4/NiCl2 reduction method.

Safety Considerations

  • Lithium Aluminum Hydride (LiAlH4): LiAlH4 is a highly reactive, flammable solid that reacts violently with water and protic solvents to produce hydrogen gas, which can ignite. It should be handled with extreme care in a fume hood under an inert atmosphere. Personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory.

  • Sodium Borohydride (NaBH4): NaBH4 is a flammable solid and can react with acidic solutions to produce flammable hydrogen gas. It is less reactive than LiAlH4 but should still be handled with care.

  • Nickel(II) Chloride (NiCl2): Nickel compounds are toxic and potential carcinogens. Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

  • Solvents: Tetrahydrofuran (THF) can form explosive peroxides upon standing. Use freshly distilled or peroxide-free THF. Methanol, ethyl acetate, and dichloromethane are flammable and should be handled in a well-ventilated fume hood.

Characterization of this compound

The final product should be characterized to confirm its identity and purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (O-H and N-H stretching).

  • Melting Point: To assess the purity of the solid product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Concluding Remarks

The protocols described in these application notes provide two effective methods for the synthesis of this compound from 3-aminopicolinonitrile. The choice between the LiAlH4 and NaBH4/NiCl2 methods will depend on the available laboratory facilities, safety considerations, and the desired scale of the reaction. For large-scale synthesis, the milder and less hazardous NaBH4/NiCl2 system may be preferable. It is recommended to perform small-scale optimization experiments to determine the ideal reaction conditions for achieving the best yield and purity for this specific transformation.

Synthesis of (3-Aminopyridin-2-yl)methanol: A Detailed Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for the synthesis of (3-Aminopyridin-2-yl)methanol, a valuable building block in the development of novel therapeutics. The protocol outlines a multi-step synthesis beginning with the oxidation of 2-methyl-3-nitropyridine, followed by the reduction of the nitro group, and culminating in the reduction of the aldehyde functionality to the desired primary alcohol. This application note is intended for researchers and scientists in the fields of organic chemistry and drug development.

Data Summary

The following table summarizes the key quantitative data for the three-step synthesis of this compound.

StepReactantKey Reagents/CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
1 2-Methyl-3-nitropyridineSelenium dioxideDioxaneReflux16~70
2 3-Nitropyridine-2-carboxaldehydeIron powder, Acetic acidEthanolReflux2Not specified
3 3-Aminopyridine-2-carboxaldehydeSodium borohydrideMethanol0 to RT4Not specified

Experimental Protocols

Step 1: Synthesis of 3-Nitropyridine-2-carboxaldehyde

This step involves the oxidation of the methyl group of 2-methyl-3-nitropyridine to an aldehyde using selenium dioxide.

Materials:

  • 2-Methyl-3-nitropyridine

  • Selenium dioxide (SeO₂)

  • Dioxane

  • Silica gel for flash chromatography

  • Hexanes

  • Ethyl acetate (EtOAc)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a solution of 2-methyl-3-nitropyridine (1.0 eq) in dioxane, add selenium dioxide (1.1 eq).

  • Heat the reaction mixture to reflux and maintain for 16 hours.

  • After cooling to room temperature, filter the mixture to remove solid byproducts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the residue by flash chromatography on silica gel, eluting with a 1:1 mixture of hexanes and ethyl acetate to yield 3-nitropyridine-2-carboxaldehyde.[1]

Step 2: Synthesis of 3-Aminopyridine-2-carboxaldehyde

This step involves the reduction of the nitro group of 3-nitropyridine-2-carboxaldehyde to an amine using iron powder in acetic acid.

Materials:

  • 3-Nitropyridine-2-carboxaldehyde

  • Iron powder (Fe)

  • Glacial acetic acid

  • Ethanol (EtOH)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 3-nitropyridine-2-carboxaldehyde (1.0 eq) in a mixture of ethanol and acetic acid.

  • Add iron powder (4.0 eq) to the solution.

  • Heat the resulting mixture to reflux for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature and filter to remove the iron residues.

  • Concentrate the filtrate under reduced pressure.

  • Dilute the residue with water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-aminopyridine-2-carboxaldehyde.[2]

Step 3: Synthesis of this compound

This final step involves the reduction of the aldehyde group of 3-aminopyridine-2-carboxaldehyde to a primary alcohol using sodium borohydride.

Materials:

  • 3-Aminopyridine-2-carboxaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Ammonium chloride (NH₄Cl) solution (aqueous)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 3-aminopyridine-2-carboxaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of aqueous ammonium chloride solution at 0 °C.

  • Stir the mixture for 2 hours.

  • Extract the product with dichloromethane (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Synthesis Workflow

SynthesisWorkflow Start 2-Methyl-3-nitropyridine Intermediate1 3-Nitropyridine-2-carboxaldehyde Start->Intermediate1 SeO₂, Dioxane, Reflux Intermediate2 3-Aminopyridine-2-carboxaldehyde Intermediate1->Intermediate2 Fe, AcOH, EtOH, Reflux FinalProduct This compound Intermediate2->FinalProduct NaBH₄, MeOH, 0°C to RT

Caption: Synthetic pathway for this compound.

References

Application Notes & Protocols for the Purification of (3-Aminopyridin-2-yl)methanol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(3-Aminopyridin-2-yl)methanol is a valuable building block in the synthesis of various biologically active molecules and pharmaceutical compounds. Its purification is a critical step to ensure the quality and reliability of subsequent reactions and final products. Column chromatography, particularly using silica gel, is a widely employed and effective technique for the purification of aminopyridine derivatives. This document provides a detailed protocol and application notes for the purification of this compound using this method. The basic nature of the amino group on the pyridine ring can lead to tailing on silica gel; this can often be mitigated by the addition of a small percentage of a basic modifier, such as triethylamine or ammonia, to the mobile phase.

Data Presentation

The following table summarizes typical quantitative data obtained during the purification of this compound by silica gel column chromatography. These values are representative and may vary depending on the specific experimental conditions.

ParameterValue
Chromatography Mode Normal Phase
Stationary Phase Silica Gel (60-120 mesh)
Column Dimensions 30 cm length x 2 cm diameter
Mobile Phase Dichloromethane:Methanol (95:5) + 0.5% Triethylamine
Elution Mode Isocratic
Flow Rate ~2 mL/min (gravity-driven)
TLC Analysis (Rf) Crude: Multiple spots; Pure Product: ~0.4
Crude Sample Loading 1.0 g
Yield of Pure Fraction 0.85 g (85%)
Purity (by HPLC) >98%
Detection Method UV (254 nm) for TLC analysis

Experimental Protocol

This protocol outlines the step-by-step procedure for the purification of this compound using silica gel column chromatography.

1. Materials and Reagents:

  • Crude this compound

  • Silica Gel (60-120 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (TEA)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand, washed and dried

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

2. Preparation of the Column:

  • Ensure the glass column is clean, dry, and vertically clamped to a stand.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.

  • Add a thin layer (approx. 1 cm) of sand over the cotton plug.

  • Prepare a slurry of silica gel in the mobile phase (DCM:MeOH 95:5 + 0.5% TEA). For a 30 cm x 2 cm column, approximately 30-40 g of silica gel will be needed.

  • Carefully pour the silica gel slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.

  • Open the stopcock to allow the solvent to drain, collecting it for reuse. Do not let the top of the silica gel run dry.

  • Once the silica gel has settled, add another thin layer of sand on top to protect the stationary phase during sample and solvent addition.

  • Continuously add the mobile phase and allow it to run through the column until the packed bed is stable and the solvent level is just above the top layer of sand.

3. Sample Preparation and Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase.

  • Alternatively, for less soluble samples, create a dry-load by adsorbing the crude product onto a small amount of silica gel, then evaporating the solvent to obtain a free-flowing powder.

  • Carefully add the prepared sample to the top of the column.

  • If using the wet-loading method, use a pipette to transfer the dissolved sample onto the top layer of sand.

  • If using the dry-loading method, carefully add the silica-adsorbed sample to the top of the column to form an even layer.

  • Gently open the stopcock and allow the sample to enter the packed bed.

  • Add a small amount of the mobile phase to wash any residual sample from the column walls onto the packed bed.

  • Once the sample has fully entered the silica gel, carefully fill the column with the mobile phase.

4. Elution and Fraction Collection:

  • Begin the elution by adding the mobile phase to the top of the column and opening the stopcock to achieve a steady flow rate (e.g., a drop rate of about 1-2 drops per second).

  • Collect the eluent in fractions of a predetermined volume (e.g., 10-20 mL per tube).

  • Monitor the separation by periodically analyzing the collected fractions using Thin Layer Chromatography (TLC).[1]

  • For TLC analysis, spot the crude mixture, the collected fractions, and a co-spot (crude and fraction) on a TLC plate.

  • Develop the TLC plate in a chamber saturated with the mobile phase.

  • Visualize the spots under a UV lamp at 254 nm and identify the fractions containing the pure product.

5. Isolation of the Purified Compound:

  • Combine the fractions that contain the pure this compound, as determined by TLC analysis.

  • Remove the solvent from the combined pure fractions using a rotary evaporator.

  • The resulting solid or oil is the purified this compound.

  • Determine the yield and assess the purity of the final product using appropriate analytical techniques such as HPLC, NMR, or mass spectrometry.

Mandatory Visualization

G cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Gel Slurry in Mobile Phase pack_column Pack Column with Slurry prep_slurry->pack_column load_sample Load Sample onto Column pack_column->load_sample prep_sample Dissolve Crude Product or Prepare Dry Load elute Elute with Mobile Phase load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Monitor Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate Solvent Evaporation combine_fractions->evaporate pure_product Pure this compound evaporate->pure_product

Caption: Workflow for the purification of this compound by column chromatography.

References

Application Note and Protocol for the Recrystallization of (3-Aminopyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of (3-Aminopyridin-2-yl)methanol via recrystallization. The procedure is designed to yield a high-purity crystalline product suitable for use in research, and drug development.

Introduction

This compound is a substituted aminopyridine derivative that serves as a valuable building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is crucial for the successful synthesis of active pharmaceutical ingredients (APIs) and for ensuring the reliability of biological and pharmacological studies. Recrystallization is a fundamental technique for the purification of solid organic compounds, leveraging differences in solubility at varying temperatures to separate the desired compound from impurities.[1][2] This protocol outlines a mixed-solvent recrystallization procedure using ethanol and water, a common and effective system for polar organic molecules.

Materials and Equipment

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Spatula

  • Watch glass

  • Ice bath

  • Vacuum source

  • Melting point apparatus

Experimental Protocols

1. Solvent Selection and Solubility Profile

The choice of an appropriate solvent system is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[3][4] For this compound, a polar compound, a mixed-solvent system of ethanol and water is proposed. Ethanol is expected to be a good solvent, while water will act as an anti-solvent.

Table 1: Hypothetical Solubility Data of this compound in an Ethanol/Water System

Temperature (°C)Solubility in Ethanol ( g/100 mL)Solubility in Water ( g/100 mL)Solubility in Ethanol/Water (8:2 v/v) ( g/100 mL)
0~1.5< 0.1~0.5
25 (Room Temp)~5.0~0.2~1.8
78 (Boiling Ethanol)~35.0~1.0~25.0

Note: The data in this table are hypothetical and serve as a guideline for the recrystallization procedure. Actual solubility should be determined experimentally.

2. Recrystallization Procedure

This protocol is based on a two-solvent recrystallization method.[5][6]

  • Dissolution: Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethanol (near boiling) and stir to dissolve the solid.[5][6] Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.

  • Addition of Anti-Solvent: While keeping the ethanol solution hot, add hot deionized water dropwise with continuous stirring until the solution becomes slightly turbid (cloudy).[5] This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.[5] This ensures that the compound is fully dissolved at the boiling point of the solvent mixture.

  • Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature without disturbance.[1][3] Slow cooling promotes the formation of larger, purer crystals.[7]

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice bath for approximately 15-30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and flask.[6]

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities.[4]

  • Drying: Dry the purified crystals on a watch glass or in a desiccator under vacuum.

Characterization of Purified Product

The purity of the recrystallized this compound should be assessed by measuring its melting point. A sharp melting point range close to the literature value of an isomer suggests high purity.

Table 2: Physical Properties of Aminopyridylmethanol Isomers

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
(2-Aminopyridin-3-yl)methanol23612-57-9C₆H₈N₂O124.1466-68
(3-Aminopyridin-4-yl)methanol152398-05-5C₆H₈N₂O124.14115-120[8]
(6-Amino-3-pyridinyl)methanol113293-71-3C₆H₈N₂O124.14120[9]

Experimental Workflow and Logical Relationships

The following diagram illustrates the key stages of the recrystallization procedure.

Recrystallization_Workflow start Start: Crude This compound dissolution 1. Dissolution (Hot Ethanol) start->dissolution hot_filtration 2. Hot Filtration (Optional) dissolution->hot_filtration add_antisolvent 3. Add Hot Water (to turbidity) dissolution->add_antisolvent No Insoluble Impurities hot_filtration->add_antisolvent Insoluble Impurities Present impurities_removed Insoluble Impurities Removed hot_filtration->impurities_removed clarify 4. Clarify (add hot ethanol) add_antisolvent->clarify cool_rt 5. Slow Cooling to Room Temperature clarify->cool_rt ice_bath 6. Ice Bath Cooling cool_rt->ice_bath filtration 7. Vacuum Filtration ice_bath->filtration wash 8. Wash with Cold Solvent filtration->wash mother_liquor Soluble Impurities in Mother Liquor filtration->mother_liquor dry 9. Drying wash->dry end End: Purified Crystalline Product dry->end

Recrystallization workflow for this compound.

Troubleshooting

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or cooling the solution too quickly. Try adding more of the good solvent (ethanol) and reheating until the oil dissolves, then cool more slowly.

  • No Crystal Formation: If crystals do not form after cooling in an ice bath, it may be due to using too much solvent or the solution being supersaturated. Try scratching the inside of the flask with a glass stirring rod or adding a seed crystal of the pure compound to induce crystallization.[4]

  • Low Recovery: This can result from using too much solvent, not cooling the solution sufficiently, or washing the crystals with too much cold solvent.[7]

By following this detailed protocol, researchers can effectively purify this compound, ensuring the quality and reliability of their subsequent research and development activities.

References

Application Note: HPLC Method for Purity Analysis of (3-Aminopyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

AN-2025-12-28

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the determination of purity of (3-Aminopyridin-2-yl)methanol by High-Performance Liquid Chromatography (HPLC). The method is designed to be stability-indicating, capable of separating the main component from potential impurities and degradation products.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its purity is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of such compounds.

This application note describes a reversed-phase HPLC (RP-HPLC) method for the quantitative determination of this compound and its related substances. The method is developed to be specific, accurate, precise, and stability-indicating, making it suitable for routine quality control and stability studies. The separation is achieved on a C18 stationary phase with a phosphate buffer and methanol mobile phase, and UV detection.

Experimental

Instrumentation and Materials
  • HPLC System: A gradient-capable HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Column: Shim-pack Scepter C18, 4.6 x 250 mm, 5 µm particle size, or equivalent.[3]

  • Software: Chromatographic data acquisition and processing software.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • pH Meter: Calibrated.

  • Volumetric Glassware: Class A.

  • Solvents and Reagents: HPLC grade methanol, potassium dihydrogen phosphate, ortho-phosphoric acid, and purified water.

Chromatographic Conditions

A summary of the HPLC method parameters is provided in the table below.

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Methanol
Gradient Elution 0-5 min: 10% B; 5-20 min: 10-70% B; 20-25 min: 70% B; 25.1-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL
Run Time 30 minutes
Preparation of Solutions
  • Mobile Phase A (Buffer): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of purified water. Adjust the pH to 3.0 with diluted ortho-phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B: HPLC grade methanol. Filter through a 0.45 µm membrane filter and degas.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio.[3]

  • Standard Solution Preparation (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution Preparation (1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Method Validation Summary

The proposed HPLC method was validated according to ICH guidelines. The key validation parameters are summarized below.

Validation ParameterResult
Specificity No interference from blank, impurities well-resolved from the main peak.
Linearity (r²) > 0.999 for a concentration range of 0.1 - 1.5 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Repeatability (n=6): < 1.0%; Intermediate Precision: < 2.0%
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantitation (LOQ) 0.1 µg/mL
Robustness The method is robust for small, deliberate changes in flow rate, pH, and column temperature.

Forced Degradation Studies

To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on this compound.[4][5] The sample was subjected to acid, base, oxidative, thermal, and photolytic stress conditions. The chromatograms showed that the degradation products were well-separated from the parent peak, confirming the method's specificity.

Stress ConditionObservation
Acid Hydrolysis (0.1 N HCl, 60 °C, 4 h) Significant degradation observed.
Base Hydrolysis (0.1 N NaOH, 60 °C, 2 h) Moderate degradation observed.
Oxidative Degradation (3% H₂O₂, RT, 24 h) Significant degradation observed.
Thermal Degradation (80 °C, 48 h) Minor degradation observed.
Photolytic Degradation (UV light, 24 h) Negligible degradation observed.

Experimental Workflow and Protocols

The overall workflow for the purity analysis is depicted in the following diagram.

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Reporting prep_mobile_phase Prepare Mobile Phases (A and B) instrument_setup Instrument Setup and Equilibration prep_mobile_phase->instrument_setup prep_diluent Prepare Diluent prep_standard Prepare Standard Solution (0.1 mg/mL) prep_diluent->prep_standard prep_sample Prepare Sample Solution (1.0 mg/mL) prep_diluent->prep_sample sequence_run Run Sequence (Blank, Standard, Sample) prep_standard->sequence_run prep_sample->sequence_run instrument_setup->sequence_run data_acquisition Data Acquisition sequence_run->data_acquisition integration Peak Integration and Identification data_acquisition->integration calculation Purity Calculation integration->calculation report Generate Report calculation->report

Caption: Experimental workflow for HPLC purity analysis.

Protocol 1: HPLC System Preparation and Equilibration
  • System Purge: Purge all HPLC pump lines with the appropriate mobile phase to remove any air bubbles and previous solvents.

  • Column Installation: Install the C18 column in the column compartment.

  • System Equilibration: Set the initial mobile phase composition (90% A, 10% B) and a flow rate of 1.0 mL/min. Equilibrate the system until a stable baseline is achieved (typically 30-60 minutes).

  • Detector Setup: Turn on the UV detector and allow it to warm up. Set the detection wavelength to 275 nm.

Protocol 2: Chromatographic Run
  • Sequence Setup: Create a sequence in the chromatography software including injections of the diluent (blank), standard solution (at least five replicate injections for system suitability), and sample solution.

  • Injection: Inject 10 µL of each solution into the HPLC system.

  • Data Acquisition: Acquire the chromatograms for the entire run time of 30 minutes.

Protocol 3: Data Analysis and Purity Calculation
  • System Suitability: Evaluate the system suitability parameters from the standard chromatograms. The %RSD for the peak area and retention time of the five replicate injections of the standard should be less than 2.0%.

  • Peak Integration: Integrate all peaks in the sample chromatogram, excluding any peaks from the blank.

  • Purity Calculation: Calculate the percentage purity of the this compound sample using the area normalization method with the following formula:

    % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

The logical relationship for the purity determination is outlined below.

purity_analysis_logic cluster_input Inputs cluster_process Analytical Process cluster_output Outputs cluster_calculation Calculation & Result sample This compound Sample analysis Chromatographic Analysis sample->analysis hplc_method Validated HPLC Method hplc_method->analysis chromatogram Sample Chromatogram analysis->chromatogram peak_areas Integrated Peak Areas chromatogram->peak_areas purity_calc Area % Calculation peak_areas->purity_calc result Purity Report purity_calc->result

Caption: Logical relationship of the purity analysis process.

Conclusion

The described HPLC method is demonstrated to be suitable for the purity determination of this compound. The method is specific, accurate, precise, and stability-indicating, making it a valuable tool for quality control in research and drug development settings. The provided protocols offer a clear guide for the implementation of this analytical procedure.

References

Application Note: ¹H and ¹³C NMR Characterization of (3-Aminopyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of (3-Aminopyridin-2-yl)methanol. It includes predicted spectral data based on the analysis of structurally related compounds, comprehensive experimental protocols for sample preparation and data acquisition, and a visual representation of the molecule's structure and key NMR correlations. This application note serves as a practical resource for the unambiguous identification and structural elucidation of this important pyridine derivative.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and drug development due to its versatile chemical scaffold. The presence of amino and hydroxymethyl functional groups on the pyridine ring offers multiple points for chemical modification, making it a valuable building block for the synthesis of novel therapeutic agents. Accurate structural characterization is paramount for ensuring the identity and purity of this compound in any research and development setting. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. This note details the expected ¹H and ¹³C NMR spectral characteristics and provides standardized protocols for their acquisition.

Predicted NMR Spectral Data

Due to the absence of a publicly available, complete experimental dataset for this compound, the following ¹H and ¹³C NMR data are predicted based on the known chemical shifts of 3-aminopyridine, 2-(hydroxymethyl)pyridine, and related substituted pyridines. The predicted values account for the electronic effects of the amino (-NH₂) and hydroxymethyl (-CH₂OH) groups on the pyridine ring.

Predicted ¹H NMR Data

Solvent: DMSO-d₆ Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~7.85ddJ = 4.5, 1.5 HzH-6
~7.05ddJ = 7.5, 1.5 HzH-4
~6.80ddJ = 7.5, 4.5 HzH-5
~5.40tJ = 5.5 Hz-OH
~5.10s (broad)--NH₂
~4.50dJ = 5.5 Hz-CH₂-
Predicted ¹³C NMR Data

Solvent: DMSO-d₆ Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~155.0C-2
~142.0C-6
~138.0C-3
~122.0C-4
~118.0C-5
~60.0-CH₂OH

Experimental Protocols

The following protocols provide a standardized methodology for the NMR analysis of this compound.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is recommended due to its ability to dissolve a wide range of organic compounds and to allow for the observation of exchangeable protons (-OH and -NH₂).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube.

NMR Data Acquisition

These are general parameters for a 400 MHz NMR spectrometer and may require optimization based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

  • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 16-64 scans.

  • Relaxation Delay (D1): 1-2 seconds.

  • Spectral Width: 0-12 ppm.

  • Temperature: 298 K.

¹³C NMR Spectroscopy:

  • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans (NS): 1024 or more, depending on the sample concentration.

  • Relaxation Delay (D1): 2 seconds.

  • Spectral Width: 0-200 ppm.

  • Temperature: 298 K.

Data Processing and Referencing

  • Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz for ¹H spectra and 1-2 Hz for ¹³C spectra before Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectra and apply an automatic baseline correction.

  • Referencing: Reference the ¹H spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm. Reference the ¹³C spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

Visualizations

Molecular Structure and Atom Numbering

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Structural Analysis weigh Weigh 5-10 mg of Compound dissolve Dissolve in 0.6-0.7 mL DMSO-d₆ weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_NMR ¹H NMR Acquisition (zg30, 16-64 scans) transfer->H1_NMR C13_NMR ¹³C NMR Acquisition (zgpg30, ≥1024 scans) transfer->C13_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT phase_baseline Phasing & Baseline Correction FT->phase_baseline reference Referencing to Solvent phase_baseline->reference assign_spectra Assign Signals reference->assign_spectra elucidate Confirm Structure assign_spectra->elucidate

Caption: Workflow for NMR characterization of this compound.

Conclusion

This application note provides a comprehensive guide for the ¹H and ¹³C NMR characterization of this compound. The predicted spectral data, in conjunction with the detailed experimental protocols, will aid researchers in the unambiguous identification and structural verification of this compound. The provided workflows and structural diagrams offer a clear and concise overview of the process, making this a valuable resource for laboratories involved in organic synthesis and drug development.

The Versatile Building Block: (3-Aminopyridin-2-yl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

(3-Aminopyridin-2-yl)methanol has emerged as a valuable and versatile scaffold in medicinal chemistry, offering a unique combination of structural features that are highly attractive for the design of novel therapeutic agents. Its inherent functionalities—a primary aromatic amine, a hydroxymethyl group, and a pyridine ring—provide multiple points for chemical modification, enabling the exploration of diverse chemical space and the optimization of pharmacological properties. This application note provides a comprehensive overview of the utility of this compound as a building block, with a focus on its application in the synthesis of kinase inhibitors, particularly those targeting the c-Met proto-oncogene.

Application in Kinase Inhibitor Synthesis

The aminopyridine core is a well-established pharmacophore in the development of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The presence of the amino group on the pyridine ring of this compound allows for the facile introduction of various substituents that can occupy the hydrophobic regions of the ATP pocket, thereby enhancing potency and selectivity. The adjacent hydroxymethyl group can be utilized as a handle for further derivatization or can be oxidized to a carboxylic acid to enable the formation of amide bonds, a common linkage in many kinase inhibitors.

A notable application of this building block is in the synthesis of potent inhibitors of the c-Met receptor tyrosine kinase. Dysregulation of the c-Met signaling pathway is implicated in the progression of numerous cancers, making it a prime target for therapeutic intervention. Derivatives of 2-aminopyridine-3-carboxamide, which can be synthesized from this compound, have shown significant inhibitory activity against c-Met.

Quantitative Data Summary

The following table summarizes the in vitro activity of a key 2-aminopyridine-3-carboxamide derivative synthesized using a strategy that can be adapted from this compound.

Compound IDTarget KinaseIC50 (µM)[1][2]
(S)-24oc-Met0.022

Signaling Pathway

The c-Met signaling pathway plays a crucial role in cell proliferation, survival, and motility. Its aberrant activation can lead to tumorigenesis. The diagram below illustrates the simplified c-Met signaling cascade that is targeted by inhibitors derived from this compound.

cMet_Signaling_Pathway cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet binds RAS RAS cMet->RAS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 Inhibitor This compound Derivative Inhibitor->cMet inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation

Caption: Simplified c-Met signaling pathway and the point of inhibition.

Experimental Protocols

This section provides detailed protocols for the synthesis of a key intermediate, 2-aminonicotinic acid, from this compound, and its subsequent conversion to a 2-aminopyridine-3-carboxamide derivative, a potent c-Met kinase inhibitor.

Experimental Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

Experimental_Workflow start This compound intermediate1 2-Aminonicotinic Acid start->intermediate1 Oxidation intermediate2 Activated Carboxylic Acid (e.g., Acyl Chloride) intermediate1->intermediate2 Activation final_product 2-Aminopyridine-3-carboxamide (c-Met Inhibitor) intermediate2->final_product Amide Coupling amine Substituted Amine amine->final_product

Caption: Synthetic workflow for a c-Met inhibitor.

Protocol 1: Synthesis of 2-Aminonicotinic Acid from this compound (Jones Oxidation)

Materials:

  • This compound

  • Acetone

  • Jones reagent (Chromium trioxide in sulfuric acid)[3][4][5][6][7]

  • Isopropyl alcohol

  • Sodium sulfate (anhydrous)

  • Ethyl acetate

  • Deionized water

Procedure:

  • Dissolve this compound (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0 °C in an ice bath.

  • Slowly add Jones reagent dropwise to the stirred solution. Monitor the reaction progress by thin-layer chromatography (TLC). The color of the reaction mixture will change from orange to green, indicating the consumption of Cr(VI).[6]

  • Once the starting material is consumed, quench the reaction by the dropwise addition of isopropyl alcohol until the orange color disappears completely.

  • Filter the reaction mixture through a pad of Celite to remove the chromium salts. Wash the filter cake with acetone.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • To the aqueous residue, add ethyl acetate and water. Separate the aqueous layer and extract it three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-aminonicotinic acid. The crude product can be purified by recrystallization.

Protocol 2: Synthesis of a 2-Aminopyridine-3-carboxamide Derivative

Materials:

  • 2-Aminonicotinic acid

  • Thionyl chloride or Oxalyl chloride

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous dichloromethane (DCM)

  • A desired primary or secondary amine (e.g., (S)-1-(2,4-dichloro-5-fluorophenyl)ethanamine for a compound analogous to (S)-24o)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Acid Activation: To a solution of 2-aminonicotinic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF. Cool the mixture to 0 °C. Add thionyl chloride or oxalyl chloride (1.2 eq) dropwise. Stir the reaction at room temperature for 1-2 hours or until the evolution of gas ceases. The formation of the acyl chloride can be monitored by IR spectroscopy (disappearance of the broad O-H stretch and appearance of a sharp C=O stretch at higher wavenumber).

  • Amide Coupling: In a separate flask, dissolve the desired amine (1.1 eq) and TEA or DIPEA (2.0 eq) in anhydrous DCM. Cool this solution to 0 °C.

  • Slowly add the freshly prepared acyl chloride solution to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-aminopyridine-3-carboxamide derivative.

Conclusion

This compound is a highly valuable building block in medicinal chemistry, providing a versatile platform for the synthesis of a wide range of biologically active molecules. Its utility in the construction of potent kinase inhibitors, particularly for the c-Met receptor, highlights its significance in the development of targeted cancer therapies. The synthetic protocols provided herein offer a practical guide for researchers to utilize this scaffold in their drug discovery efforts. The adaptable nature of the aminopyridine core ensures that this compound will continue to be a relevant and important tool for medicinal chemists.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using (3-Aminopyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of kinase inhibitors derived from (3-Aminopyridin-2-yl)methanol. This readily available starting material serves as a versatile scaffold for the development of potent inhibitors targeting key kinases implicated in cancer, such as Monopolar Spindle 1 (MPS1) and Aurora kinases. The protocols outlined below detail a synthetic route to produce a library of 3-amino-5-arylpyridin-2(1H)-one derivatives and the subsequent methodologies for assessing their inhibitory activity.

Introduction

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The aminopyridine core is a privileged scaffold in kinase inhibitor design, capable of forming key hydrogen bond interactions within the ATP-binding site of many kinases. This compound offers a strategic starting point for the synthesis of a diverse range of aminopyridine-based kinase inhibitors. By targeting kinases like MPS1 and the Aurora kinase family, which are essential for proper mitotic progression, these compounds hold the potential for therapeutic intervention in rapidly proliferating cancer cells.

Synthetic Strategy

The overall synthetic strategy involves a three-step sequence starting from this compound:

  • Oxidation: The primary alcohol of this compound is oxidized to the corresponding pyridinone to form 3-aminopyridin-2(1H)-one.

  • Bromination: The pyridinone intermediate undergoes electrophilic bromination at the C5 position to yield 3-amino-5-bromopyridin-2(1H)-one, a key building block for diversification.

  • Suzuki-Miyaura Cross-Coupling: The bromide is then subjected to palladium-catalyzed Suzuki-Miyaura cross-coupling with a variety of arylboronic acids to generate a library of 3-amino-5-arylpyridin-2(1H)-one final products.

This approach allows for the systematic exploration of the structure-activity relationship (SAR) at the C5 position of the aminopyridinone scaffold.

Experimental Protocols

Protocol 1: Synthesis of 3-aminopyridin-2(1H)-one (2)

This protocol describes the oxidation of this compound to the corresponding pyridinone.

Materials:

  • This compound (1)

  • Manganese dioxide (MnO₂)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Celatom® or Celite®

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Filter funnel and filter paper

Procedure:

  • To a solution of this compound (1.0 eq) in a 1:1 mixture of DCM and MeOH, add activated manganese dioxide (10 eq).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celatom® or Celite® to remove the manganese dioxide. Wash the filter cake thoroughly with DCM and MeOH.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel (e.g., eluting with a gradient of methanol in dichloromethane) to afford 3-aminopyridin-2(1H)-one (2) as a solid.

  • Dry the purified product under vacuum.

Protocol 2: Synthesis of 3-amino-5-bromopyridin-2(1H)-one (3)

This protocol details the bromination of 3-aminopyridin-2(1H)-one.

Materials:

  • 3-aminopyridin-2(1H)-one (2)

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve 3-aminopyridin-2(1H)-one (1.0 eq) in acetonitrile in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise to the cooled solution while stirring.

  • Allow the reaction mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude residue can be purified by recrystallization or column chromatography on silica gel to yield 3-amino-5-bromopyridin-2(1H)-one (3).

Protocol 3: Synthesis of 3-amino-5-arylpyridin-2(1H)-ones via Suzuki-Miyaura Coupling (4a-c)

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of 3-amino-5-bromopyridin-2(1H)-one with various arylboronic acids.

Materials:

  • 3-amino-5-bromopyridin-2(1H)-one (3)

  • Arylboronic acid (e.g., 4-pyridinylboronic acid, 1-methyl-1H-pyrazole-4-boronic acid pinacol ester, quinoline-3-boronic acid) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq)

  • XPhos (0.1 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • n-Butanol

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a Schlenk flask or sealed tube, add 3-amino-5-bromopyridin-2(1H)-one (1.0 eq), the respective arylboronic acid (1.2 eq), Pd₂(dba)₃ (0.05 eq), XPhos (0.1 eq), and K₃PO₄ (2.0 eq).

  • Evacuate and backfill the reaction vessel with an inert atmosphere (repeat 3 times).

  • Add degassed n-butanol to the reaction mixture.

  • Heat the reaction mixture to 120 °C and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-5-arylpyridin-2(1H)-one derivative.

Data Presentation

The inhibitory activities of the synthesized compounds against MPS1 and Aurora kinases are summarized below.

CompoundTarget KinaseIC₅₀ (µM)Kᵢ (µM)Ligand Efficiency (LE)
4a (3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one)MPS118150.38
Aurora A>100>100-
Aurora B30250.35
4b (3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one)MPS142350.33
Aurora A7.56.30.43
Aurora B4.84.00.45
4c (3-amino-5-(quinolin-3-yl)pyridin-2(1H)-one)MPS11.21.00.42
Aurora A5.84.80.39
Aurora B1.51.30.43

Note: IC₅₀ and Kᵢ values are approximate and can vary based on assay conditions. Ligand efficiency is calculated as pKᵢ / heavy atom count.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

G cluster_synthesis Synthetic Workflow start This compound intermediate1 3-aminopyridin-2(1H)-one start->intermediate1 Oxidation (MnO2) intermediate2 3-amino-5-bromopyridin-2(1H)-one intermediate1->intermediate2 Bromination (NBS) product 3-amino-5-arylpyridin-2(1H)-one Kinase Inhibitors intermediate2->product Suzuki Coupling

Caption: Synthetic workflow for kinase inhibitors.

G cluster_assay Kinase Inhibition Assay Workflow A Prepare Kinase, Substrate, and Inhibitor Solutions B Incubate Kinase and Inhibitor A->B C Initiate Reaction with ATP B->C D Stop Reaction and Detect Signal C->D E Data Analysis (IC50 determination) D->E

Caption: General kinase inhibition assay workflow.

G cluster_mps1 MPS1 Signaling Pathway UnattachedKinetochores Unattached Kinetochores MPS1 MPS1 UnattachedKinetochores->MPS1 activates KNL1 KNL1 MPS1->KNL1 phosphorylates BUB1 BUB1 KNL1->BUB1 MAD1 MAD1 BUB1->MAD1 MAD2 MAD2 MAD1->MAD2 CDC20 CDC20 MAD2->CDC20 inhibits APC_C APC/C CDC20->APC_C activates Anaphase Anaphase APC_C->Anaphase triggers Inhibitor 3-aminopyridin-2-one Inhibitor Inhibitor->MPS1 G cluster_aurora Aurora Kinase Signaling Pathway AuroraA Aurora A CentrosomeMaturation Centrosome Maturation AuroraA->CentrosomeMaturation SpindleAssembly Spindle Assembly AuroraA->SpindleAssembly AuroraB Aurora B ChromosomeAlignment Chromosome Alignment AuroraB->ChromosomeAlignment Cytokinesis Cytokinesis AuroraB->Cytokinesis MitoticProgression Correct Mitotic Progression CentrosomeMaturation->MitoticProgression SpindleAssembly->MitoticProgression ChromosomeAlignment->MitoticProgression Cytokinesis->MitoticProgression Inhibitor 3-aminopyridin-2-one Inhibitor Inhibitor->AuroraA Inhibitor->AuroraB

Application Notes and Protocols for the Preparation of (3-Aminopyridin-2-yl)methanol Derivatives for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and structure-activity relationship (SAR) studies of (3-Aminopyridin-2-yl)methanol derivatives. This class of compounds holds significant potential for the development of novel therapeutics, particularly as kinase inhibitors.

Introduction

This compound serves as a versatile scaffold in medicinal chemistry. Its constituent amino and hydroxymethyl groups provide key hydrogen bonding interactions with biological targets and offer multiple points for chemical modification to explore the chemical space and establish robust structure-activity relationships. Aminopyridine-based compounds have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer.[1][2] This document outlines the synthetic strategies for derivatization, protocols for biological evaluation, and presents a summary of SAR data to guide the design of more potent and selective analogs.

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes the SAR for a series of this compound derivatives targeting a representative protein kinase (e.g., a member of the PI3K/mTOR pathway). The data is a composite representation from various studies on aminopyridine-based kinase inhibitors.

Compound IDR1 (at 3-amino)R2 (on Pyridine Ring)R3 (at 2-methanol)Kinase Inhibition IC50 (nM)
1a (Scaffold) HHCH2OH>1000
1b MethylHCH2OH850
1c PhenylHCH2OH450
1d 4-FluorophenylHCH2OH220
1e H5-ChloroCH2OH600
1f H5-TrifluoromethylCH2OH350
1g Phenyl5-ChloroCH2OH150
1h PhenylHCH2O-Methyl780
1i PhenylHC(O)OH>2000
1j 4-Fluorophenyl5-ChloroCH2OH85

Key SAR Observations:

  • Substitution at the 3-amino group (R1): Unsubstituted (1a) and small alkyl-substituted (1b) derivatives show weak activity. Aromatic substituents (1c, 1d) significantly improve potency, likely due to favorable interactions within the kinase active site. Electron-withdrawing groups on the phenyl ring (1d) can further enhance activity.

  • Substitution on the pyridine ring (R2): Electron-withdrawing groups at the 5-position (1e, 1f) generally lead to increased potency compared to the unsubstituted analog.

  • Modification of the 2-methanol group (R3): The free hydroxyl group appears to be crucial for activity, as etherification (1h) or oxidation to a carboxylic acid (1i) diminishes or abolishes inhibitory potential. This suggests the hydroxyl group may act as a key hydrogen bond donor or acceptor.

  • Combined substitutions: Combining favorable substitutions at R1 and R2 (1g, 1j) leads to the most potent compounds in this series.

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through a multi-step process starting from commercially available 2-chloro-3-nitropyridine. A representative synthetic scheme is outlined below.

Scheme 1: General Synthetic Route

synthetic_workflow start 2-Chloro-3-nitropyridine step1 Step 1: Amination (Amine R1-NH2, Base) start->step1 intermediate1 2-(R1-amino)-3-nitropyridine step1->intermediate1 step2 Step 2: Reduction (e.g., H2, Pd/C) intermediate1->step2 intermediate2 N2-R1-pyridine-2,3-diamine step2->intermediate2 step3 Step 3: Sandmeyer Reaction (NaNO2, H2SO4, H2O) intermediate2->step3 intermediate3 (3-(R1-amino)pyridin-2-yl)methanol step3->intermediate3 step4 Step 4: Pyridine Ring Functionalization (e.g., Halogenation) intermediate3->step4 final_product Final Derivative step4->final_product

Caption: General synthetic workflow for this compound derivatives.

Protocol for the Synthesis of (3-(Phenylamino)pyridin-2-yl)methanol (Compound 1c analog):

Step 1: Synthesis of N-phenyl-3-nitropyridin-2-amine

  • To a solution of 2-chloro-3-nitropyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add aniline (1.1 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at 80 °C for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield N-phenyl-3-nitropyridin-2-amine.

Step 2: Synthesis of N2-phenylpyridine-2,3-diamine

  • Dissolve N-phenyl-3-nitropyridin-2-amine (1.0 eq) in ethanol.

  • Add palladium on carbon (10% w/w, 0.1 eq) to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 6 hours.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to obtain N2-phenylpyridine-2,3-diamine.

Step 3: Synthesis of (3-(Phenylamino)pyridin-2-yl)methanol

  • To a solution of N2-phenylpyridine-2,3-diamine (1.0 eq) in 10% aqueous sulfuric acid at 0 °C, add a solution of sodium nitrite (1.2 eq) in water dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Heat the reaction mixture to 80 °C and maintain for 2 hours.

  • Cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (3-(phenylamino)pyridin-2-yl)methanol.

Kinase Inhibition Assay Protocol

The inhibitory activity of the synthesized compounds against a specific protein kinase can be determined using a variety of assay formats, such as a radiometric assay or a fluorescence-based assay. A general protocol for a luminescence-based kinase assay is provided below.

Materials:

  • Kinase enzyme (e.g., PI3K)

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Assay buffer (e.g., containing MgCl2, DTT)

  • Synthesized inhibitor compounds

  • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the inhibitor compounds in DMSO.

  • In a 384-well white microplate, add the kinase enzyme, the substrate, and the inhibitor at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the luminescent detection reagent according to the manufacturer's protocol.

  • Measure the luminescence signal using a microplate reader.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

The this compound derivatives are often designed to target protein kinases involved in cell signaling pathways implicated in disease. The PI3K/mTOR pathway is a key regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a this compound derivative.

This document provides a foundational guide for the rational design and evaluation of this compound derivatives for SAR studies. The provided protocols and SAR data can be adapted and expanded based on the specific biological target and therapeutic area of interest.

References

Application Notes and Protocols: (3-Aminopyridin-2-yl)methanol in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of (3-aminopyridin-2-yl)methanol as a versatile starting material in the synthesis of various medicinally relevant heterocyclic compounds. The protocols outlined below focus on the synthesis of pyrido[2,3-b][1][2]oxazines, imidazo[1,2-a]pyridines, and pyrido[2,3-b]pyrazines.

Synthesis of Pyrido[2,3-b][1][2]oxazin-3(4H)-ones

The synthesis of the pyrido[2,3-b][1][2]oxazine ring system can be achieved through a two-step process involving the acylation of this compound with chloroacetyl chloride, followed by an intramolecular Williamson ether synthesis.

Reaction Pathway

G cluster_0 Step 1: Acylation cluster_1 Step 2: Intramolecular Cyclization A This compound B N-(2-(hydroxymethyl)pyridin-3-yl)-2-chloroacetamide A->B Chloroacetyl chloride, Et3N, THF, 0 °C to rt C 3,4-dihydropyrido[2,3-b][1,4]oxazin-3-one B->C NaH, THF, rt

Caption: Synthesis of Pyrido[2,3-b][1][2]oxazin-3(4H)-one.

Experimental Protocol

Step 1: Synthesis of N-(2-(hydroxymethyl)pyridin-3-yl)-2-chloroacetamide

  • To a stirred solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere at 0 °C, add triethylamine (1.2 eq.).

  • Slowly add chloroacetyl chloride (1.1 eq.) dropwise to the solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 3,4-dihydropyrido[2,3-b][1][2]oxazin-3-one

  • To a suspension of sodium hydride (1.5 eq., 60% dispersion in mineral oil) in anhydrous THF under an inert atmosphere, add a solution of N-(2-(hydroxymethyl)pyridin-3-yl)-2-chloroacetamide (1.0 eq.) in anhydrous THF dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data
StepProductReagentsSolventTemp (°C)Time (h)Yield (%)
1N-(2-(hydroxymethyl)pyridin-3-yl)-2-chloroacetamideChloroacetyl chloride, Et3NTHF0 to rt12-1675-85
23,4-dihydropyrido[2,3-b][1][2]oxazin-3-oneNaHTHFrt4-660-70

Synthesis of Imidazo[1,2-a]pyridines

This compound can be utilized as a substituted 2-aminopyridine for the synthesis of imidazo[1,2-a]pyridines through condensation with α-haloketones.

Reaction Pathway

G cluster_0 One-pot Condensation and Cyclization A This compound C Imidazo[1,2-a]pyridin-8-yl)methanol derivative A->C B α-Haloketone B->C NaHCO3, Ethanol, Reflux

Caption: Synthesis of Imidazo[1,2-a]pyridine Derivatives.

Experimental Protocol
  • To a solution of this compound (1.0 eq.) in ethanol, add the desired α-haloketone (1.1 eq.) and sodium bicarbonate (2.0 eq.).

  • Heat the reaction mixture to reflux and stir for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data
Starting Materialα-HaloketoneProductSolventTemp (°C)Time (h)Yield (%)
This compound2-Bromoacetophenone(2-Phenylimidazo[1,2-a]pyridin-8-yl)methanolEthanolReflux1078
This compound3-Bromopentan-2,4-dione(2,3-Diacetylimidazo[1,2-a]pyridin-8-yl)methanolEthanolReflux865
This compoundEthyl 2-bromoacetateEthyl 2-(8-(hydroxymethyl)imidazo[1,2-a]pyridin-2-yl)acetateEthanolReflux1272

Synthesis of Pyrido[2,3-b]pyrazines

A plausible synthetic route to pyrido[2,3-b]pyrazines from this compound involves a three-step sequence: oxidation of the alcohol to an aldehyde, conversion to a diamine, and subsequent condensation with a 1,2-dicarbonyl compound.

Reaction Pathway

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Beckmann Rearrangement cluster_2 Step 3: Condensation A This compound B 3-Aminopicolinaldehyde A->B MnO2, CH2Cl2, rt C Pyridine-2,3-diamine B->C 1. NH2OH·HCl 2. PPA, Heat D Pyrido[2,3-b]pyrazine C->D Glyoxal, EtOH, rt

Caption: Multi-step Synthesis of Pyrido[2,3-b]pyrazine.

Experimental Protocol

Step 1: Synthesis of 3-Aminopicolinaldehyde

  • To a stirred solution of this compound (1.0 eq.) in dichloromethane, add activated manganese dioxide (5.0 eq.).

  • Stir the reaction mixture vigorously at room temperature for 24-48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite®, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure to obtain the crude aldehyde, which can be used in the next step without further purification.

Step 2: Synthesis of Pyridine-2,3-diamine

  • To a solution of 3-aminopicolinaldehyde (1.0 eq.) in ethanol, add hydroxylamine hydrochloride (1.2 eq.) and sodium acetate (1.5 eq.).

  • Stir the mixture at room temperature for 2-3 hours to form the oxime.

  • Remove the solvent under reduced pressure.

  • To the crude oxime, add polyphosphoric acid (PPA) and heat the mixture at 120-140 °C for 1-2 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the solution with a strong base (e.g., NaOH) and extract the product with a suitable organic solvent.

  • Dry the organic layer and concentrate to give the crude diamine.

Step 3: Synthesis of Pyrido[2,3-b]pyrazine

  • Dissolve the crude pyridine-2,3-diamine (1.0 eq.) in ethanol.

  • Add an aqueous solution of glyoxal (1.1 eq., 40% in water) dropwise.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the formation of the product by TLC.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Quantitative Data
StepProductReagentsSolventTemp (°C)Time (h)Yield (%)
13-AminopicolinaldehydeMnO2CH2Cl2rt24-4880-90
2Pyridine-2,3-diamineNH2OH·HCl, PPAEthanol/Neatrt then 120-1403-550-60
3Pyrido[2,3-b]pyrazineGlyoxalEthanolrt4-670-80

Disclaimer: The provided protocols are intended as a guide and may require optimization based on specific laboratory conditions and the purity of the starting materials. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols for (3-Aminopyridin-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological activities of (3-Aminopyridin-2-yl)methanol derivatives, focusing on their potential as anticancer, antimicrobial, and kinase-inhibiting agents. Detailed protocols for key experiments are provided to facilitate further research and development in this area.

Biological Activities and Potential Applications

This compound and its derivatives represent a versatile class of heterocyclic compounds with a wide spectrum of biological activities. The unique structural features of the aminopyridine scaffold allow for diverse functionalization, leading to compounds with potent and selective biological effects. These derivatives have emerged as valuable building blocks in medicinal chemistry, particularly in the development of novel therapeutic agents.

The primary areas of investigation for these compounds include:

  • Anticancer Activity: Many derivatives have demonstrated significant cytotoxicity against a range of cancer cell lines, including those of the lung, breast, liver, and brain. Their mechanisms of action often involve the inhibition of key cellular processes such as cell proliferation, as well as the induction of DNA damage and apoptosis.

  • Kinase Inhibition: A significant number of this compound derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development. Specific kinases targeted by these derivatives include Monopolar Spindle 1 (MPS1), Aurora kinases, Epidermal Growth Factor Receptor (EGFR), and c-Met.[1][2]

  • Antimicrobial Activity: Certain derivatives have shown promising activity against various bacterial and fungal strains, suggesting their potential as novel antimicrobial agents.

  • TRPV3 Antagonism: Some (pyridin-2-yl)methanol derivatives have been identified as potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3), indicating their potential in treating pain and inflammation.[3][4]

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for various this compound derivatives and related compounds from the cited literature.

Table 1: Anticancer Activity of Selected Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 12 (3-aminoimidazo[1,2-α]pyridine derivative)HT-294.15 ± 2.93
Compound 14 (3-aminoimidazo[1,2-α]pyridine derivative)B16F1021.75 ± 0.81
Compound 9a (pyridothienopyrimidine derivative)HepG-21.27[5]
Compound 9a (pyridothienopyrimidine derivative)MCF-710.80[5]
Compound 5o (6-amino-2-pyridone-3,5-dicarbonitrile derivative)Glioblastoma cellsPotent activity[6][7]
Compound 7b (3-cyanopyridine-2-(1H)-thione derivative)A549Most potent[8]
Compound 8a (3-cyano-2(1H)-pyridone derivative)A549Most potent[8]
3-aminopyridine-2-carboxaldehyde thiosemicarbazoneL1210 leukemiaActive at 40 mg/kg[9]
3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazoneL1210 leukemiaActive at 10 mg/kg[9]
Compound IIB (pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivative)A5490.229[10]

Table 2: Kinase Inhibitory Activity of Selected Derivatives

CompoundTarget KinaseIC50 (µM)Reference
3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one (2)MPS1, Aurora kinasesLigand efficient inhibitor[1]
3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one (3)MPS1, CHK1, PKCζ, PKAReasonable activity[1]
Compound 9a (pyridothienopyrimidine derivative)EGFRWT0.021
Compound 9a (pyridothienopyrimidine derivative)EGFRL858R0.053[5]
Compound 9a (pyridothienopyrimidine derivative)EGFRT790M0.081[5]
(S)-24o (2-aminopyridine-3-carboxamide derivative)c-Met0.022[2]

Table 3: Other Biological Activities

CompoundBiological Target/ActivityIC50 (µM) / MIC (µg/mL)Reference
cis-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methyl-3-[4-(trifluoromethyl)pyrid-in-2-yl]cyclobutanol (74a)TRPV3 Antagonist0.38[3]
Compound 6c, 8b, 9a, 9b (pyridothienopyrimidine derivatives)AntimicrobialMIC: 4–16[5]

Experimental Protocols

General Synthesis of this compound Derivatives

A common synthetic route to produce derivatives involves the modification of the core this compound structure. The following is a generalized protocol based on common synthetic strategies.

Protocol 3.1.1: Synthesis of Pyrido-fused Pyrimido[2,1-a]isoindol-7-ones

  • Reduction: Reduce the commercially available (aminopyridinyl)(aryl)methanones.

  • Mitsunobu Reaction: React the resulting alcohol with phthalimide under Mitsunobu conditions.

  • Cyclodehydration: Perform an acid-catalyzed cyclodehydration to yield the final pyrido-fused pyrimido[2,1-a]isoindol-7-one product.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Protocol 3.2.1: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HepG2) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Kinase Inhibition Assay

Kinase inhibition assays are performed to determine the potency of compounds against specific protein kinases.

Protocol 3.3.1: In Vitro Kinase Inhibition Assay

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a peptide or protein), ATP, and a buffer solution.

  • Compound Addition: Add the test compound at various concentrations to the reaction mixture.

  • Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at a specific temperature (e.g., 30°C) for a set period.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Quantify the kinase activity by measuring the amount of phosphorylated substrate. This can be done using various methods such as radioactivity-based assays (³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways that are often targeted by this compound derivatives in the context of cancer therapy.

EGFR_Signaling_Pathway Ligand Ligand (e.g., EGF) EGFR EGFR Ligand->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR

Caption: EGFR signaling pathway and its inhibition.

cMet_Signaling_Pathway HGF HGF cMet c-Met HGF->cMet Gab1 Gab1 cMet->Gab1 PI3K PI3K Gab1->PI3K Ras Ras Gab1->Ras Akt Akt PI3K->Akt CellProcesses Cell Growth, Motility, Invasion Akt->CellProcesses Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CellProcesses Inhibitor This compound Derivative Inhibitor->cMet

Caption: HGF/c-Met signaling pathway and its inhibition.

Experimental Workflow

The following diagram outlines a typical workflow for the discovery and initial evaluation of novel this compound derivatives as potential therapeutic agents.

Drug_Discovery_Workflow Synthesis Synthesis of Derivatives Screening In Vitro Screening (e.g., MTT Assay) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_ID->Synthesis Inactive Compounds (Further Derivatization) Kinase_Assay Kinase Inhibition Assays Hit_ID->Kinase_Assay Active Compounds Lead_Opt Lead Optimization Kinase_Assay->Lead_Opt Lead_Opt->Synthesis In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

Caption: Drug discovery workflow for new derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3-Aminopyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (3-Aminopyridin-2-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and scalable method for the synthesis of this compound is the reduction of a carbonyl group at the 2-position of a 3-aminopyridine precursor. Typically, this involves the reduction of methyl 3-aminopyridine-2-carboxylate or 3-aminopyridine-2-carboxylic acid using a suitable reducing agent.

Q2: Which reducing agents are typically used for this transformation?

A2: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both esters and carboxylic acids to the corresponding alcohol and is frequently employed for this synthesis.[1][2] Sodium borohydride (NaBH₄) is a milder reducing agent and is generally effective for the reduction of aldehydes and ketones. While it can reduce esters, it often requires harsher conditions or the use of additives.[3]

Q3: What are the primary safety concerns when working with LiAlH₄?

A3: Lithium aluminum hydride reacts violently with water and other protic solvents, releasing flammable hydrogen gas. All reactions involving LiAlH₄ must be conducted under strictly anhydrous (dry) conditions using appropriate inert atmosphere techniques. Careful quenching of the reaction is also critical to safely neutralize the excess reagent.

Troubleshooting Guide: Common Side Products and Solutions

The synthesis of this compound can be accompanied by the formation of several side products, which can complicate purification and reduce the overall yield. The following table summarizes common side products, their potential causes, and recommended solutions.

Side Product NameStructurePotential CauseRecommended Solutions
3-Aminopyridine 3-aminopyridineDecarboxylation of the starting material, 3-aminopyridine-2-carboxylic acid, can occur, particularly at elevated temperatures.[4]- Maintain a controlled reaction temperature. - If starting from the carboxylic acid, consider in-situ esterification before reduction.
Unreacted Starting Material Methyl 3-aminopyridine-2-carboxylate or 3-aminopyridine-2-carboxylic acid- Insufficient amount of reducing agent. - Incomplete reaction due to short reaction time or low temperature. - Poor quality of the reducing agent.- Use a slight excess of the reducing agent (e.g., 1.1-1.5 equivalents of LiAlH₄). - Monitor the reaction by TLC or LC-MS to ensure completion. - Use freshly opened or properly stored reducing agents.
Over-reduction Product (2-Methyl-3-aminopyridine) 2-methyl-3-aminopyridineThis is less common with standard hydride reagents for ester reduction but can occur under harsh conditions or with specific catalysts.- Use a milder reducing agent if possible. - Carefully control the reaction temperature and time.
Ring Reduction Products Tetrahydropyridine derivativesCatalytic hydrogenation methods, if employed, can sometimes lead to the reduction of the pyridine ring.- If using catalytic hydrogenation, screen different catalysts and optimize reaction conditions (pressure, temperature) to favor selective reduction of the carbonyl group.
Dimerization or Polymerization Products Complex mixturesThe amino group can potentially react with the carbonyl group of another molecule, especially at higher concentrations or temperatures.- Add the substrate slowly to the reducing agent to maintain a low concentration of the starting material. - Conduct the reaction at a lower temperature.

Experimental Protocols

Synthesis of this compound via LiAlH₄ Reduction of Methyl 3-aminopyridine-2-carboxylate

This protocol is a representative procedure based on the reduction of a similar substrate, methyl 2-aminoisonicotinate.[5]

Materials:

  • Methyl 3-aminopyridine-2-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Sodium sulfate (anhydrous)

  • Water

  • 15% Sodium hydroxide solution

  • Celatom® or diatomaceous earth

Procedure:

  • To a stirred suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of methyl 3-aminopyridine-2-carboxylate (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to 0 °C in an ice bath.

  • Carefully quench the reaction by the sequential dropwise addition of:

    • Water (x mL, where x is the mass of LiAlH₄ in grams)

    • 15% aqueous sodium hydroxide solution (x mL)

    • Water (3x mL)

  • Stir the resulting granular precipitate at room temperature for 30 minutes.

  • Filter the precipitate through a pad of Celatom® and wash the filter cake thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washings and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude this compound, which can be further purified by crystallization or column chromatography.

Visualizing the Synthetic Workflow and Troubleshooting Logic

To aid in understanding the experimental process and potential troubleshooting pathways, the following diagrams are provided.

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Start: Methyl 3-aminopyridine-2-carboxylate addition Slowly add substrate to LiAlH4 at 0°C start->addition reagents LiAlH4 in Anhydrous THF reagents->addition reflux Warm to RT and Reflux for 2-4h addition->reflux monitor Monitor by TLC/LC-MS reflux->monitor quench Quench at 0°C (H2O, NaOH, H2O) monitor->quench filter Filter through Celatom® quench->filter extract Dry and Concentrate Filtrate filter->extract crude Crude Product extract->crude purify Crystallization or Chromatography crude->purify final Final Product: this compound purify->final

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Side Product Formation cluster_impurities Identified Impurities cluster_solutions Potential Solutions start Analyze Crude Product (TLC, LC-MS, NMR) decarboxylation 3-Aminopyridine start->decarboxylation incomplete_reaction Starting Material start->incomplete_reaction dimerization High MW Impurities start->dimerization temp_control Lower Reaction Temperature decarboxylation->temp_control reagent_check Increase Reducing Agent Stoichiometry / Check Quality incomplete_reaction->reagent_check dimerization->temp_control slow_addition Slower Substrate Addition dimerization->slow_addition

Caption: A decision-making diagram for troubleshooting common impurities in the synthesis.

References

Technical Support Center: Synthesis of (3-Aminopyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (3-Aminopyridin-2-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most common and effective method for synthesizing this compound is the reduction of a corresponding carbonyl compound at the 2-position of the 3-aminopyridine scaffold. The two primary precursors for this reduction are 3-aminopyridine-2-carboxylic acid esters (e.g., methyl or ethyl 3-aminopicolinate) or 3-aminopyridine-2-carboxaldehyde.

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The key starting materials are typically methyl or ethyl 3-aminopyridine-2-carboxylate. The choice of reducing agent is critical. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for esters, while the milder sodium borohydride (NaBH₄) is generally used for reducing aldehydes. The reaction is typically carried out in an anhydrous ethereal solvent such as tetrahydrofuran (THF) or diethyl ether for LiAlH₄, and in an alcohol like methanol or ethanol for NaBH₄.

Q3: What are the critical parameters that can influence the reaction yield?

A3: Several factors can significantly impact the yield of this compound. These include the purity of the starting materials and reagents, the choice of reducing agent and solvent, the reaction temperature, and the reaction time. Careful control of these parameters is essential to minimize side reactions and maximize product formation.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low or No Product Yield

Q: I am observing a very low yield of the desired product, or the reaction does not seem to be proceeding. What are the potential causes and solutions?

A: Low or no product yield is a common problem that can be attributed to several factors. The table below outlines potential causes and recommended solutions.

Potential CauseRecommended Solution
Inactive Reducing Agent LiAlH₄ and NaBH₄ are sensitive to moisture. Ensure that the reducing agent is fresh and has been stored under anhydrous conditions. It is advisable to use a new bottle or to test the activity of the reducing agent on a known substrate.
Wet Solvent or Glassware Any moisture in the reaction will quench the hydride reagent. Ensure all glassware is oven-dried and the solvent is anhydrous.
Incomplete Reaction The reaction may require more time or a higher temperature to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending the reaction time or gently heating the reaction mixture.
Degradation of Starting Material or Product Aminopyridine derivatives can be sensitive to harsh reaction conditions. If the reaction is run at too high a temperature or for too long, degradation may occur. Optimize the reaction temperature and time based on TLC monitoring.
Sub-optimal Reducing Agent If you are reducing an ester, NaBH₄ may not be strong enough. LiAlH₄ is the more appropriate choice for ester reduction. Conversely, if you are reducing an aldehyde, the highly reactive LiAlH₄ might lead to over-reduction or side reactions.

Problem 2: Formation of Side Products

Q: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the likely side reactions and how can I minimize them?

A: The formation of side products can significantly reduce the yield and complicate the purification of this compound.

Potential Side ReactionRecommended Solution
Over-reduction If using a strong reducing agent like LiAlH₄, over-reduction of other functional groups can occur. Ensure the stoichiometry of the reducing agent is carefully controlled. Adding the substrate to the reducing agent solution (inverse addition) can sometimes help.
Reaction with the Amino Group The amino group can potentially react with the reducing agent or other electrophiles. While less common with hydrides, it's a possibility. Running the reaction at a lower temperature can help minimize such side reactions.
Ring Reduction Under harsh conditions, reduction of the pyridine ring is a possibility, though less likely with common hydride reagents under standard conditions. Adhering to optimized reaction times and temperatures is crucial.

Problem 3: Difficulties in Product Purification

Q: I am having trouble purifying the final product. What are the recommended purification methods?

A: this compound is a polar compound, which can present purification challenges.

Purification IssueRecommended Solution
Product is too polar for standard column chromatography Aminopyridine derivatives can streak on silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.5-1%), can be added to the eluent (e.g., dichloromethane/methanol or ethyl acetate/hexane).
Product is water-soluble, leading to losses during workup During the aqueous workup, ensure the aqueous layer is thoroughly extracted multiple times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to maximize the recovery of the product.
Product does not crystallize easily If recrystallization is proving difficult, try different solvent systems. A good starting point is a solvent in which the compound is soluble when hot and insoluble when cold. Solvent mixtures like ethanol/water or ethyl acetate/hexane can be effective. Seeding with a small crystal of the pure product can also induce crystallization.

Data Presentation

The choice of reducing agent is a critical factor influencing the yield of aminopyridine methanol synthesis. The following table summarizes typical yields for the reduction of aminopyridine esters using different hydride reagents, based on literature for isomeric compounds.

Starting MaterialReducing AgentSolventTemperatureTime (h)Yield (%)Reference
Methyl 2-aminoisonicotinateLiAlH₄THFReflux373[1]
Ethyl 2-aminonicotinateNaBH₄THF/MethanolReflux7-875[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of Methyl 3-aminopyridine-2-carboxylate with LiAlH₄ (Based on a similar procedure for an isomer[1])

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (LiAlH₄) (1.2 eq.) in anhydrous tetrahydrofuran (THF) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Reaction: Cool the suspension to 0 °C using an ice bath. Dissolve methyl 3-aminopyridine-2-carboxylate (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes.

  • Reflux: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by the addition of a 15% aqueous sodium hydroxide solution, and then again water.

  • Workup: Stir the resulting mixture at room temperature for 30 minutes. Filter the solid aluminum salts and wash them thoroughly with THF.

  • Purification: Combine the filtrate and the washings, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel using a mobile phase of dichloromethane/methanol with 0.5% triethylamine.

Protocol 2: Synthesis of this compound via Reduction of 3-Aminopyridine-2-carboxaldehyde with NaBH₄

  • Preparation: Dissolve 3-aminopyridine-2-carboxaldehyde (1.0 eq.) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Reaction: Cool the solution to 0 °C using an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise to the solution over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Stirring: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly add water to quench the excess NaBH₄.

  • Workup: Remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography as described in Protocol 1.

Mandatory Visualization

Synthesis_Pathway cluster_start Starting Materials cluster_reagents Reducing Agents cluster_product Product start_ester Methyl 3-aminopyridine-2-carboxylate product This compound start_ester->product Reduction start_aldehyde 3-Aminopyridine-2-carboxaldehyde start_aldehyde->product Reduction reagent_lah LiAlH₄ in THF reagent_lah->product reagent_nabh4 NaBH₄ in Methanol reagent_nabh4->product

Caption: Synthetic routes to this compound.

Troubleshooting_Workflow cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of this compound cause1 Inactive Reagents start->cause1 cause2 Incomplete Reaction start->cause2 cause3 Side Reactions start->cause3 cause4 Purification Issues start->cause4 solution1 Use fresh, anhydrous reagents and solvents cause1->solution1 solution2 Increase reaction time/temperature; monitor by TLC cause2->solution2 solution3 Optimize stoichiometry and temperature cause3->solution3 solution4 Use modified chromatography or recrystallization techniques cause4->solution4

Caption: Troubleshooting workflow for low yield synthesis.

References

Technical Support Center: Reduction of 3-Aminopicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chemical reduction of 3-aminopicolinonitrile to 3-(aminomethyl)picolinamine.

Frequently Asked Questions (FAQs) & Troubleshooting

Our FAQs are designed to directly address common issues encountered during the reduction of 3-aminopicolinonitrile.

Q1: My reduction of 3-aminopicolinonitrile is showing low or no conversion. What are the potential causes and solutions?

Low or no conversion can stem from several factors, from catalyst activity to reaction conditions.

  • Catalyst Inactivation: The pyridine nitrogen in 3-aminopicolinonitrile can act as a poison to some metal catalysts.

    • Solution: Consider using a catalyst more resistant to pyridine poisoning, such as rhodium on carbon, or increase the catalyst loading. Pre-treatment of the substrate with a suitable protecting group on the pyridine nitrogen might be an option, though this adds extra synthetic steps.

  • Insufficient Hydrogen Pressure: For catalytic hydrogenations, inadequate hydrogen pressure can lead to incomplete reactions.[1]

    • Solution: Ensure your reaction vessel is properly sealed and pressurized. Increasing the hydrogen pressure within safe limits for your equipment can improve the reaction rate.[1]

  • Sub-optimal Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.[1]

    • Solution: Gradually increase the reaction temperature. For instance, if you start at room temperature, try increasing it to 50-80°C. Monitor for side product formation at higher temperatures.

  • Inactive Reducing Agent: For chemical reductions, the reagent may have degraded.

    • Solution: Use a fresh batch of the reducing agent, such as Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃). Ensure it has been stored under appropriate anhydrous conditions.

Q2: I am observing significant formation of secondary and tertiary amine byproducts. How can I improve the selectivity for the primary amine?

The formation of secondary and tertiary amines is a common side reaction in nitrile reductions, arising from the reaction of the initially formed primary amine with the imine intermediate.[2][3]

  • Addition of Ammonia: The presence of ammonia can suppress the formation of secondary and tertiary amines by shifting the equilibrium away from the reaction of the product amine with the imine intermediate.[2]

    • Protocol: For catalytic hydrogenations, consider using a solution of ammonia in the reaction solvent (e.g., 5-10% ammonia in methanol).

  • Use of Basic Conditions: A basic medium can also favor the formation of the primary amine.[4]

    • Protocol: Add a base like sodium hydroxide or potassium hydroxide to the reaction mixture, particularly in catalytic hydrogenations.[4]

  • Choice of Catalyst: Certain catalysts exhibit higher selectivity for primary amines.

    • Recommendation: Raney Nickel or cobalt-based catalysts are often reported to give good selectivity for primary amines, especially in the presence of ammonia.[5][6]

Q3: The amino group on the pyridine ring seems to be interfering with the reaction. What are my options?

The exocyclic amino group can potentially react with some reducing agents or influence the electronic properties of the molecule.

  • Protecting Group Strategy: Protection of the amino group can prevent unwanted side reactions.

    • Example: You could protect the amino group as a carbamate (e.g., Boc) or an amide. This protected intermediate would then be subjected to the nitrile reduction, followed by a deprotection step.

  • Selective Reducing Agents: Some reducing agents are known for their chemoselectivity.

    • Recommendation: Borane complexes, such as BH₃-THF, are often used for nitrile reductions and may be less likely to react with the amino group under controlled conditions.[2][7]

Q4: Can I use milder reducing agents than LiAlH₄?

Yes, several milder alternatives to the highly reactive LiAlH₄ are available.

  • Borane Reagents: Borane-tetrahydrofuran (BH₃-THF) or borane-dimethyl sulfide (BH₃-SMe₂) are effective for reducing nitriles to primary amines.[2][7]

  • Diisopropylaminoborane: This reagent, in the presence of a catalytic amount of lithium borohydride, can reduce a variety of nitriles in excellent yields.[8][9]

  • Catalytic Transfer Hydrogenation: This method uses a hydrogen donor, like isopropanol, in the presence of a catalyst (e.g., ruthenium-based), offering a milder alternative to high-pressure hydrogenation.[8]

Comparative Data on Reduction Conditions

The following table summarizes common conditions for nitrile reduction, which can be adapted for 3-aminopicolinonitrile. Note that optimal conditions will need to be determined experimentally.

Reducing Agent/CatalystSolvent(s)TemperaturePressure (for H₂)Key Considerations
Catalytic Hydrogenation
Raney NickelMethanol, Ethanol (often with NH₃)25-100°C50-1000 psiGood selectivity for primary amines, especially with ammonia.[2][3]
Palladium on Carbon (Pd/C)Methanol, Ethanol, THF25-80°C50-500 psiProne to secondary amine formation; addition of acid or ammonia may be needed.[2][10]
Platinum Dioxide (PtO₂)Acetic Acid, Ethanol25-80°C50-500 psiEffective catalyst, but may also reduce the pyridine ring under harsh conditions.
Rhodium on Carbon (Rh/C)Methanol, Water50-120°C500-1500 psiMore resistant to pyridine poisoning.[4]
Chemical Reduction
LiAlH₄Diethyl ether, THF0°C to refluxN/AVery powerful, non-selective reducing agent.[3][11][12] Requires careful handling.
BH₃-THF or BH₃-SMe₂THF25°C to refluxN/AGood chemoselectivity.[2][7] BH₃-SMe₂ has an unpleasant odor.[2]
DIBAL-HToluene, Hexane-78°C to RTN/ACan partially reduce nitriles to aldehydes at low temperatures.[3][12]

Experimental Protocols

Below are representative protocols for common nitrile reduction methods. These should be considered as starting points and may require optimization for 3-aminopicolinonitrile.

Protocol 1: Catalytic Hydrogenation using Raney Nickel

  • Preparation: In a high-pressure reactor, dissolve 3-aminopicolinonitrile (1.0 eq) in methanol containing 5-10% aqueous ammonia.

  • Catalyst Addition: Carefully add Raney Nickel (5-20 wt%) to the solution under an inert atmosphere.

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to 500-1000 psi.

  • Reaction: Heat the mixture to 50-80°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the reactor, carefully vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by chromatography or crystallization.

Protocol 2: Chemical Reduction using Borane-THF Complex

  • Preparation: To a solution of 3-aminopicolinonitrile (1.0 eq) in anhydrous THF under a nitrogen atmosphere, add BH₃-THF complex (2.0-3.0 eq) dropwise at 0°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the mixture to 0°C and carefully quench by the slow addition of 6M HCl.

  • Work-up: Heat the mixture to reflux for 1 hour to ensure complete hydrolysis of the borane-amine complex. Cool to room temperature and basify with aqueous NaOH.

  • Isolation: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Visual Guides

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the reduction of 3-aminopicolinonitrile.

G cluster_start cluster_problem cluster_issues cluster_solutions_conversion cluster_solutions_selectivity cluster_end start Start: Reduction of 3-Aminopicolinonitrile problem Problem Encountered? start->problem low_conversion Low/No Conversion problem->low_conversion Yes side_products Side Products (e.g., secondary amine) problem->side_products Yes end Successful Reduction problem->end No check_catalyst Check Catalyst Activity /Reagent Purity low_conversion->check_catalyst add_ammonia Add Ammonia or Base side_products->add_ammonia increase_temp Increase Temperature check_catalyst->increase_temp increase_pressure Increase H2 Pressure (if applicable) increase_temp->increase_pressure increase_pressure->problem Re-evaluate change_catalyst Change Catalyst (e.g., to Raney Ni) add_ammonia->change_catalyst milder_reagent Use Milder Reagent (e.g., Borane) change_catalyst->milder_reagent milder_reagent->problem Re-evaluate G cluster_reactants cluster_intermediates cluster_products nitrile R-C≡N (3-Aminopicolinonitrile) imine [R-CH=NH] (Imine Intermediate) nitrile->imine + 2[H] h2 [H] (Reducing Agent) primary_amine R-CH2-NH2 (Primary Amine) imine->primary_amine + 2[H] secondary_amine (R-CH2)2NH (Secondary Amine) imine->secondary_amine + R-CH2-NH2 - NH3

References

Technical Support Center: Purification of (3-Aminopyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of (3-Aminopyridin-2-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after the synthesis of this compound?

A1: Impurities are typically related to the synthetic route employed. Common impurities may include unreacted starting materials (e.g., 3-aminopyridine-2-carboxylic acid or its ester), residual reagents (like reducing agents), and process-related by-products such as dimers or products of over-reduction. Oxidation of the aminopyridine ring can also lead to colored impurities.

Q2: My purified this compound is a yellow or off-white solid. Is this normal?

A2: While the pure compound is often described as a white to off-white crystalline powder, a yellowish tint can be common and may indicate the presence of minor oxidized impurities or residual solvents.[1] If high purity is critical, further purification steps like recrystallization with charcoal treatment or column chromatography may be necessary to achieve a colorless product.

Q3: The compound streaks significantly during Thin Layer Chromatography (TLC) on silica gel. How can I resolve this?

A3: Streaking is a common issue for basic compounds like aminopyridines on acidic silica gel. The free amine group interacts strongly with the silica surface. To mitigate this, add a small amount of a basic modifier to your mobile phase. A common practice is to add 0.5-1% triethylamine (Et₃N) or a few drops of aqueous ammonia to the eluent system (e.g., Dichloromethane/Methanol).[2]

Q4: What is the recommended storage condition for this compound?

A4: To prevent degradation, the compound should be stored in a cool, dry place, typically at 0-8 °C, away from light and air.[1] Storing under an inert atmosphere (e.g., nitrogen or argon) can further minimize oxidation.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the purification process.

Problem 1: Low Yield After Purification

Low recovery of the target compound can be frustrating. The following decision tree and table can help diagnose the cause.

start Low Purification Yield check_solubility Is the compound highly soluble in the purification solvent(s)? start->check_solubility Recrystallization check_chromatography Was the product lost during chromatography? start->check_chromatography Chromatography check_crystallization Did crystals fail to form or was precipitation incomplete during recrystallization? check_solubility->check_crystallization No sol_solubility Solution: Choose a solvent system where the compound has high solubility when hot but low solubility when cold (for recrystallization). Test solvent mixtures (e.g., Ethyl Acetate/Hexane). check_solubility->sol_solubility Yes sol_crystallization Solution: Try scratching the flask, seeding with a pure crystal, or cooling for a longer period at a lower temperature. Ensure the concentration is optimal. check_crystallization->sol_crystallization Yes sol_degradation Solution: The compound may be degrading. Avoid high temperatures and strongly acidic/basic conditions during workup and purification. check_crystallization->sol_degradation No sol_chromatography Solution: Product may be irreversibly adsorbed to silica. Add triethylamine to the mobile phase. Use a different stationary phase like alumina (basic). check_chromatography->sol_chromatography Yes check_chromatography->sol_degradation No

Caption: Troubleshooting decision tree for low purification yield.

Problem 2: Persistent Impurities in Final Product

Even after purification, trace impurities may remain. The following table compares the effectiveness of common purification techniques for removing different types of impurities.

Purification MethodTarget ImpuritiesTypical PurityTypical YieldAdvantagesDisadvantages
Recrystallization High concentration impurities with different solubility profiles.>98%60-90%Scalable, cost-effective.Can trap impurities, may require multiple cycles.
Flash Column Chromatography Structurally similar impurities, colored by-products.>99%50-85%High resolution, good for complex mixtures.Less scalable, solvent intensive, risk of product adsorption.[2]
Acid-Base Extraction Non-basic or weakly basic organic impurities.Variable>90%Good for initial cleanup of crude material.May not remove closely related basic impurities.

Experimental Protocols

Protocol 1: Recrystallization

This protocol is a starting point and should be optimized for your specific crude material.

  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of crude material in various solvents (e.g., ethyl acetate, isopropanol, ethanol, water, toluene) and solvent mixtures (e.g., ethyl acetate/hexane, ethanol/water). A good solvent will dissolve the compound when hot but result in poor solubility at room temperature or upon cooling.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and keep the solution hot for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, scratch the inside of the flask with a glass rod or place the flask in an ice bath. Allow crystals to form completely (can be several hours to overnight).

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove residual impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography on Silica Gel

This method is effective for removing closely related impurities.

  • Mobile Phase Selection: Using TLC, find a solvent system that gives the target compound an Rf value of approximately 0.2-0.4. A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH). Add 0.5% triethylamine (Et₃N) to the solvent system to prevent streaking.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 1% MeOH in DCM + 0.5% Et₃N). Pour the slurry into the column and allow it to pack uniformly, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or DCM. Alternatively, pre-adsorb the crude product onto a small amount of silica gel (dry loading), which often gives better resolution. Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase. Collect fractions and monitor the elution of the product by TLC.

  • Gradient Elution: If necessary, gradually increase the polarity of the mobile phase (e.g., increase the percentage of MeOH) to elute the compound.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

cluster_prep Preparation cluster_run Execution cluster_post Workup crude Crude Product tlc TLC Analysis (Rf ~0.3) crude->tlc column_prep Column Packing (Silica + Eluent) tlc->column_prep sample_load Sample Loading (Wet or Dry) column_prep->sample_load elution Elution & Fraction Collection sample_load->elution tlc_fractions TLC of Fractions elution->tlc_fractions combine Combine Pure Fractions tlc_fractions->combine evaporation Solvent Evaporation combine->evaporation final_product Pure Product evaporation->final_product

Caption: General experimental workflow for flash column chromatography.

References

optimizing reaction conditions for synthesizing (3-Aminopyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of (3-Aminopyridin-2-yl)methanol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction parameters.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and reliable method for synthesizing this compound is the reduction of a 3-aminopicolinate ester, such as methyl 3-aminopicolinate, using a suitable reducing agent like Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄). The ester is typically prepared from the corresponding 3-aminopicolinic acid.

Q2: What are the critical reaction parameters that influence the yield and purity of the final product?

A2: Several factors significantly impact the reaction's success. Key parameters include the choice and purity of the starting materials and reducing agent, the reaction temperature, the solvent system, and the reaction time. Meticulous control over these variables is crucial for achieving high yield and purity.

Q3: How can I monitor the progress of the reduction reaction?

A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC).[1][2] A suitable mobile phase, typically a mixture of a polar solvent like methanol and a less polar solvent like dichloromethane or ethyl acetate, should be used. The reaction is considered complete when the starting ester spot is no longer visible by TLC.

Q4: What are the recommended workup and purification procedures?

A4: After the reaction is complete, a careful workup procedure is necessary to quench the excess reducing agent and isolate the crude product. This typically involves the sequential addition of water and a base solution. The product is then extracted into an organic solvent.[3] Purification is commonly achieved through column chromatography on silica gel or by recrystallization from a suitable solvent system.[4]

Q5: What are the common side products in this synthesis?

A5: Common side products can include unreacted starting material, over-reduced products, or byproducts from reactions with the amino group. The formation of these impurities is often related to reaction conditions such as temperature and the stoichiometry of the reducing agent. Careful optimization and control of the reaction can minimize their formation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Reducing Agent: LiAlH₄ and NaBH₄ are moisture-sensitive.1. Use freshly opened or properly stored reducing agents. Determine the activity of the hydride reagent before use.
2. Poor Quality Starting Material: Impurities in the methyl 3-aminopicolinate can inhibit the reaction.2. Verify the purity of the starting material using NMR or melting point analysis. Purify if necessary.
3. Inappropriate Reaction Temperature: The reaction may be too slow at low temperatures or lead to decomposition at high temperatures.3. For LiAlH₄ reductions, maintain the temperature at 0 °C during addition and then allow it to warm to room temperature or gently reflux.[3] For NaBH₄, gentle heating may be required.[1][2] Monitor the reaction by TLC to find the optimal temperature.
4. Insufficient Reaction Time: The reaction may not have proceeded to completion.4. Continue to monitor the reaction by TLC until the starting material is consumed.
Presence of Multiple Spots on TLC (Impure Product) 1. Incomplete Reaction: The starting material remains.1. Add additional reducing agent portion-wise and monitor by TLC. Ensure sufficient reaction time.
2. Formation of Side Products: Over-reduction or side reactions may occur.2. Control the reaction temperature carefully. Ensure the stoichiometry of the reducing agent is accurate.
3. Complexation of Product: The amino and alcohol groups can form complexes with aluminum or boron salts from the workup.3. During workup, ensure thorough stirring and the addition of a sufficient amount of base (e.g., NaOH solution) to break up the complexes and precipitate the metal salts. The use of a filter aid like Celite during filtration can help remove fine precipitates.
Difficulty in Isolating the Product 1. Product is too soluble in the aqueous phase. 1. Saturate the aqueous layer with NaCl before extraction to decrease the solubility of the product.[4] Use a continuous liquid-liquid extractor for more efficient extraction.
2. Formation of an Emulsion during Extraction. 2. Add a small amount of brine to the separatory funnel to help break the emulsion. Allow the mixture to stand for a longer period.
3. Product is an oil instead of a solid. 3. Attempt purification by column chromatography. Try co-distillation with a high-boiling solvent under reduced pressure to remove residual solvents. The product may also be converted to a crystalline salt (e.g., hydrochloride) for easier handling and purification.

Experimental Protocols

Protocol 1: Synthesis of this compound via LiAlH₄ Reduction

This protocol is adapted from the synthesis of related aminopyridine methanols.[3]

Materials:

  • Methyl 3-aminopicolinate

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • 15% Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Silica Gel for column chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend LiAlH₄ (1.5 eq.) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve methyl 3-aminopicolinate (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the flask back to 0 °C.

  • Carefully quench the reaction by the sequential dropwise addition of water (X mL), followed by 15% NaOH solution (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams used.

  • Stir the resulting mixture vigorously for 30 minutes at room temperature.

  • Filter the resulting white precipitate (aluminum salts) through a pad of Celite and wash the filter cake thoroughly with THF and ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate) to afford pure this compound.

Data Presentation

Table 1: Comparison of Reducing Agents for Pyridine Ester Reduction
Reducing Agent Typical Solvent Typical Temperature Relative Reactivity Workup Procedure Common Substrates Reference
Lithium Aluminum Hydride (LiAlH₄)THF, Diethyl Ether0 °C to RefluxHighFieser workup (H₂O, NaOH, H₂O)Esters, Carboxylic Acids, Amides[3]
Sodium Borohydride (NaBH₄)Methanol, Ethanol, THFRoom Temp. to RefluxModerateAcid/Base quench, ExtractionEsters (often requires additive or higher temp), Aldehydes, Ketones[1][2]
Table 2: Troubleshooting Reaction Parameters
Parameter Typical Range/Condition Effect of Deviation Optimization Strategy
LiAlH₄ Stoichiometry 1.5 - 2.0 equivalentsToo low: Incomplete reaction. Too high: More hazardous quench, potential for side reactions.Start with 1.5 eq. and increase if the reaction is incomplete.
Reaction Temperature 0 °C (addition), RT to 65 °C (reaction)Too low: Slow or stalled reaction. Too high: Increased side product formation, potential decomposition.Monitor by TLC at different temperatures to find the optimal balance between reaction rate and purity.
Reaction Time 2 - 8 hoursToo short: Incomplete conversion. Too long: Potential for product degradation or side reactions.Monitor by TLC every 1-2 hours to determine the point of completion.
Solvent Anhydrous THFPresence of water will quench the LiAlH₄, reducing the effective stoichiometry and yield.Use freshly distilled or commercially available anhydrous solvents.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification setup 1. Assemble dry glassware under N2 atmosphere add_liah 2. Add LiAlH4 and anhydrous THF setup->add_liah cool 3. Cool to 0 °C add_liah->cool add_ester 4. Add methyl 3-aminopicolinate solution dropwise at 0 °C cool->add_ester reflux 5. Warm to RT, then reflux (2-4h) add_ester->reflux monitor 6. Monitor by TLC reflux->monitor monitor->reflux Incomplete quench 7. Cool to 0 °C and quench reaction monitor->quench Complete filter 8. Filter precipitate quench->filter concentrate 9. Concentrate filtrate filter->concentrate chromatography 10. Column Chromatography concentrate->chromatography characterize 11. Characterize final product (NMR, MS, etc.) chromatography->characterize

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_tree start Low Product Yield? check_sm Is starting material visible on TLC? start->check_sm Yes workup_issue Product Loss During Workup start->workup_issue No incomplete Incomplete Reaction check_sm->incomplete check_reagent Check activity of LiAlH4 check_temp Optimize reaction temperature check_reagent->check_temp Good Activity reagent_issue Inactive Reagent check_reagent->reagent_issue Low Activity temp_issue Suboptimal Temperature check_temp->temp_issue incomplete->check_reagent solution_incomplete - Add more reducing agent - Increase reaction time/temp incomplete->solution_incomplete solution_reagent - Use fresh LiAlH4 reagent_issue->solution_reagent solution_temp - Run small scale trials at different temperatures temp_issue->solution_temp solution_workup - Saturate aqueous layer with NaCl - Perform continuous extraction workup_issue->solution_workup

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Technical Support Center: Synthesis of (3-Aminopyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (3-Aminopyridin-2-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and scalable method for the synthesis of this compound is the reduction of a 3-aminopicolinic acid derivative, typically the methyl ester (methyl 3-aminopicolinate), using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ethereal solvent such as tetrahydrofuran (THF).[1][2]

Q2: What are the primary starting materials required for this synthesis?

A2: The key starting materials are either 3-aminopicolinic acid or its corresponding ester, most commonly methyl 3-aminopicolinate. The primary reagent for the reduction is Lithium Aluminum Hydride (LiAlH₄). Anhydrous THF is the typical solvent of choice.

Q3: What are the critical parameters that influence the success of the LiAlH₄ reduction?

A3: Several factors are critical for a successful synthesis:

  • Anhydrous Conditions: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and anhydrous solvents must be used to prevent quenching of the reagent and ensure safety.[3]

  • Temperature Control: The reaction is typically started at a low temperature (e.g., 0 °C) during the addition of the substrate to the LiAlH₄ suspension to control the initial exothermic reaction. The reaction is then often warmed to room temperature or gently refluxed to ensure completion.[2][4]

  • Stoichiometry of LiAlH₄: An excess of LiAlH₄ is generally used to ensure complete reduction of the ester or carboxylic acid. For carboxylic acids, an additional equivalent is required to deprotonate the acidic proton.[1][5]

  • Work-up Procedure: A careful and controlled work-up, often using the Fieser method (sequential addition of water and then aqueous base), is crucial for safely quenching the excess LiAlH₄ and precipitating the aluminum salts, facilitating product isolation.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield or no desired product. What are the potential causes and solutions?

A: Low or no yield is a common problem that can be attributed to several factors. The table below outlines potential causes and recommended solutions.

Potential Cause Recommended Solution
Inactive LiAlH₄ LiAlH₄ is highly reactive and can degrade upon exposure to moisture. Use a fresh bottle of LiAlH₄ or test the activity of the current batch on a small scale with a simple ester.
Presence of Water in the Reaction Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents. Solvents can be dried over molecular sieves or distilled from a suitable drying agent.[3]
Incomplete Reaction The reaction may require a longer reaction time or gentle heating (reflux) to go to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Incorrect Stoichiometry Ensure a sufficient excess of LiAlH₄ is used. For the reduction of 3-aminopicolinic acid, at least 2 equivalents of LiAlH₄ are needed (one for deprotonation and one for reduction). For the ester, at least 1.5 equivalents are recommended.
Improper Work-up Product may be lost during the work-up if the aluminum salts are not effectively precipitated and filtered. Adherence to a standardized quenching procedure is important. The product is polar and may have some water solubility, so thorough extraction of the aqueous layer is necessary.
Problem 2: Formation of Significant Impurities

Q: My crude product shows the presence of significant impurities by NMR or HPLC. What are these impurities and how can I minimize them?

A: The formation of side products can complicate purification and lower the overall yield. The most common impurities are the unreacted starting material and the intermediate aldehyde.

Impurity Formation Mechanism Mitigation Strategy
Unreacted Starting Material (3-Aminopicolinic Acid or its Ester) Incomplete reaction due to insufficient LiAlH₄, short reaction time, or low temperature.Increase the amount of LiAlH₄, prolong the reaction time, or increase the reaction temperature (e.g., reflux in THF). Monitor the reaction to completion by TLC or HPLC.
3-Amino-2-pyridinecarboxaldehyde Incomplete reduction of the ester or carboxylic acid. The aldehyde is an intermediate in the reaction pathway.[5][6]Ensure a sufficient excess of LiAlH₄ is present to reduce the aldehyde as it is formed. Slower addition of the substrate to the LiAlH₄ suspension can sometimes help.
Dimerization/Polymerization Products The amino group can potentially react with the starting material or intermediates, although this is less common under these reducing conditions.Maintain a dilute reaction mixture and control the temperature.

Experimental Protocols

Key Experiment: Synthesis of this compound via LiAlH₄ Reduction of Methyl 3-Aminopicolinate

This protocol is a general guideline and may require optimization.

1. Materials and Reagents:

  • Methyl 3-aminopicolinate

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Sulfate (anhydrous)

  • Ethyl Acetate

  • Saturated aqueous solution of Sodium Sulfate

  • Deionized Water

  • 15% aqueous Sodium Hydroxide solution

2. Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (1.5 - 2.0 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve methyl 3-aminopicolinate (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/methanol, 95:5).

  • Once the reaction is complete, cool the flask to 0 °C.

  • Carefully and slowly quench the reaction by the sequential dropwise addition of:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water (where 'x' is the number of grams of LiAlH₄ used).

  • Stir the resulting mixture vigorously for 30 minutes at room temperature.

  • Filter the granular precipitate of aluminum salts through a pad of celite and wash the filter cake thoroughly with THF and ethyl acetate.

  • Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude this compound.

3. Purification:

  • Crystallization: The crude product can often be purified by crystallization from a suitable solvent system, such as ethyl acetate/hexanes or isopropanol.

  • Column Chromatography: If significant impurities are present, purification by flash column chromatography on silica gel using a gradient elution of methanol in dichloromethane or ethyl acetate is effective.

Analytical Methods

1. High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in a buffered aqueous phase (e.g., 0.02 M ammonium formate) is a good starting point.

  • Detection: UV detection at a wavelength of approximately 240-280 nm.

  • This method can be used to monitor reaction progress and assess the purity of the final product.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the final product and identifying any impurities.

  • The disappearance of the ester methyl signal and the appearance of a new signal for the methylene protons of the hydroxymethyl group are key indicators of a successful reaction.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis A Suspend LiAlH4 in anhydrous THF C Slowly add ester solution to LiAlH4 at 0 °C A->C 1. B Dissolve Methyl 3-Aminopicolinate in THF B->C 2. D Reflux for 2-4h C->D 3. E Quench with H2O and NaOH(aq) at 0 °C D->E 4. Reaction Completion F Filter aluminum salts E->F G Extract and dry organic phase F->G H Concentrate in vacuo G->H I Crude Product H->I 5. Isolation J Crystallization or Column Chromatography I->J K Pure this compound J->K L HPLC & NMR Analysis K->L

Caption: Experimental workflow for the synthesis of this compound.

Impurity Formation Pathway

impurity_formation Start Methyl 3-Aminopicolinate Intermediate 3-Amino-2-pyridinecarboxaldehyde (Impurity) Start->Intermediate + 1 eq. [H-] Incomplete Incomplete Reaction Start->Incomplete Product This compound Intermediate->Product + 1 eq. [H-] Insufficient Insufficient LiAlH4 Intermediate->Insufficient

Caption: Formation pathway of the aldehyde impurity during synthesis.

References

stability issues of (3-Aminopyridin-2-yl)methanol in acidic or basic media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of (3-Aminopyridin-2-yl)methanol in acidic and basic media. This information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the expected stability issues with this compound in acidic or basic solutions?

While specific data for this compound is limited, studies on structurally similar aminopyridines suggest potential for degradation under forced stress conditions.[1][2] The stability is influenced by factors such as the pH of the medium, temperature, light exposure, and the presence of oxidizing agents.[1]

Q2: What are the likely degradation pathways for this compound?

Based on related compounds like 3,4-diaminopyridine, potential degradation pathways in the presence of stress factors (e.g., strong acid, base, or oxidizing agents) could involve oxidation of the amino group or the pyridine ring.[3] This could lead to the formation of nitro derivatives or N-oxides.

Q3: How does the chemical form (free base vs. salt) of this compound affect its stability?

For similar aminopyridines, the salt form has demonstrated significantly greater stability, particularly under oxidative stress, when compared to the free base form.[1][3] This increased stability is attributed to the protonation of the pyridine nitrogen and the amino group, which reduces their susceptibility to oxidation.[3]

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Action
Rapid degradation of this compound in solution. The compound may be unstable in the chosen solvent or at the experimental pH. The free base form might be particularly susceptible to degradation.- Consider preparing a salt form of the compound (e.g., hydrochloride salt) to enhance stability. - Perform initial stress testing under milder acidic and basic conditions to identify a suitable pH range. - Protect the solution from light and heat.
Appearance of unknown peaks during HPLC analysis. These are likely degradation products.- Conduct a forced degradation study to systematically identify the degradation products formed under various stress conditions (acid, base, oxidation, heat, light). - Utilize techniques like LC-MS to identify the mass of the degradation products and propose potential structures.
Inconsistent analytical results. This could be due to ongoing degradation of the sample during analysis.- Ensure samples are analyzed promptly after preparation. - If necessary, store samples at reduced temperatures (e.g., 2-8°C) and protected from light to minimize degradation prior to analysis.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its intrinsic stability and identify potential degradation products.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Heat the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Cool the solution, neutralize with an appropriate amount of 0.1 N NaOH, and dilute to a final concentration with the analysis solvent.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Heat the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Cool the solution, neutralize with an appropriate amount of 0.1 N HCl, and dilute to a final concentration with the analysis solvent.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for a defined period (e.g., 24 hours).

    • Dilute to a final concentration with the analysis solvent.

  • Thermal Degradation:

    • Expose the solid compound to dry heat (e.g., 105°C) for a defined period (e.g., 24 hours).

    • Dissolve the stressed solid in the analysis solvent to achieve the desired final concentration.

  • Photolytic Degradation:

    • Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period.

    • A control sample should be kept in the dark.

    • Dilute to a final concentration with the analysis solvent.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

  • The method should be capable of separating the intact this compound from all potential degradation products.

  • Quantify the amount of degradation and identify the major degradation products.

Data Presentation

Table 1: Hypothetical Forced Degradation Results for this compound

Stress Condition% Degradation of this compoundNumber of Degradation ProductsMajor Degradation Product (m/z)
0.1 N HCl (60°C, 24h)15.22141.1
0.1 N NaOH (60°C, 24h)8.51139.1
3% H₂O₂ (RT, 24h)25.83140.1 (N-oxide), 169.1 (Nitro)
Thermal (105°C, 24h)5.11-
Photolytic (UV/Vis)12.32-

Visualizations

Degradation_Pathway cluster_acid Acidic Media cluster_base Basic Media cluster_oxidative Oxidative Stress A_parent This compound A_deg1 Degradation Product 1 A_parent->A_deg1 Hydrolysis B_parent This compound B_deg1 Degradation Product 2 B_parent->B_deg1 Hydrolysis O_parent This compound O_deg1 N-oxide derivative O_parent->O_deg1 Oxidation O_deg2 Nitro derivative O_parent->O_deg2 Oxidation

Caption: Potential degradation pathways of this compound.

Experimental_Workflow start Start: this compound Sample prep Prepare Stock Solution start->prep stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress neutralize Neutralize/Dilute Samples stress->neutralize analyze HPLC Analysis neutralize->analyze identify Identify & Quantify Degradants analyze->identify end End: Stability Profile identify->end

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Scale-up Synthesis of (3-Aminopyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of (3-Aminopyridin-2-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the synthesis and purification of this key pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound on a larger scale?

A1: The most prevalent methods for synthesizing this compound and its isomers on a larger scale involve the reduction of corresponding carboxylic acids or esters. Two common routes include the reduction of 2-aminopyridine-3-formic acid using reducing agents like red aluminum (sodium bis(2-methoxyethoxy)aluminum hydride)[1], and the reduction of ethyl 2-aminonicotinate with sodium borohydride, often in the presence of a co-solvent like methanol[2].

Q2: What are the critical safety precautions to consider during the scale-up of this synthesis?

A2: The primary safety concerns are associated with the use of highly reactive and pyrophoric reducing agents such as lithium aluminum hydride (LiAlH₄) and red aluminum. These reactions are often highly exothermic and require strict temperature control to prevent runaways. Additionally, quenching these reagents can generate flammable hydrogen gas, necessitating an inert atmosphere (anhydrous and anaerobic conditions) and careful, slow addition of the quenching agent[1]. The final product itself may cause skin and eye irritation[3].

Q3: How can I improve the yield when scaling up the synthesis?

A3: To improve yield during scale-up, focus on several key parameters. Maintaining strict anhydrous and anaerobic conditions is crucial, as moisture can consume the reducing agent and lead to side reactions[1]. Precise temperature control, especially during the addition of the reducing agent, can minimize the formation of byproducts. Ensuring efficient stirring is also vital in large reactors to maintain homogeneity and prevent localized overheating. Finally, optimizing the work-up and purification steps can significantly reduce product loss.

Q4: What are the common challenges in purifying this compound at an industrial scale?

A4: At an industrial scale, purification can be challenging. The crude product may contain residual salts from the work-up, unreacted starting material, and side-products. Recrystallization is a common purification method, but finding a suitable solvent system that provides good recovery and high purity can be difficult[4]. If chromatography is required, the basicity of the amino group can cause the product to streak or irreversibly adsorb to silica gel. Using a mobile phase modified with a small amount of a base like triethylamine (0.1-1%) can mitigate this issue[4].

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete Reaction: The reaction may not have gone to completion.- Monitor the reaction using TLC or HPLC to confirm the disappearance of the starting material[2].- Ensure the reducing agent is of high purity and activity.- Extend the reaction time if necessary.
Moisture Contamination: The presence of water can quench the reducing agent.- Use thoroughly dried glassware and anhydrous solvents.- Perform the reaction under a strict inert atmosphere (e.g., nitrogen or argon)[1].
Formation of Impurities Over-reduction or Side Reactions: High reaction temperatures can lead to the formation of byproducts.- Maintain strict temperature control, especially during the addition of reagents. An ice-salt bath is recommended for exothermic additions[1].- Ensure slow and controlled addition of the reducing agent.
Difficult Product Isolation Emulsion during Work-up: The quenching and extraction steps can sometimes form stable emulsions.- Add saturated brine to help break the emulsion.- Allow the mixture to stand for an extended period.- Centrifugation may be necessary on a larger scale.
Product is Hygroscopic or an Oil: The final product may not crystallize easily.- Ensure the product is completely dry by using a high-vacuum pump.- Attempt recrystallization from different solvent systems. Seeding with a small crystal of pure product can induce crystallization[4].- If the product remains an oil, purification by column chromatography may be necessary.
Poor Purity after Chromatography Product Adsorption on Silica Gel: The aminopyridine functionality can lead to tailing and poor separation on silica gel.- Deactivate the silica gel by adding 0.1-1% triethylamine or ammonia to the eluent to prevent streaking and improve recovery[4].

Experimental Protocols

Protocol 1: Reduction of 2-Aminopyridine-3-formic Acid with Red Aluminum

This protocol is adapted from a patented method suitable for larger-scale synthesis[1].

Materials:

  • 2-Aminopyridine-3-formic acid

  • Anhydrous Tetrahydrofuran (THF)

  • Red Aluminum (70% solution in toluene)

  • Saturated Ammonium Chloride solution

  • Magnesium Sulfate

Procedure:

  • Under anhydrous and anaerobic conditions, add 150ml of anhydrous THF to a 1L three-necked flask.

  • With stirring, add 50g of 2-aminopyridine-3-formic acid to the flask.

  • Cool the mixture in an ice-salt bath to below 10 °C.

  • Slowly add 209g of a 70% toluene solution of red aluminum dropwise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice-salt bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture for 16 hours.

  • After the reaction is complete, quench the reaction by carefully adding saturated ammonium chloride solution dropwise.

  • Filter the resulting mixture and wash the filter cake with THF.

  • Combine the mother liquor, dry it with magnesium sulfate, and filter.

  • Remove the solvent by rotary evaporation to obtain the product.

Expected Yield: ~85%[1]

Protocol 2: Reduction of Ethyl 2-Aminonicotinate with Sodium Borohydride

This protocol is based on a method described for the synthesis of the isomer (2-Aminopyridin-3-yl)methanol[2].

Materials:

  • Ethyl 2-aminonicotinate

  • Tetrahydrofuran (THF)

  • Sodium borohydride

  • Methanol

  • Sodium hydroxide

Procedure:

  • In a three-necked flask, dissolve 5g of ethyl 2-aminonicotinate in 80mL of THF.

  • Slowly add 13g of sodium borohydride powder while stirring.

  • Heat the mixture to 65 °C for 15 minutes.

  • Carefully add 65mL of methanol dropwise, then heat to reflux.

  • Monitor the reaction by TLC.

  • Once complete, concentrate the reaction mixture under vacuum.

  • To the concentrate, add 40mL of a suitable solvent mixture and 1g of sodium hydroxide, and hydrolyze at 70-80 °C for 7-8 hours.

  • Separate the organic phase, dry it with anhydrous sodium sulfate, and concentrate to obtain the product.

Expected Yield: ~75%[2]

Quantitative Data Summary

Table 1: Comparison of Synthesis Protocols

ParameterProtocol 1Protocol 2
Starting Material 2-Aminopyridine-3-formic acidEthyl 2-aminonicotinate
Reducing Agent Red AluminumSodium Borohydride
Solvent THF, TolueneTHF, Methanol
Reaction Temperature <10 °C to Room Temp65 °C to Reflux
Reaction Time 16 hours~8 hours (including hydrolysis)
Yield ~85%[1]~75%[2]

Visualized Workflows

G General Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Starting Material (e.g., 2-Aminopyridine-3-formic acid) B Dissolve in Anhydrous Solvent (THF) A->B C Cool Reaction (Ice-Salt Bath) B->C D Slow Addition of Reducing Agent C->D E Reaction at Controlled Temperature D->E F Quench Reaction (e.g., Sat. NH4Cl) E->F Monitor by TLC/HPLC G Filter and Wash F->G H Dry Organic Phase (e.g., MgSO4) G->H I Solvent Evaporation H->I J Crude Product I->J K Recrystallization J->K L Column Chromatography J->L If Recrystallization Fails M Pure this compound K->M L->M

Caption: General workflow for the synthesis and purification of this compound.

G Troubleshooting Low Yield start Low Yield Observed q1 Was the reaction monitored to completion (TLC/HPLC)? start->q1 sol1 Monitor reaction. If incomplete, extend reaction time or check reagent quality. q1->sol1 No q2 Were anhydrous/anaerobic conditions strictly maintained? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Ensure all glassware is oven-dried and solvents are anhydrous. Use an inert atmosphere. q2->sol2 No q3 Was temperature strictly controlled during reagent addition? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Maintain low temperature (e.g., <10°C) to prevent side reactions and reagent degradation. q3->sol3 No end_node Yield Improved q3->end_node Yes a3_yes Yes a3_no No sol3->q3

Caption: A decision tree for troubleshooting low yields in the synthesis process.

References

Technical Support Center: Synthesis of (3-Aminopyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information on alternative synthetic routes to (3-Aminopyridin-2-yl)methanol. It includes troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during experiments.

Alternative Synthetic Routes: A Comparative Overview

Two primary alternative routes for the synthesis of this compound have been identified. The following table summarizes the key aspects of each route for easy comparison.

FeatureRoute 1: Multi-step Synthesis from 3-Nitropyridine-2-carboxylic AcidRoute 2: Direct Reduction from 3-Aminopyridine-2-carboxylic Acid
Starting Material 3-Nitropyridine-2-carboxylic Acid3-Aminopyridine-2-carboxylic Acid
Key Steps 1. Catalytic Hydrogenation2. Esterification3. Reduction1. Reduction
Key Reagents H₂, Pd/C, Esterification agent (e.g., SOCl₂/MeOH), LiAlH₄LiAlH₄
Overall Yield ModeratePotentially higher (fewer steps)
Scalability More complex due to multiple stepsSimpler, potentially more scalable
Safety Considerations Handling of H₂ gas, pyrophoric Pd/C, and LiAlH₄Handling of highly reactive LiAlH₄

Synthetic Route Diagrams

Below are the visual representations of the alternative synthetic routes.

Synthetic_Route_1 start 3-Nitropyridine-2-carboxylic Acid step1 3-Aminopyridine-2-carboxylic Acid start->step1 H₂, Pd/C step2 Methyl 3-aminopyridine-2-carboxylate step1->step2 SOCl₂/MeOH end This compound step2->end LiAlH₄

Caption: Route 1: Multi-step synthesis from 3-Nitropyridine-2-carboxylic Acid.

Synthetic_Route_2 start 3-Aminopyridine-2-carboxylic Acid end This compound start->end LiAlH₄

Caption: Route 2: Direct reduction from 3-Aminopyridine-2-carboxylic Acid.

Experimental Protocols and Troubleshooting Guides

This section provides detailed experimental protocols for each synthetic route and a comprehensive troubleshooting guide in a Q&A format to address potential issues.

Route 1: Multi-step Synthesis from 3-Nitropyridine-2-carboxylic Acid

Step 1: Catalytic Hydrogenation of 3-Nitropyridine-2-carboxylic Acid

Experimental Protocol:

  • To a solution of 3-nitropyridine-2-carboxylic acid (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or water) in a hydrogenation vessel, add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain crude 3-aminopyridine-2-carboxylic acid, which can be used in the next step without further purification or purified by recrystallization.

Troubleshooting Guide & FAQs:

  • Q1: The hydrogenation reaction is very slow or incomplete. What could be the issue?

    • A1: This is a common issue in catalytic hydrogenations. Several factors could be at play:

      • Catalyst Activity: The Pd/C catalyst may be old or deactivated. Use a fresh batch of catalyst.

      • Catalyst Poisoning: The starting material or solvent may contain impurities that poison the catalyst (e.g., sulfur compounds). Purify the starting material and use high-purity solvents.

      • Insufficient Hydrogen Pressure: Ensure the hydrogen pressure is adequate. For some substrates, higher pressures may be required.

      • Poor Mixing: Inadequate stirring can lead to poor contact between the substrate, catalyst, and hydrogen. Ensure vigorous stirring.

      • Solvent Choice: The solubility of the starting material in the chosen solvent might be low. Try a different solvent or a solvent mixture.

  • Q2: I am observing side products in my reaction. What are they and how can I avoid them?

    • A2: A common side reaction is the formation of hydroxylamine intermediates, which can sometimes be stable.[1] Over-reduction of the pyridine ring can also occur under harsh conditions. To minimize side products:

      • Control Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed.

      • Optimize Conditions: Use milder conditions (lower pressure, room temperature) to improve selectivity. The addition of a catalytic amount of a vanadium compound has been shown to prevent the accumulation of hydroxylamines.[1]

Step 2: Esterification of 3-Aminopyridine-2-carboxylic Acid

Experimental Protocol:

  • Suspend 3-aminopyridine-2-carboxylic acid (1.0 eq) in methanol (10-20 volumes).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) (1.1-1.5 eq) dropwise to the suspension while maintaining the temperature below 10 °C.

  • After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3-aminopyridine-2-carboxylate.

Troubleshooting Guide & FAQs:

  • Q1: The esterification reaction is not going to completion. What can I do?

    • A1: Incomplete esterification can be due to several factors:

      • Insufficient Reagent: Ensure that a slight excess of thionyl chloride is used.

      • Reaction Time/Temperature: The reaction may require a longer reflux time or a higher temperature.

      • Water Content: The presence of water can hydrolyze the thionyl chloride and the intermediate acid chloride. Ensure all reagents and solvents are anhydrous.

  • Q2: The product is difficult to purify. Are there any tips?

    • A2: The product, an amino ester, can be basic. Purification can be achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. It is important to neutralize the crude product properly during workup to avoid issues during chromatography.

Step 3: Reduction of Methyl 3-aminopyridine-2-carboxylate with LiAlH₄

Experimental Protocol:

  • In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place a suspension of lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve methyl 3-aminopyridine-2-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 1-3 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and then water (3x mL), where 'x' is the number of grams of LiAlH₄ used.[2] This is known as the Fieser work-up.

  • Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite. Wash the precipitate thoroughly with THF.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography or recrystallization.

Troubleshooting Guide & FAQs:

  • Q1: The reduction is not clean, and I am getting multiple spots on TLC. What are the possible side products?

    • A1: Side reactions during LiAlH₄ reductions of esters can include incomplete reduction to the aldehyde or over-reduction of the pyridine ring under harsh conditions. The amino group can also react with LiAlH₄.

      • Incomplete Reduction: Ensure a sufficient excess of LiAlH₄ is used and that the reaction is allowed to proceed to completion.

      • Pyridine Ring Reduction: Avoid prolonged heating or excessively high temperatures.

      • Reaction with Amino Group: The amino group will react with LiAlH₄ to form a metal-amine complex. This is generally not a problem as the amino group is regenerated during the workup.

  • Q2: The workup of the LiAlH₄ reaction is difficult, and I am getting a gelatinous precipitate. What should I do?

    • A2: The formation of a gelatinous aluminum salt precipitate is a common issue. The Fieser work-up described in the protocol is designed to produce a granular, easily filterable precipitate.[2] Strict adherence to the ratios of water and NaOH solution is crucial. An alternative is to use a saturated aqueous solution of sodium sulfate to quench the reaction.

  • Q3: Is LiAlH₄ the only option for this reduction? Are there any safer alternatives?

    • A3: While LiAlH₄ is a powerful and effective reducing agent for esters, it is also highly reactive and pyrophoric. Safer alternatives include:

      • Sodium borohydride (NaBH₄) in combination with a Lewis acid (e.g., LiCl, CaCl₂): This system can sometimes reduce esters, although it is generally less reactive than LiAlH₄.

      • Borane complexes (e.g., BH₃·THF, BH₃·SMe₂): Borane is also effective for reducing esters to alcohols and is often considered safer to handle than LiAlH₄.[2]

Route 2: Direct Reduction of 3-Aminopyridine-2-carboxylic Acid with LiAlH₄

Experimental Protocol:

  • Follow the same setup and precautions as for the reduction of the ester (Route 1, Step 3).

  • Suspend 3-aminopyridine-2-carboxylic acid (1.0 eq) in anhydrous THF and add it portion-wise or as a slurry to a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF at 0 °C.

  • After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 2-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to 0 °C and perform the Fieser work-up as described in Route 1, Step 3.

  • Filter, concentrate, and purify the product as described previously.

Troubleshooting Guide & FAQs:

  • Q1: Why is more LiAlH₄ required for the reduction of the carboxylic acid compared to the ester?

    • A1: Carboxylic acids have an acidic proton that reacts with LiAlH₄ to produce hydrogen gas and a lithium carboxylate salt. This initial acid-base reaction consumes one equivalent of hydride. Therefore, more LiAlH₄ is needed to both deprotonate the carboxylic acid and then reduce the carboxylate group to the alcohol.

  • Q2: The reaction is sluggish and gives a low yield. What could be the problem?

    • A2: The low solubility of the zwitterionic 3-aminopyridine-2-carboxylic acid in THF can be a significant issue, leading to slow and incomplete reactions.

      • Use a different solvent: While THF is the most common solvent for LiAlH₄ reductions, other ethereal solvents like dioxane could be considered, although they require higher reaction temperatures.

      • Convert to a more soluble derivative: Converting the carboxylic acid to its methyl ester (as in Route 1) is a common strategy to overcome solubility issues and achieve a cleaner reduction.

  • Q3: How can I purify the final product, this compound?

    • A3: this compound is a polar compound. Purification can be achieved by:

      • Column Chromatography: Use a polar stationary phase like silica gel and a polar eluent system, such as a gradient of methanol in dichloromethane or ethyl acetate.

      • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/ether, ethyl acetate/hexanes) can be an effective purification method.

      • Cation-exchange chromatography: This method can be effective for purifying aminopyridine derivatives, especially for removing non-basic impurities.[3]

References

Validation & Comparative

A Comparative Guide to the Reactivity of Aminopyridine Methanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 28, 2025

In the landscape of medicinal chemistry and organic synthesis, aminopyridine scaffolds are foundational building blocks. The introduction of a methanol group adds a crucial functional handle, yet the reactivity of these bifunctional isomers—aminopyridine methanols—is nuanced, dictated by the intricate interplay of substituent positions. Understanding the relative reactivity of the amino (-NH2) and methanol (-CH2OH) groups across different isomers is paramount for optimizing synthetic strategies, controlling regioselectivity, and designing novel molecular entities.

This guide provides a comparative analysis of the chemical reactivity of common aminopyridine methanol isomers. The discussion is framed by fundamental electronic and steric principles, supported by available experimental data for key chemical transformations such as N-acylation and O-alkylation.

Core Principles: Electronic and Steric Effects

The reactivity of an aminopyridine methanol isomer is primarily governed by the electronic effects stemming from the position of the electron-donating amino group relative to the electron-withdrawing pyridine ring nitrogen and the hydroxymethyl group.[1][2]

  • Amino Group (-NH2) Reactivity (Nucleophilicity): The lone pair on the exocyclic nitrogen is key to its nucleophilicity. The position of the amino group influences its availability. When at the 2- or 4-position, the amino group's electron-donating resonance effect strongly activates the pyridine ring. However, this resonance also delocalizes the lone pair into the ring, potentially reducing its nucleophilicity compared to anilines. The basicity of the pyridine nitrogen, which can be protonated under acidic conditions, also plays a crucial role.[3][4]

  • Methanol Group (-CH2OH) Reactivity: The oxygen of the primary alcohol is a nucleophile, while the adjacent carbon is an electrophilic site upon protonation or activation. Its reactivity is influenced by steric hindrance from adjacent groups and by intramolecular hydrogen bonding, which can modulate the oxygen's nucleophilicity.

  • Pyridine Ring Nitrogen: The ring nitrogen is a site for protonation and alkylation. Its basicity is modulated by the position of the electron-donating amino and hydroxymethyl groups.

The interplay of these factors determines whether reactions like acylation or alkylation will occur preferentially at the amino group (N-functionalization) or the methanol group (O-functionalization).

G cluster_isomers Isomer Structure cluster_factors Governing Factors cluster_reactivity Functional Group Reactivity Isomer Isomer Electronics Electronic Effects (Resonance, Induction) Isomer->Electronics Sterics Steric Hindrance & H-Bonding Isomer->Sterics NH2_Reactivity Amino Group (-NH2) Nucleophilicity Electronics->NH2_Reactivity CH2OH_Reactivity Methanol Group (-CH2OH) Nucleophilicity Electronics->CH2OH_Reactivity Ring_N_Reactivity Pyridine Nitrogen Basicity Electronics->Ring_N_Reactivity Sterics->NH2_Reactivity Sterics->CH2OH_Reactivity

Caption: Factors influencing the reactivity of aminopyridine methanol isomers.

Comparative Reactivity in N-Acylation and O-Alkylation

Chemoselectivity is a primary concern when functionalizing aminopyridine methanols. While direct, quantitative comparative studies across all isomers under identical conditions are scarce, we can extrapolate reactivity trends from known principles and specific synthetic reports.[5] Generally, the exocyclic amino group is a stronger nucleophile than the primary alcohol, suggesting that N-functionalization is often favored under neutral or basic conditions.

Table 1: Summary of Reactivity Data and Predicted Trends

Isomer NameStructureReaction TypeConditionsOutcome & YieldPredicted Reactivity Trend
(2-Aminopyridin-3-yl)methanol Reduction of EsterNaBH₄, THF, Methanol75% Yield[6][7]-NH₂: High reactivity, susceptible to acylation. Proximity to -CH₂OH may allow for intramolecular catalysis or side reactions.
(2-Aminopyridin-4-yl)methanol Reduction of EsterLiAlH₄, THF73% Yield[8]-NH₂: Highly nucleophilic due to para position relative to ring N. Expected to be very reactive towards acylation.
(3-Aminopyridin-4-yl)methanol (Intermediate)N/ABuilding block for pharmaceuticals.[9]-NH₂: Less activated than 2- or 4-amino isomers, but still a potent nucleophile. -CH₂OH: Sterically accessible.
General N-Acylation N/AN-AcylationAcyl Chloride, Et₃N, DCMGeneral method for primary amines.[10]High yields expected for most isomers, chemoselectivity dependent on conditions.
General O-Alkylation N/AO-AlkylationAlkyl Halide, Base (e.g., NaH)O-alkylation is possible, but often requires N-protection first to ensure selectivity.[11]Generally requires more forcing conditions or N-protection compared to N-alkylation.

Note: The structures are illustrative. Yields are from specific literature procedures and may not represent optimized outcomes. Reactivity trends are predictive based on chemical principles.

Experimental Protocols

Providing standardized protocols is essential for reproducible research. Below are detailed methodologies for common transformations.

1. Protocol: N-Acylation of an Aminopyridine Methanol

This protocol describes a general procedure for the chemoselective N-acylation of an aminopyridine methanol using an acyl chloride under basic conditions.[10]

  • Materials:

    • Aminopyridine methanol isomer (e.g., (2-Aminopyridin-3-yl)methanol)

    • Acyl chloride (e.g., Acetyl chloride)

    • Triethylamine (Et₃N)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the aminopyridine methanol isomer (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

    • Cool the solution to 0 °C using an ice bath.

    • Add triethylamine (1.2 eq) to the stirred solution.

    • Add the acyl chloride (1.1 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the N-acylated product.

2. Protocol: Synthesis of (2-Aminopyridin-4-yl)methanol via Ester Reduction

This protocol is adapted from the literature for the synthesis of (2-Aminopyridin-4-yl)methanol from its corresponding methyl ester.[8]

  • Materials:

    • Methyl 2-aminoisonicotinate

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous Tetrahydrofuran (THF)

    • Deionized water

    • Benzene (for recrystallization)

  • Procedure:

    • To a flask containing a stirred suspension of LiAlH₄ (1.0 eq) in anhydrous THF, slowly add a solution of methyl 2-aminoisonicotinate (1.0 eq) in anhydrous THF.

    • Heat the resulting slurry to reflux and maintain for 3 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture in an ice bath and carefully quench by the sequential dropwise addition of water.

    • Filter the resulting precipitate (aluminum salts) and wash thoroughly with THF.

    • Combine the filtrates and concentrate under reduced pressure.

    • Recrystallize the crude residue from benzene to afford pure (2-Aminopyridin-4-yl)methanol.

G start Dissolve Reactant in Anhydrous Solvent add_reagents Add Reagents (e.g., Base, Acyl Chloride) at 0 °C start->add_reagents react Stir at Room Temp (Monitor by TLC) add_reagents->react quench Quench Reaction (e.g., with aq. NaHCO₃) react->quench extract Aqueous Workup & Extraction quench->extract dry Dry & Concentrate Organic Phase extract->dry purify Purify Product (Column Chromatography) dry->purify

Caption: Generalized experimental workflow for N-acylation.

Conclusion

The reactivity of aminopyridine methanol isomers is a delicate balance of electronic and steric factors. While the exocyclic amino group is generally the more reactive nucleophile, leading to preferential N-functionalization, the specific isomer and reaction conditions are critical in determining the outcome. Isomers with the amino group at the 2- or 4-position are expected to show enhanced nucleophilicity at the nitrogen due to electronic activation. However, achieving selective O-functionalization of the methanol group often requires N-protection strategies. The provided protocols and principles serve as a foundational guide for researchers to navigate the synthesis and functionalization of this important class of molecules. Empirical validation for each specific substrate and reaction remains essential for optimal results.

References

Spectroscopic Comparison of (3-Aminopyridin-2-yl)methanol and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic analysis of (3-Aminopyridin-2-yl)methanol and its key isomers is presented for researchers, scientists, and drug development professionals. This guide provides a comparative overview of their spectroscopic properties, supported by available experimental data, to aid in their identification and characterization.

This publication focuses on the spectroscopic comparison of this compound and its structural isomers, which are of significant interest in medicinal chemistry and drug development. The isomers included in this guide are:

  • This compound

  • (2-Aminopyridin-3-yl)methanol

  • (4-Aminopyridin-3-yl)methanol

  • (5-Aminopyridin-2-yl)methanol

  • (6-Aminopyridin-3-yl)methanol

  • (2-Aminopyridin-4-yl)methanol

The unambiguous identification of these isomers is crucial for their application in research and development. This guide summarizes available quantitative spectroscopic data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for these techniques are also provided to ensure reproducibility.

Comparative Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundSolventH-pyridine-CH₂OH-NH₂Other
This compound Data not availableData not availableData not availableData not availableData not available
(2-Aminopyridin-3-yl)methanol Data not availableData not availableData not availableData not availableData not available
(4-Aminopyridin-3-yl)methanol Data not availableData not availableData not availableData not availableData not available
(5-Aminopyridin-2-yl)methanol Data not availableData not availableData not availableData not availableData not available
(6-Aminopyridin-3-yl)methanol) [1]DMSO-d₆7.82 (d, J=1.7 Hz, 1H), 7.32 (dd, J=8.3/2.5 Hz, 1H), 6.40 (dd, J=9.3/1.0 Hz, 1H)4.27 (d, J=5.5 Hz, 2H)5.77 (br s, 2H)4.88 (t, J=5.5 Hz, 1H, -OH)
(2-Aminopyridin-4-yl)methanol) [2]DMSO-d₆7.81 (d, 1H), 6.46 (s, 1H), 6.40 (d, 1H)4.36 (s, 2H)5.78 (s, 2H)5.19 (s, 1H, -OH)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundSolventC-pyridine-CH₂OH
This compound Data not availableData not availableData not available
(2-Aminopyridin-3-yl)methanol Data not availableData not availableData not available
(4-Aminopyridin-3-yl)methanol Data not availableData not availableData not available
(5-Aminopyridin-2-yl)methanol Data not availableData not availableData not available
(6-Aminopyridin-3-yl)methanol Data not availableData not availableData not available
(2-Aminopyridin-4-yl)methanol) [2]DMSO-d₆160.3, 152.7, 147.7, 110.3, 105.262.3

Table 3: FTIR Spectroscopic Data (Wavenumbers in cm⁻¹)

CompoundSample PhaseKey Absorptions (Functional Group)
This compound Data not availableData not available
(2-Aminopyridin-3-yl)methanol Data not availableData not available
(4-Aminopyridin-3-yl)methanol Data not availableData not available
(5-Aminopyridin-2-yl)methanol Data not availableData not available
(6-Aminopyridin-3-yl)methanol Data not availableData not available
(2-Aminopyridin-4-yl)methanol Data not availableData not available
General Aminopyridine AbsorptionsSolid/Liquid~3450-3300 (N-H stretch), ~1650-1600 (N-H bend), ~1330-1260 (C-N stretch)
General Alcohol AbsorptionsLiquid (H-bonded)~3400-3200 (broad, O-H stretch)[3]

Table 4: UV-Vis Spectroscopic Data

CompoundSolventλmax (nm)
This compound Data not availableData not available
(2-Aminopyridin-3-yl)methanol Data not availableData not available
(4-Aminopyridin-3-yl)methanol Data not availableData not available
(5-Aminopyridin-2-yl)methanol Data not availableData not available
(6-Aminopyridin-3-yl)methanol Data not availableData not available
(2-Aminopyridin-4-yl)methanol Data not availableData not available
2-Aminopyridine (Reference)1M H₂SO₄310[4]

Table 5: Mass Spectrometry Data

CompoundIonization Mode[M+H]⁺ (m/z)
This compound Data not availableData not available
(2-Aminopyridin-3-yl)methanol Data not availableData not available
(4-Aminopyridin-3-yl)methanol Data not availableData not available
(5-Aminopyridin-2-yl)methanol Data not availableData not available
(6-Aminopyridin-3-yl)methanol) [1]ES+125
(2-Aminopyridin-4-yl)methanol Data not availableData not available

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are general protocols and may require optimization based on the specific instrument and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube.

  • Instrumentation: The spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a higher sample concentration may be required. Chemical shifts are reported in ppm relative to the solvent signal or an internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.

    • Liquid Samples: A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: The spectra are recorded on an FTIR spectrometer.

  • Data Acquisition: A background spectrum of the empty sample holder (or pure solvent) is first recorded. Then, the sample spectrum is recorded. The instrument software automatically subtracts the background to produce the final spectrum. The data is typically collected in the range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., methanol, ethanol, or water). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).

  • Instrumentation: The spectra are recorded on a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: A baseline is recorded using a cuvette containing the pure solvent. The sample solution is then placed in the sample beam path, and the absorbance is measured over a specific wavelength range (typically 200-800 nm). The wavelength of maximum absorbance (λmax) is then determined.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: The analysis is typically performed using a mass spectrometer with an electrospray ionization (ESI) source.

  • Data Acquisition: The sample solution is introduced into the ESI source, where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected. For these compounds, the protonated molecule [M+H]⁺ is typically observed.

Visualization of the Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic comparison of this compound and its isomers.

Spectroscopic_Comparison_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Comparison cluster_output Output Synthesis Synthesis & Purification of Isomers Dissolution Dissolution in Appropriate Solvents Synthesis->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR FTIR FTIR Spectroscopy Dissolution->FTIR UVVis UV-Vis Spectroscopy Dissolution->UVVis MS Mass Spectrometry Dissolution->MS Data_Collection Data Collection & Tabulation NMR->Data_Collection FTIR->Data_Collection UVVis->Data_Collection MS->Data_Collection Spectral_Interpretation Spectral Interpretation Data_Collection->Spectral_Interpretation Comparison Comparative Analysis Spectral_Interpretation->Comparison Report Publication Guide Comparison->Report

Workflow for Spectroscopic Comparison

This guide provides a foundational framework for the spectroscopic comparison of this compound and its isomers. Further experimental work is required to obtain a complete dataset for a comprehensive comparative analysis.

References

Comparative Biological Activity of (3-Aminopyridin-2-yl)methanol Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of (3-Aminopyridin-2-yl)methanol analogs and related aminopyridine derivatives. The information is supported by experimental data to facilitate informed decisions in drug discovery and development.

The aminopyridine scaffold is a versatile building block in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide focuses on analogs of this compound, with a primary emphasis on their anticancer properties. Furthermore, to provide a broader context of the therapeutic potential of the aminopyridine core, we include comparative data on analogs acting as Transient Receptor Potential Vanilloid 3 (TRPV3) antagonists and as inhibitors of the glyoxylate shunt in Pseudomonas aeruginosa.

Anticancer Activity of 3-Aminopyridine-2-carboxaldehyde Thiosemicarbazone Analogs

A significant area of investigation for aminopyridine derivatives has been in oncology. Notably, thiosemicarbazone derivatives of 3-aminopyridine-2-carboxaldehyde, which can be considered elaborated analogs of this compound, have demonstrated potent antitumor activity. The primary mechanism of action for these compounds is the inhibition of ribonucleotide reductase, a critical enzyme for DNA synthesis and repair.[1][2][3] This inhibition is often achieved through the chelation of iron within the M2 subunit of the enzyme.[4]

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vivo anticancer activity of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone and its analogs against L1210 leukemia in mice, as well as their in vitro inhibitory activity against ribonucleotide reductase.

Compound/AnalogStructureIn Vivo Antitumor Activity (% T/C)¹[5][6]Optimal Dose (mg/kg, twice daily)[5][6]Ribonucleotide Reductase Inhibition (IC50, µM)[6]
3-Aminopyridine-2-carboxaldehyde thiosemicarbazoneR = H24640Not Reported
3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazoneR = 4-CH₃25510Not Reported
5-(Methylamino)pyridine-2-carboxaldehyde thiosemicarbazoneR = 5-NHCH₃223601.3
5-(Ethylamino)pyridine-2-carboxaldehyde thiosemicarbazoneR = 5-NHCH₂CH₃204801.0
5-(Allylamino)pyridine-2-carboxaldehyde thiosemicarbazoneR = 5-NHCH₂CH=CH₂215801.4

¹% T/C (Treated vs. Control) is a measure of antitumor efficacy, representing the percentage increase in the median survival time of treated mice over control mice.

Experimental Protocols

In Vivo L1210 Leukemia Assay

The in vivo antitumor efficacy of the thiosemicarbazone analogs was evaluated in mice bearing L1210 leukemia.[5][6]

  • Animal Model: Female mice are used for the study.

  • Tumor Inoculation: The mice are inoculated intraperitoneally with L1210 leukemia cells.

  • Treatment: Treatment with the test compounds begins 24 hours after tumor inoculation. The compounds are administered intraperitoneally twice daily for six consecutive days at varying dose levels.

  • Evaluation of Efficacy: The primary endpoint is the median survival time of the treated mice compared to a control group that receives the vehicle. The percentage T/C is calculated as (Median survival time of treated group / Median survival time of control group) x 100. A T/C value ≥ 125% is considered to indicate significant antitumor activity. The number of long-term survivors (e.g., 60-day survivors) is also recorded.[5]

Ribonucleotide Reductase Inhibition Assay

The in vitro inhibitory activity of the compounds against ribonucleotide reductase is determined to elucidate their mechanism of action.[6]

  • Enzyme Source: Partially purified ribonucleotide reductase is obtained from a suitable source, such as L1210 cells.

  • Assay Principle: The assay measures the conversion of a ribonucleotide (e.g., CDP) to its corresponding deoxyribonucleotide in the presence and absence of the test compounds.

  • Procedure: The enzyme is incubated with the substrate and varying concentrations of the inhibitor. The amount of deoxyribonucleotide formed is quantified, often using a method that separates the product from the substrate.

  • Data Analysis: The concentration of the compound that inhibits the enzyme activity by 50% (IC50) is determined from the dose-response curve.

Mechanism of Action: Ribonucleotide Reductase Inhibition

The anticancer activity of thiosemicarbazones is primarily attributed to their ability to inhibit ribonucleotide reductase. This enzyme is essential for the de novo synthesis of deoxyribonucleotides required for DNA replication and repair. The M2 subunit of ribonucleotide reductase contains a binuclear iron center that is crucial for its catalytic activity. Thiosemicarbazones, being strong metal chelators, are believed to bind to this iron, thereby inactivating the enzyme and halting DNA synthesis, which ultimately leads to cancer cell death.[1][2][3][4][7]

Ribonucleotide_Reductase_Inhibition cluster_0 Normal Cell Function cluster_1 Inhibition by Thiosemicarbazone Ribonucleotides Ribonucleotides Ribonucleotide_Reductase Ribonucleotide Reductase (Active M2 Subunit with Fe) Ribonucleotides->Ribonucleotide_Reductase Substrate Deoxyribonucleotides Deoxyribonucleotides Ribonucleotide_Reductase->Deoxyribonucleotides Product Inactive_RR Ribonucleotide Reductase (Inactive M2 Subunit - Fe Chelation) DNA_Synthesis DNA Synthesis & Repair Deoxyribonucleotides->DNA_Synthesis Cell_Proliferation Cell Proliferation DNA_Synthesis->Cell_Proliferation Thiosemicarbazone 3-Aminopyridine-2-carboxaldehyde Thiosemicarbazone Analog Thiosemicarbazone->Ribonucleotide_Reductase Inhibits by Fe Chelation Blocked_DNA_Synthesis Blocked DNA Synthesis & Repair Apoptosis Apoptosis Blocked_DNA_Synthesis->Apoptosis

References

Comparative Guide to Antibody Cross-Reactivity Against Aminopyridine-Related Compounds: A Case Study with Neonicotinoid Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of antibody cross-reactivity against a class of compounds structurally related to aminopyridines, specifically the neonicotinoid insecticides. The data presented here is crucial for researchers developing immunoassays for the detection of small molecules, as it highlights the principles of antibody specificity and the potential for cross-reactivity with structurally similar compounds. The experimental data and protocols are based on the development of a monoclonal antibody for the neonicotinoid insecticide clothianidin, which demonstrates significant cross-reactivity with another member of the same class, dinotefuran.

Data Presentation: Cross-Reactivity of a Monoclonal Antibody Against Neonicotinoid Insecticides

The following table summarizes the cross-reactivity of the monoclonal antibody (MoAb) CTN-16A3-13, which was raised against a clothianidin hapten. The data is presented in terms of the 50% inhibition concentration (IC50) and the percentage of cross-reactivity relative to clothianidin.

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
Clothianidin 4.4100
Dinotefuran 6.964
Acetamiprid >5,000<0.1
Imidacloprid >5,000<0.1
Thiacloprid >5,000<0.1
Nitenpyram >5,000<0.1
Thiamethoxam >5,000<0.1

Data sourced from Uchigashima et al., 2012.[1][2][3]

Experimental Protocols

The following methodologies are detailed for the key experiments that generated the data presented above.

Hapten Synthesis

A novel clothianidin hapten, 3-[5-(3-methyl-2-nitroguanidinomethyl)-1,3-thiazol-2-ylthio] propionic acid, was synthesized to serve as the basis for immunogen and coating antigen preparation. This process involves introducing a linker arm to the clothianidin molecule to enable its conjugation to a carrier protein.

Immunogen and Coating Antigen Preparation
  • Immunogen: The synthesized clothianidin hapten was conjugated to Keyhole Limpet Hemocyanin (KLH) to create the immunogen used for antibody production in mice.

  • Coating Antigen: For the ELISA, the hapten was conjugated to Bovine Serum Albumin (BSA) to create the coating antigen that would be immobilized on the microplate wells.

Monoclonal Antibody Production

BALB/c mice were immunized with the clothianidin-KLH immunogen. Following a series of immunizations, spleen cells from the mice were fused with myeloma cells to produce hybridomas. These hybridoma cells were then screened for their ability to produce antibodies that bind to the clothianidin-BSA coating antigen. The clone that produced the monoclonal antibody CTN-16A3-13 was selected for its high affinity and specificity.[1][2][3]

Direct Competitive ELISA (dc-ELISA)

A direct competitive ELISA was developed to characterize the monoclonal antibody and determine its cross-reactivity.[1][2]

  • Coating: Microtiter plates were coated with the clothianidin-BSA conjugate.

  • Competition: A mixture of the monoclonal antibody (CTN-16A3-13) and either the clothianidin standard or a competing neonicotinoid insecticide was added to the wells.

  • Incubation: The plate was incubated to allow the antibody to bind to either the free insecticide in the solution or the insecticide conjugate coated on the plate.

  • Washing: The plate was washed to remove any unbound antibodies and other reagents.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) was added, which binds to the primary antibody captured on the plate.

  • Substrate Addition: A chromogenic substrate was added, and the resulting color change was measured using a spectrophotometer. The intensity of the color is inversely proportional to the concentration of the free insecticide in the sample.

  • Data Analysis: The IC50 values were calculated from the resulting dose-response curves. Cross-reactivity was calculated using the formula: Cross-reactivity (%) = (IC50 of clothianidin / IC50 of test compound) x 100 .[2]

Visualizations

Experimental Workflow for Immunoassay Development

G cluster_0 Hapten & Antigen Preparation cluster_1 Antibody Production cluster_2 Immunoassay Development & Validation Hapten Hapten Synthesis (Clothianidin Derivative) Immunogen Immunogen Preparation (Hapten-KLH Conjugate) Hapten->Immunogen CoatingAntigen Coating Antigen Preparation (Hapten-BSA Conjugate) Hapten->CoatingAntigen Immunization Mouse Immunization Immunogen->Immunization ELISA Direct Competitive ELISA CoatingAntigen->ELISA Fusion Cell Fusion (Spleen & Myeloma Cells) Immunization->Fusion Screening Hybridoma Screening Fusion->Screening Cloning Cloning & Antibody Production Screening->Cloning Cloning->ELISA CrossReactivity Cross-Reactivity Testing ELISA->CrossReactivity Validation Assay Validation CrossReactivity->Validation

Caption: Workflow for the development of a monoclonal antibody-based immunoassay.

Signaling Pathway of Neonicotinoid Insecticides

G cluster_0 Synaptic Cleft cluster_1 Postsynaptic Neuron Neonicotinoid Neonicotinoid (e.g., Clothianidin) nAChR Nicotinic Acetylcholine Receptor (nAChR) Binding Site Neonicotinoid->nAChR:f1 Binds Irreversibly ACh Acetylcholine (ACh) ACh->nAChR:f1 Binds Reversibly IonChannel Ion Channel Opening nAChR->IonChannel Activation Depolarization Continuous Depolarization IonChannel->Depolarization Paralysis Paralysis & Death Depolarization->Paralysis

Caption: Mechanism of action of neonicotinoid insecticides on the insect nervous system.

References

A Comparative Guide to the In-Vitro Metabolic Stability of (3-Aminopyridin-2-yl)methanol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticipated in-vitro metabolic stability of (3-Aminopyridin-2-yl)methanol and its structural isomers. The metabolic fate of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. Understanding the metabolic stability of aminopyridine scaffolds is essential for the rational design of more robust therapeutic agents.

While direct comparative experimental data for the in-vitro metabolic stability of this compound versus all its isomers is not extensively available in the public domain, this guide synthesizes information on the metabolism of related aminopyridine derivatives to provide insights into their likely metabolic liabilities. Furthermore, detailed experimental protocols are provided to enable researchers to conduct their own comparative stability studies.

Comparative Metabolic Stability Data

The following table summarizes hypothetical in-vitro metabolic stability data for this compound and its isomers in human liver microsomes (HLM). This data is illustrative and intended to highlight potential differences in metabolic stability based on the substitution pattern of the pyridine ring. The primary routes of metabolism for aminopyridines often involve oxidation by cytochrome P450 enzymes, particularly CYP2E1.[1] The position of the amino and hydroxymethyl groups can significantly influence enzyme recognition and the rate of metabolism.

Compound NameStructurePredicted Half-Life (t½, min) in HLMPredicted Intrinsic Clearance (CLint, µL/min/mg protein) in HLMPotential Metabolic Liabilities
This compoundStructure of this compound> 60< 10Oxidation of the pyridine ring, N-oxidation of the amino group.
(4-Aminopyridin-2-yl)methanolStructure of (4-Aminopyridin-2-yl)methanol4515Ring hydroxylation, oxidation of the hydroxymethyl group.
(5-Aminopyridin-2-yl)methanolStructure of (5-Aminopyridin-2-yl)methanol> 60< 10Generally stable, potential for minor oxidation.
(6-Aminopyridin-2-yl)methanolStructure of (6-Aminopyridin-2-yl)methanol3023N-oxidation, potential for ring opening.
(2-Aminopyridin-3-yl)methanolStructure of (2-Aminopyridin-3-yl)methanol5014Ring hydroxylation adjacent to the amino group.

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual experimental values may vary.

Experimental Protocols

To facilitate direct comparison of the metabolic stability of this compound and its isomers, the following detailed experimental protocols for in-vitro assays are provided. These protocols are based on standard methodologies used in the pharmaceutical industry.[2][3][4]

In-Vitro Metabolic Stability Assessment in Human Liver Microsomes

This protocol outlines the procedure for determining the rate of metabolism of a test compound by human liver microsomes.

Materials:

  • Test compounds and positive controls (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin)

  • Pooled human liver microsomes (HLM)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • 96-well plates

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of test compounds and positive controls in an appropriate solvent (e.g., DMSO or methanol).

    • Prepare a working solution of HLM in 0.1 M phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the HLM solution to each well.

    • Add the test compound or positive control to the wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

    • Incubate the plate at 37°C with shaking.

  • Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot from each well.

    • Immediately quench the reaction by adding the aliquot to a well of a new 96-well plate containing ice-cold acetonitrile with an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the concentration of the parent compound remaining at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Experimental Workflow

The following diagram illustrates the general workflow for assessing the in-vitro metabolic stability of a compound.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_solutions Prepare Stock Solutions (Test Compound, Controls) mix Combine Microsomes and Test Compound prep_solutions->mix prep_microsomes Prepare Microsome Suspension prep_microsomes->mix prep_cofactors Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH prep_cofactors->start_reaction pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->start_reaction incubate Incubate at 37°C with Shaking start_reaction->incubate sampling Collect Aliquots at Time Points incubate->sampling quench Quench Reaction (Acetonitrile + IS) sampling->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze plot Plot ln(% Remaining) vs. Time analyze->plot calculate Calculate t½ and CLint plot->calculate

Caption: Workflow for in-vitro metabolic stability assay.

Signaling Pathways and Metabolic Enzymes

The metabolism of aminopyridine derivatives is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes located in the liver.[1] Specifically, CYP2E1 has been identified as a key enzyme in the metabolism of 4-aminopyridine.[1] The metabolic pathways can include:

  • Hydroxylation: Addition of a hydroxyl group to the pyridine ring.

  • N-oxidation: Oxidation of the nitrogen atom in the pyridine ring or the amino group.

  • Oxidation of the hydroxymethyl group: Conversion of the alcohol to an aldehyde and then a carboxylic acid.

The position of the amino and hydroxymethyl substituents on the pyridine ring will influence the accessibility of the compound to the active site of CYP enzymes and the likelihood of specific metabolic reactions.

G cluster_compound Aminopyridinyl-methanol Isomer cluster_enzyme Metabolic Enzymes cluster_metabolites Potential Metabolites compound This compound or Isomer cyp450 Cytochrome P450 (e.g., CYP2E1) compound->cyp450 Metabolism hydroxylated Hydroxylated Pyridine cyp450->hydroxylated n_oxide N-Oxide cyp450->n_oxide oxidized_alcohol Carboxylic Acid Derivative cyp450->oxidized_alcohol

Caption: Metabolic pathways of aminopyridinyl-methanol isomers.

By utilizing the provided protocols and understanding the key metabolic pathways, researchers can effectively evaluate and compare the in-vitro metabolic stability of this compound and its isomers, facilitating the selection of drug candidates with optimal pharmacokinetic properties.

References

A Head-to-Head Comparison of Synthesis Efficiency for (6-Aminopyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of aminopyridinyl methanols is a critical step in the development of a wide range of pharmaceutical compounds. The efficiency of these synthetic routes can significantly impact the overall cost and timeline of drug discovery and development projects. This guide provides a head-to-head comparison of three common synthetic strategies for the preparation of (6-aminopyridin-3-yl)methanol: Ester Reduction, a hypothetical Grignard Reaction, and a proposed Oxidation-Reduction pathway. The comparison is based on experimental data for the established ester reduction method and plausible reaction schemes for the Grignard and oxidation-reduction routes, derived from analogous transformations in the chemical literature.

Quantitative Data Summary

The following table summarizes the key efficiency parameters for the three synthetic routes to (6-aminopyridin-3-yl)methanol.

ParameterEster ReductionGrignard Reaction (Proposed)Oxidation-Reduction (Proposed)
Starting Material 6-Aminonicotinic acid2-Amino-5-cyanopyridine2-Amino-5-picoline
Key Reagents SOCl₂ or H₂SO₄, Ethanol, LiAlH₄CH₃MgBr, H₃O⁺KMnO₄ or SeO₂, NaBH₄
Number of Steps 22 (including hydrolysis)2
Overall Yield ~72%[1]Moderate to High (estimated)Moderate to High (estimated)
Reaction Time ~18 hours~4-6 hours (estimated)~20-24 hours (estimated)
Reaction Temperature -60°C to reflux0°C to room temperatureElevated temperatures for oxidation, 0°C to room temperature for reduction

Experimental Protocols

Method 1: Ester Reduction of 6-Aminonicotinic Acid

This two-step method involves the esterification of 6-aminonicotinic acid followed by reduction of the resulting ester with a strong reducing agent.

Step 1: Esterification of 6-Aminonicotinic Acid

  • To a solution of 6-aminonicotinic acid (5.0 g, 34.4 mmol) in ethanol (50 mL), slowly add concentrated sulfuric acid (0.95 mL, 17.2 mmol).

  • Heat the reaction mixture to reflux and maintain for 16 hours.

  • After cooling, carefully pour the mixture into a concentrated aqueous solution of sodium carbonate (Na₂CO₃) to neutralize the acid.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield ethyl 6-aminonicotinate.

Step 2: Reduction of Ethyl 6-Aminonicotinate

  • Dissolve the crude ethyl 6-aminonicotinate from the previous step in anhydrous tetrahydrofuran (THF) (25 mL).

  • Cool the solution to -60°C in a dry ice/acetone bath.

  • Slowly add lithium aluminium hydride (LiAlH₄) (2.68 g, 68.6 mmol).

  • Allow the reaction mixture to gradually warm to 0°C and then heat to reflux for 1 hour.

  • Cool the reaction to room temperature and quench by the sequential addition of water (1.5 mL) and 5N aqueous sodium hydroxide (NaOH) (1.5 mL).

  • Filter the resulting precipitate and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography (eluent: EtOAc/MeOH 95:5) to obtain (6-aminopyridin-3-yl)methanol.[1]

Overall Yield: 72%[1]

Method 2: Grignard Reaction with 2-Amino-5-cyanopyridine (Proposed)

This proposed two-step synthesis involves the reaction of a Grignard reagent with 2-amino-5-cyanopyridine to form an imine intermediate, which is then hydrolyzed and reduced in situ to the desired alcohol. This protocol is based on general procedures for Grignard reactions with nitriles.

Step 1: Grignard Reaction

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend magnesium turnings (1.2 equivalents) in anhydrous THF.

  • Add a small crystal of iodine to initiate the reaction.

  • Slowly add a solution of methyl bromide (1.2 equivalents) in anhydrous THF to form the Grignard reagent, methylmagnesium bromide.

  • Cool the Grignard solution to 0°C.

  • Slowly add a solution of 2-amino-5-cyanopyridine (1.0 equivalent) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

Step 2: Hydrolysis and Reduction

  • Cool the reaction mixture to 0°C and slowly quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Follow with the addition of an aqueous solution of sodium borohydride (NaBH₄) to reduce the intermediate imine.

  • Stir the mixture for 1-2 hours at room temperature.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Note: The amino group of the starting material is acidic and may react with the Grignard reagent. Therefore, using a protected aminopyridine or an excess of the Grignard reagent might be necessary. The yields for this specific reaction are not documented but are expected to be in the moderate to high range based on similar transformations.

Method 3: Oxidation-Reduction of 2-Amino-5-picoline (Proposed)

This proposed two-step pathway involves the oxidation of the methyl group of 2-amino-5-picoline to an aldehyde, followed by its reduction to the corresponding alcohol. This protocol is based on established methods for the oxidation of picolines and the reduction of aldehydes.

Step 1: Oxidation of 2-Amino-5-picoline

  • In a round-bottom flask, dissolve 2-amino-5-picoline (1.0 equivalent) in a suitable solvent such as dioxane or acetic acid.

  • Add an oxidizing agent, for example, selenium dioxide (SeO₂) (1.1 equivalents) or potassium permanganate (KMnO₄).

  • Heat the reaction mixture to reflux for 16-20 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and filter to remove solid byproducts.

  • Neutralize the filtrate and extract the product, 2-amino-5-pyridinecarboxaldehyde, with a suitable organic solvent.

  • Dry the organic phase and concentrate under reduced pressure. The crude aldehyde may be used directly in the next step.

Step 2: Reduction of 2-Amino-5-pyridinecarboxaldehyde

  • Dissolve the crude 2-amino-5-pyridinecarboxaldehyde in methanol.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise, maintaining the temperature below 20°C.

  • Stir the reaction mixture for 1-2 hours at room temperature.

  • Quench the reaction by the addition of water.

  • Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate to give the crude product.

  • Purify by column chromatography.

Note: The oxidation of picolines can sometimes lead to the formation of the corresponding carboxylic acid as a byproduct. The choice of oxidizing agent and reaction conditions is crucial to maximize the yield of the aldehyde.

Comparative Workflow of Synthetic Routes

The following diagram illustrates the different synthetic pathways to (6-aminopyridin-3-yl)methanol.

G SM1 6-Aminonicotinic Acid INT1 Ethyl 6-Aminonicotinate SM1->INT1 Esterification (H₂SO₄, EtOH, Reflux) SM2 2-Amino-5-cyanopyridine INT2 Imine Intermediate SM2->INT2 Grignard Reaction (CH₃MgBr, THF) SM3 2-Amino-5-picoline INT3 2-Amino-5-pyridinecarboxaldehyde SM3->INT3 Oxidation (KMnO₄ or SeO₂) FP (6-Aminopyridin-3-yl)methanol INT1->FP Reduction (LiAlH₄, THF) INT2->FP Hydrolysis & Reduction (H₃O⁺, NaBH₄) INT3->FP Reduction (NaBH₄, MeOH)

References

A Researcher's Guide to the Computational Analysis of Aminopyridine Methanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative computational analysis of the physicochemical and electronic properties of five aminopyridine methanol isomers. The positioning of the amino and methanol substituents on the pyridine ring significantly influences the molecule's electronic distribution, polarity, and potential biological activity. Understanding these differences is crucial for applications in drug design and materials science. This document summarizes key computed properties and outlines the theoretical methodologies for their calculation.

Comparative Analysis of Physicochemical Properties

The following table summarizes key computationally derived properties for five isomers of aminopyridine methanol. These properties offer insights into the molecules' behavior in biological and chemical systems. The data has been compiled from PubChem, and it is important to note that these are computationally predicted values.

IsomerIUPAC NameMolecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond Donor CountHydrogen Bond Acceptor CountRotatable Bond Count
1 (2-aminopyridin-3-yl)methanolC₆H₈N₂O124.140.2232
2 (4-aminopyridin-3-yl)methanolC₆H₈N₂O124.14-0.2232
3 (3-aminopyridin-4-yl)methanolC₆H₈N₂O124.14-0.2232
4 (2-aminopyridin-4-yl)methanolC₆H₈N₂O124.14-0.7232
5 (5-aminopyridin-2-yl)methanolC₆H₈N₂O124.14-0.3232

Experimental Protocols: Computational Analysis Workflow

The following protocol outlines a standard workflow for the computational analysis of aminopyridine methanol isomers using Density Functional Theory (DFT), a widely used quantum chemical method for studying the electronic structure of molecules.[1]

1. Geometry Optimization:

  • Objective: To find the most stable three-dimensional conformation of each isomer.

  • Method: The initial molecular structure of each isomer is built and then optimized using a DFT functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p).[1] This level of theory provides a good balance between accuracy and computational cost for organic molecules.[1] The optimization process minimizes the energy of the molecule to find its equilibrium geometry.

2. Vibrational Frequency Analysis:

  • Objective: To confirm that the optimized geometry represents a true energy minimum and to predict the infrared (IR) spectrum.

  • Method: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory.[1] The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. The calculated frequencies correspond to the vibrational modes of the molecule and can be used to simulate its IR spectrum.

3. Calculation of Electronic Properties:

  • Objective: To determine key electronic properties that govern the reactivity and intermolecular interactions of the isomers.

  • Method:

    • Dipole Moment: The dipole moment is calculated to quantify the overall polarity of the molecule.

    • Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

    • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution on the molecule's surface. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are important for predicting non-covalent interactions.

4. Solvation Effects:

  • Objective: To model the properties of the isomers in a solvent, which is more representative of biological conditions.

  • Method: The calculations described above can be repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM), to account for the influence of a solvent (e.g., water) on the molecular properties.

G Computational Analysis Workflow cluster_start Initial Setup cluster_dft DFT Calculations cluster_analysis Data Analysis Initial Structure Building Initial Structure Building Geometry Optimization Geometry Optimization Initial Structure Building->Geometry Optimization Frequency Analysis Frequency Analysis Geometry Optimization->Frequency Analysis Electronic Property Calculation Electronic Property Calculation Frequency Analysis->Electronic Property Calculation Solvation Modeling Solvation Modeling Electronic Property Calculation->Solvation Modeling Property Comparison Property Comparison Solvation Modeling->Property Comparison Reactivity Prediction Reactivity Prediction Property Comparison->Reactivity Prediction

Caption: A generalized workflow for the computational analysis of aminopyridine methanol isomers.

Potential Signaling Pathway: Blockade of Voltage-Gated Potassium Channels

The parent compound, 4-aminopyridine, is a known blocker of voltage-gated potassium (Kv) channels.[2][3][4][5][6] Furthermore, the isomer 4-aminopyridine-3-methanol has been shown to be a potent fast potassium channel blocker that can restore axonal conduction.[7] This suggests that aminopyridine methanol isomers may exert biological effects through the modulation of ion channels. The following diagram illustrates the proposed mechanism of action.

In a neuron, the propagation of an action potential is dependent on the influx of Na+ ions and the subsequent efflux of K+ ions through voltage-gated channels, which repolarizes the membrane. In demyelinated neurons, the exposed Kv channels can lead to an excessive K+ efflux, impairing the propagation of the action potential. Aminopyridine compounds can block these channels from the intracellular side, prolonging the depolarization and allowing the action potential to propagate.[2][3][8]

G Proposed Mechanism of Action of Aminopyridine Methanol Isomers cluster_neuron Neuronal Membrane cluster_drug Drug Action Action Potential Propagation Action Potential Propagation Depolarization (Na+ influx) Depolarization (Na+ influx) Action Potential Propagation->Depolarization (Na+ influx) Repolarization (K+ efflux) Repolarization (K+ efflux) Depolarization (Na+ influx)->Repolarization (K+ efflux) Voltage-Gated K+ Channel Voltage-Gated K+ Channel Repolarization (K+ efflux)->Voltage-Gated K+ Channel via Aminopyridine Methanol Isomer Aminopyridine Methanol Isomer Channel Blockade Channel Blockade Aminopyridine Methanol Isomer->Channel Blockade causes Channel Blockade->Voltage-Gated K+ Channel of Prolonged Depolarization Prolonged Depolarization Channel Blockade->Prolonged Depolarization leads to Restored Conduction Restored Conduction Prolonged Depolarization->Restored Conduction

Caption: The proposed mechanism of aminopyridine methanol isomers as voltage-gated potassium channel blockers.

References

Safety Operating Guide

Navigating the Disposal of (3-Aminopyridin-2-yl)methanol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of (3-A­mi­no­py­ri­din-2-yl)me­tha­nol, a compound often used in pharmaceutical research and development. Adherence to these procedures is paramount to ensure the safety of laboratory personnel and to maintain compliance with regulatory standards.

(3-Aminopyridin-2-yl)methanol , like many pyridine derivatives and aminophenols, should be treated as hazardous waste.[1][2] Improper disposal can lead to environmental contamination and potential health risks. Therefore, a structured and informed approach to its disposal is mandatory.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure through inhalation, skin contact, or eye contact.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[1]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.[1]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo avoid inhalation of vapors.[1]

In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain and collect the material.[1] For larger spills, immediately contact your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Protocol

The disposal of this compound waste must be conducted in compliance with all local, state, and federal regulations.[1][2] The following step-by-step protocol outlines the necessary procedures for its safe disposal.

  • Waste Identification and Segregation: All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1] This waste stream must be kept separate from other incompatible waste to prevent dangerous chemical reactions. Specifically, it should not be mixed with strong oxidizing agents or acids.[1][3]

  • Containerization: Collect all this compound waste in a designated, compatible, and sealable hazardous waste container.[1][3] The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[2][3] The label should also indicate the associated hazards, such as "Toxic" and "Irritant".[1]

  • Storage: The sealed and labeled waste container should be stored in a designated, well-ventilated, and secure satellite accumulation area.[1][2] This area must be away from sources of ignition and incompatible materials.

  • Disposal Request: Once the container is full or ready for disposal, a formal request must be made to your institution's EHS department or a licensed hazardous waste disposal contractor.[2] Provide a complete and accurate description of the waste, including the chemical name and quantity. Do not attempt to dispose of this chemical down the drain or in regular trash.[2][4]

  • Empty Container Disposal: Even empty containers that once held this compound should be treated as hazardous waste until they have been properly decontaminated. The first rinse of the container should be collected and disposed of as hazardous waste.[5] For highly toxic compounds, the first three rinses must be collected.[5] After thorough rinsing and air-drying, and with all labels removed or defaced, the container may be disposed of as regular solid waste, in accordance with institutional policies.[5]

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not detailed in publicly available literature, the principles of hazardous waste management provide a clear framework. The key "experiment" in this context is the safe and compliant segregation, packaging, and transfer of the waste. The methodology is procedural and administrative, focusing on adherence to established safety guidelines and regulatory requirements for chemical waste.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Identify this compound Waste A->B C Segregate from Incompatible Waste B->C D Collect in Labeled, Sealed Container C->D E Store in Designated Satellite Accumulation Area D->E F Contact EHS or Licensed Contractor E->F G Arrange for Pickup and Disposal F->G

References

Navigating the Safe Handling of (3-Aminopyridin-2-yl)methanol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for handling (3-Aminopyridin-2-yl)methanol in a laboratory setting. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on data from the closely related isomer, (2-Aminopyridin-3-yl)methanol, and general safety protocols for aminopyridine derivatives. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure research environment.

Immediate Safety and Personal Protective Equipment (PPE)

(2-Aminopyridin-3-yl)methanol is classified as an irritant and may be harmful if swallowed, in contact with skin, or if inhaled.[1][2] Therefore, a comprehensive approach to personal protection is mandatory.

Core Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3][4]Protects against splashes, dust, and vapors that can cause serious eye irritation.[1][2]
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.Prevents skin contact, which can cause skin irritation.[1][2]
Skin and Body Protection Flame retardant antistatic protective clothing.[1] A lab coat is the minimum requirement.Protects against accidental spills and contamination of personal clothing.
Respiratory Protection Use only in a well-ventilated area, preferably in a chemical fume hood.[1][3][5] If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used.[3][4]Minimizes the risk of inhaling dust or vapors, which may cause respiratory irritation.[1][2]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential to minimize risk. The following step-by-step plan outlines the key procedures.

Experimental Workflow for Safe Handling

Operational Workflow: this compound Handling cluster_receipt Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Decontamination and Disposal Receipt 1. Receipt of Chemical - Inspect container for damage. - Verify label. Storage 2. Secure Storage - Store in a cool, dry, well-ventilated area. - Keep container tightly closed. - Store away from incompatible materials. Receipt->Storage PPE 3. Don Appropriate PPE - Refer to PPE table. FumeHood 4. Work in a Fume Hood - Ensure proper ventilation. PPE->FumeHood Handling 5. Chemical Handling - Avoid generating dust. - Use non-sparking tools. - Do not eat, drink, or smoke. FumeHood->Handling Decon 6. Decontamination - Clean work area thoroughly. - Wash hands after handling. Waste 7. Waste Disposal - Collect waste in a labeled, sealed container. - Dispose of as hazardous waste according to regulations. Decon->Waste

Caption: A step-by-step workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization : All waste containing this compound must be treated as hazardous waste.

  • Containerization : Collect all solid and liquid waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Collection of Rinsate : The first rinse of any container that held the chemical must be collected and disposed of as hazardous waste.[6] For highly toxic compounds, the first three rinses should be collected.[6]

  • Disposal Method : Contact your institution's Environmental Health and Safety (EHS) office for specific disposal procedures. Do not dispose of this chemical down the drain or in regular trash.[6]

Logical Relationship of Safety Measures

The following diagram illustrates the interconnectedness of safety protocols, from hazard identification to emergency response.

Integrated Safety and Response Plan Hazard Hazard Identification (Irritant, Harmful) Controls Engineering Controls (Fume Hood) Hazard->Controls PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Hazard->PPE SafeHandling Safe Handling Procedures (Avoid dust, No eating/drinking) Controls->SafeHandling PPE->SafeHandling Spill Spill Response - Evacuate area. - Wear PPE. - Absorb with inert material. SafeHandling->Spill Exposure Exposure Response - Skin: Wash with soap and water. - Eyes: Rinse with water. - Inhalation: Move to fresh air. - Seek medical attention. SafeHandling->Exposure

Caption: Interrelation of hazard assessment, control measures, and emergency procedures.

By implementing these safety protocols, researchers can confidently and safely work with this compound, ensuring both personal well-being and the integrity of their research. Always consult your institution's specific safety guidelines and EHS department for any additional requirements.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.